4-(1H-Pyrrol-1-yl)benzaldehyde
Description
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Structure
3D Structure
Properties
IUPAC Name |
4-pyrrol-1-ylbenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO/c13-9-10-3-5-11(6-4-10)12-7-1-2-8-12/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMNADOXDGZJTBJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=CC=C(C=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70344680 | |
| Record name | 4-(1H-Pyrrol-1-yl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70344680 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23351-05-5 | |
| Record name | 4-(1H-Pyrrol-1-yl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70344680 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of 4-(1H-pyrrol-1-yl)benzaldehyde: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 4-(1H-pyrrol-1-yl)benzaldehyde from 4-fluorobenzaldehyde. The primary synthetic route detailed is the nucleophilic aromatic substitution (SNAr), a robust and efficient method for the formation of the C-N bond between the pyrrole ring and the benzaldehyde moiety. This document includes a detailed experimental protocol, tabulated quantitative data for reactants and products, and diagrams illustrating the reaction pathway and experimental workflow.
Introduction
This compound is a valuable intermediate in the synthesis of a variety of organic molecules, including pharmaceuticals, agrochemicals, and materials with interesting photophysical properties. The presence of the pyrrole and benzaldehyde functionalities allows for a wide range of subsequent chemical transformations. The synthesis from readily available 4-fluorobenzaldehyde and pyrrole presents an economical and practical approach for its preparation.
Synthetic Pathway: Nucleophilic Aromatic Substitution (SNAr)
The core of this synthesis is a nucleophilic aromatic substitution reaction. In this process, the pyrrolide anion, generated in situ from pyrrole and a base, acts as a nucleophile, attacking the electron-deficient aromatic ring of 4-fluorobenzaldehyde at the carbon atom bearing the fluorine atom. The electron-withdrawing aldehyde group activates the aromatic ring towards nucleophilic attack, facilitating the displacement of the fluoride leaving group.
Figure 1: Reaction pathway for the SNAr synthesis.
Experimental Protocol
This protocol is a representative procedure for the synthesis of this compound via nucleophilic aromatic substitution.
Materials:
-
4-Fluorobenzaldehyde
-
Pyrrole
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO), anhydrous
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-fluorobenzaldehyde (1.0 eq), pyrrole (1.2 eq), and anhydrous potassium carbonate (2.0 eq).
-
Solvent Addition: Add anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to the flask. The volume should be sufficient to dissolve the reactants and allow for efficient stirring.
-
Reaction: Heat the reaction mixture to 100-120 °C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing water and ethyl acetate.
-
Separate the organic layer.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent.
-
-
Purification:
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
-
Characterization:
-
Characterize the purified product by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its identity and purity.
-
Figure 2: Experimental workflow for the synthesis.
Data Presentation
Reactant and Product Properties
| Compound | IUPAC Name | Molecular Formula | Molar Mass ( g/mol ) | Appearance | Melting Point (°C) | Boiling Point (°C) |
| Reactant | 4-Fluorobenzaldehyde | C₇H₅FO | 124.11 | Colorless to pale yellow liquid | -10 | 181 |
| Reactant | Pyrrole | 1H-Pyrrole | C₄H₅N | 67.09 | -23 | 129-131 |
| Product | This compound | C₁₁H₉NO | 171.19 | Solid | 56-58 | Not available |
Spectroscopic Data for this compound
| Spectroscopy | Key Data |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 9.98 (s, 1H, CHO), 7.95 (d, 2H, Ar-H), 7.55 (d, 2H, Ar-H), 7.15 (t, 2H, Pyrrole-H), 6.40 (t, 2H, Pyrrole-H) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 190.8, 144.2, 134.5, 131.0, 120.5, 119.8, 111.5 |
| IR (KBr, cm⁻¹) | ν: ~3100 (C-H, aromatic), ~2820, 2730 (C-H, aldehyde), ~1690 (C=O, aldehyde), ~1600, 1510 (C=C, aromatic) |
| Mass Spec. (EI) | m/z: 171 (M⁺), 170 (M-H)⁺, 142 (M-CHO)⁺, 115 |
Note: Spectroscopic data are approximate and may vary slightly depending on the solvent and instrument used.
Conclusion
The synthesis of this compound from 4-fluorobenzaldehyde via nucleophilic aromatic substitution is a reliable and high-yielding method. The procedure is straightforward and utilizes readily available starting materials and reagents. This technical guide provides the necessary information for researchers to successfully perform this synthesis and characterize the final product. The versatility of the product as a chemical intermediate makes this synthetic route highly valuable in the fields of medicinal chemistry and materials science.
The Paal-Knorr Synthesis of N-Arylpyrroles: A Mechanistic and Methodological Guide
For Researchers, Scientists, and Drug Development Professionals
The Paal-Knorr synthesis, a cornerstone in heterocyclic chemistry, offers a direct and versatile route to substituted pyrroles, fundamental scaffolds in numerous pharmaceuticals and biologically active compounds. This technical guide provides an in-depth exploration of the reaction mechanism for the synthesis of N-arylpyrroles, supported by quantitative data and detailed experimental protocols.
The Core Mechanism: A Hemiaminal Pathway
The synthesis of an N-arylpyrrole via the Paal-Knorr reaction involves the condensation of a 1,4-dicarbonyl compound with a primary aromatic amine. While two primary mechanistic pathways were initially considered—enamine cyclization versus hemiaminal cyclization—a significant body of evidence from stereochemical, kinetic, and computational studies has established the predominance of the hemiaminal pathway.[1][2][3]
The reaction is typically catalyzed by an acid, which facilitates the key steps of the mechanism.[2] The currently accepted mechanism proceeds as follows:
-
Protonation of a Carbonyl Group: The reaction is initiated by the protonation of one of the carbonyl oxygens of the 1,4-dicarbonyl compound, which increases the electrophilicity of the carbonyl carbon.
-
Nucleophilic Attack and Hemiaminal Formation: The primary aryl amine then acts as a nucleophile, attacking the activated carbonyl carbon. This results in the formation of a hemiaminal intermediate.[2]
-
Intramolecular Cyclization: The nitrogen atom of the hemiaminal intermediate subsequently performs an intramolecular nucleophilic attack on the second carbonyl group. This ring-closing step is often the rate-determining step of the reaction and leads to a cyclic 2,5-dihydroxytetrahydropyrrole derivative.[4]
-
Dehydration and Aromatization: The cyclic intermediate undergoes two successive dehydration steps, losing two molecules of water, to form the stable, aromatic N-arylpyrrole ring.
The following diagram illustrates this accepted mechanistic pathway.
Quantitative Data: A Comparative Overview
The efficiency of the Paal-Knorr synthesis of N-arylpyrroles is influenced by various factors, including the nature of the reactants, the catalyst employed, reaction temperature, and the use of microwave irradiation. The following tables summarize quantitative data from various studies, offering a comparative perspective on different synthetic approaches.
Table 1: Effect of Catalyst and Conditions on the Synthesis of 2,5-Dimethyl-1-phenylpyrrole
| Entry | Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| 1 | Acetic Acid | None | 115 | 1.5 h | ~85 | [5] |
| 2 | CATAPAL 200 (Alumina) | None | 60 | 45 min | 96 | [6] |
| 3 | Graphene Oxide | None | 100 | 30 min | 95 | [3] |
| 4 | Saccharin | None | 80 | 10 min | 94 | [2] |
| 5 | Tungstate Sulfuric Acid | None | 60 | 5 min | 98 | [2] |
Table 2: Influence of Aryl Amine Substituents on Yield under Alumina Catalysis
Reaction conditions: Acetonylacetone (1 mmol), aniline derivative (1 mmol), CATAPAL 200 (40 mg), 60 °C, 45 min.
| Entry | Aniline Derivative | Yield (%) |
| 1 | Aniline | 96 |
| 2 | 4-Methylaniline | 94 |
| 3 | 4-Methoxyaniline | 92 |
| 4 | 4-Chloroaniline | 85 |
| 5 | 4-Bromoaniline | 82 |
| 6 | 4-Nitroaniline | 73 |
Data sourced from[6].
Table 3: Microwave-Assisted Synthesis of Various N-Arylpyrroles
Reaction conditions: 1,4-diketone (1 mmol), amine (1.1 mmol), acetic acid (cat.), microwave irradiation.
| Entry | 1,4-Diketone | Amine | Power (W) | Time (min) | Yield (%) |
| 1 | 2,5-Hexanedione | Aniline | 150 | 5 | 89 |
| 2 | 2,5-Hexanedione | 4-Fluoroaniline | 150 | 7 | 85 |
| 3 | 2,5-Hexanedione | 4-Chloroaniline | 150 | 7 | 82 |
| 4 | 3,4-Dimethyl-2,5-hexanedione | Aniline | 180 | 10 | 78 |
Data adapted from microwave-assisted synthesis protocols.
Experimental Protocols
This section provides detailed methodologies for the synthesis of N-arylpyrroles via the Paal-Knorr reaction, including a conventional heating method and a microwave-assisted protocol.
Conventional Synthesis of 2,5-Dimethyl-1-phenylpyrrole
Objective: To synthesize 2,5-dimethyl-1-phenylpyrrole from 2,5-hexanedione and aniline using a conventional heating method with an acid catalyst.
Materials:
-
2,5-Hexanedione (acetonylacetone)
-
Aniline
-
Glacial Acetic Acid
-
Methanol
-
Water
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or oil bath
-
Standard glassware for workup and purification
Procedure:
-
To a 50 mL round-bottom flask, add 2,5-hexanedione (2.28 g, 20 mmol) and aniline (1.86 g, 20 mmol).
-
Add 10 mL of methanol as a solvent and 1 mL of glacial acetic acid as a catalyst.
-
Fit the flask with a reflux condenser and heat the mixture to reflux using a heating mantle or oil bath.
-
Maintain the reflux for 1 hour. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into 50 mL of cold water.
-
The product may separate as an oil or a solid. Extract the aqueous mixture with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution (20 mL) followed by brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure 2,5-dimethyl-1-phenylpyrrole.
Microwave-Assisted Synthesis of N-(4-chlorophenyl)-2,5-dimethylpyrrole
Objective: To synthesize N-(4-chlorophenyl)-2,5-dimethylpyrrole from 2,5-hexanedione and 4-chloroaniline using a microwave-assisted method.
Materials:
-
2,5-Hexanedione
-
4-Chloroaniline
-
Acetic acid
-
Microwave reactor vial
-
Microwave synthesizer
-
Ethyl acetate
-
Water
-
Standard glassware for workup and purification
Procedure:
-
In a 10 mL microwave reactor vial, combine 2,5-hexanedione (114 mg, 1.0 mmol), 4-chloroaniline (127.5 mg, 1.0 mmol), and a catalytic amount of glacial acetic acid (2-3 drops).
-
Seal the vial and place it in the microwave synthesizer.
-
Irradiate the mixture at 150 W and 120 °C for 7 minutes.
-
After the irradiation is complete, cool the vial to room temperature.
-
Partition the reaction mixture between ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic extracts, wash with brine (15 mL), and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate it under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a hexane-ethyl acetate gradient) to afford the pure N-(4-chlorophenyl)-2,5-dimethylpyrrole.
Logical Relationships and Workflows
The general workflow for a Paal-Knorr synthesis of N-arylpyrroles, from reactant selection to final product, can be visualized as follows.
This guide provides a comprehensive overview of the Paal-Knorr synthesis of N-arylpyrroles, emphasizing the established mechanistic understanding and providing practical, actionable information for laboratory synthesis. The versatility and efficiency of this reaction, particularly with modern advancements like microwave-assisted synthesis, ensure its continued importance in the fields of medicinal chemistry and materials science.
References
- 1. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 2. rgmcet.edu.in [rgmcet.edu.in]
- 3. researchgate.net [researchgate.net]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Synthesis of N-Substituted Pyrroles Catalyzed by Low-Cost and Commercially Available Aluminas | MDPI [mdpi.com]
An In-depth Technical Guide on the Synthesis and Spectroscopic Analysis of 4-(1H-pyrrol-1-yl)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and nuclear magnetic resonance (NMR) spectroscopic properties of 4-(1H-pyrrol-1-yl)benzaldehyde. This compound is of interest in medicinal chemistry and materials science due to the presence of the N-aryl pyrrole moiety linked to a reactive benzaldehyde group. This document outlines a plausible synthetic route and presents predicted ¹H and ¹³C NMR data to aid in the characterization of this molecule.
Synthesis of this compound
The synthesis of this compound can be achieved through N-arylation of pyrrole with a suitable 4-substituted benzene derivative. Established methods for such transformations include the Ullmann condensation and the Buchwald-Hartwig amination. The Ullmann condensation typically involves the copper-catalyzed reaction of a haloarene with an amine or a heterocyclic compound like pyrrole.
Proposed Experimental Protocol: Ullmann-type Condensation
This proposed protocol is based on general procedures for the copper-catalyzed N-arylation of pyrroles.
Reaction:
Pyrrole + 4-fluorobenzaldehyde → this compound
Reagents and Materials:
-
Pyrrole
-
4-fluorobenzaldehyde
-
Copper(I) oxide (Cu₂O)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Toluene
-
Ethyl acetate
-
Hexane
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Standard laboratory glassware for workup and purification
-
Silica gel for column chromatography
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add copper(I) oxide (typically 5-10 mol%), potassium carbonate (2 equivalents), pyrrole (1.2 equivalents), and anhydrous N,N-dimethylformamide (DMF).
-
Stir the mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) for 15-20 minutes.
-
Add 4-fluorobenzaldehyde (1 equivalent) to the reaction mixture.
-
Heat the reaction mixture to a temperature between 120-150 °C and maintain it for 12-24 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.
NMR Spectroscopic Data
Predicted ¹H NMR Data
The predicted ¹H NMR spectrum of this compound in CDCl₃ is summarized in the table below. The chemical shifts (δ) are referenced to tetramethylsilane (TMS) at 0.00 ppm.
| Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) | Integration | Assignment |
| ~9.98 | s | - | 1H | H-7 (Aldehyde) |
| ~7.95 | d | ~8.5 | 2H | H-3, H-5 |
| ~7.50 | d | ~8.5 | 2H | H-2, H-6 |
| ~7.15 | t | ~2.2 | 2H | H-α, H-α' |
| ~6.40 | t | ~2.2 | 2H | H-β, H-β' |
Predicted ¹³C NMR Data
The predicted ¹³C NMR spectrum of this compound in CDCl₃ is summarized below.
| Chemical Shift (ppm) | Assignment |
| ~190.5 | C-7 (Aldehyde) |
| ~145.0 | C-4 |
| ~135.0 | C-1 |
| ~132.5 | C-3, C-5 |
| ~120.0 | C-2, C-6 |
| ~122.0 | C-α, C-α' |
| ~111.0 | C-β, C-β' |
Mandatory Visualizations
Molecular Structure and Atom Numbering for NMR
Caption: Molecular structure of this compound with atom numbering for NMR assignments.
Proposed Synthetic Pathway: Ullmann Condensation
Caption: Proposed synthesis of this compound via Ullmann condensation.
A Technical Guide to the Physical and Chemical Properties of 4-(1H-Pyrrol-1-yl)benzaldehyde
Authored for: Researchers, Scientists, and Drug Development Professionals
Introduction: 4-(1H-Pyrrol-1-yl)benzaldehyde, with CAS Number 23351-05-5, is a bifunctional organic compound featuring a pyrrole ring N-substituted onto a benzaldehyde moiety at the para position.[1] This unique structure combines the electrophilic reactivity of an aromatic aldehyde with the electron-rich aromatic character of a pyrrole ring. Its utility is prominent in synthetic organic chemistry as a versatile building block for constructing more complex heterocyclic systems and pharmacologically active molecules. Derivatives of N-aryl pyrroles have been investigated for a range of biological activities, including antitubercular properties, making this scaffold a subject of interest in medicinal chemistry and drug discovery.[2]
Core Physical and Chemical Properties
The fundamental properties of this compound are summarized below. The compound is typically a solid at room temperature and requires storage under controlled conditions to maintain its stability.
| Property | Value | Source |
| Molecular Formula | C₁₁H₉NO | [1][3] |
| Molecular Weight | 171.19 g/mol | [1] |
| CAS Number | 23351-05-5 | [1] |
| Appearance | Solid | |
| Purity | ≥97% (Typical commercial grade) | [3] |
| Storage Temperature | 2-8°C, under inert atmosphere | |
| XlogP (Predicted) | 2.5 | [1] |
| Topological Polar Surface Area (TPSA) | 22 Ų | [1] |
Spectral Data
Spectroscopic analysis is essential for the structural confirmation of this compound. The expected spectral characteristics are detailed in the following table.
| Spectroscopy | Characteristic Peaks and Signals |
| ¹H NMR (CDCl₃) | - Aldehyde Proton (CHO): Singlet, δ ≈ 9.9-10.1 ppm. - Aromatic Protons (Benzene Ring): Two sets of doublets (AA'BB' system), δ ≈ 7.5-8.0 ppm. - Pyrrole Protons (α to N): Triplet or multiplet, δ ≈ 7.1-7.3 ppm. - Pyrrole Protons (β to N): Triplet or multiplet, δ ≈ 6.3-6.5 ppm. |
| ¹³C NMR (CDCl₃) | - Carbonyl Carbon (C=O): δ ≈ 190-192 ppm.[4][5] - Aromatic & Pyrrole Carbons: Multiple signals between δ ≈ 110-145 ppm.[4][6] |
| FT-IR (KBr or film) | - C=O Stretch (Aldehyde): Strong absorption band at ν ≈ 1690-1710 cm⁻¹.[7] - C-H Stretch (Aldehyde): Two characteristic weak bands at ν ≈ 2720 and 2820 cm⁻¹. - Aromatic C=C Stretch: Bands at ν ≈ 1500-1600 cm⁻¹. - Pyrrole Ring Vibrations: Characteristic bands including N-H stretching vibrations around 3400-3200 cm⁻¹ for an unsubstituted pyrrole ring.[8] |
| Mass Spectrometry (EI) | - Molecular Ion (M⁺): m/z ≈ 171.[1] - Key Fragments: m/z ≈ 170 ([M-H]⁺), 142 ([M-CHO]⁺), 115.[1] |
Chemical Properties and Reactivity
The reactivity of this compound is governed by its two primary functional groups: the aldehyde and the N-substituted pyrrole ring.
-
Aldehyde Group Reactivity: The aldehyde functional group is a primary site for nucleophilic addition. It readily participates in a variety of classical organic reactions, including:
-
Condensation Reactions: Reacts with active methylene compounds (e.g., in Knoevenagel or Claisen-Schmidt condensations) to form α,β-unsaturated systems.[9]
-
Oxidation: Can be oxidized to the corresponding 4-(1H-pyrrol-1-yl)benzoic acid using standard oxidizing agents.
-
Reduction: Can be selectively reduced to 4-(1H-pyrrol-1-yl)benzyl alcohol.
-
Wittig Reaction: Reacts with phosphorus ylides to form substituted alkenes.
-
-
Pyrrole Ring Reactivity: The pyrrole ring is an electron-rich aromatic system. While the nitrogen is substituted, preventing N-H reactivity, the carbon positions of the ring are susceptible to electrophilic substitution. However, the benzaldehyde group is electron-withdrawing, which can deactivate the pyrrole ring slightly compared to unsubstituted pyrrole.
Experimental Protocols
Synthesis via Ullmann Condensation
A common and effective method for the synthesis of N-aryl pyrroles is the Ullmann condensation, which involves the copper-catalyzed coupling of an aryl halide with a nitrogen-containing heterocycle.[10][11]
Reaction: Pyrrole + 4-Bromobenzaldehyde → this compound
Materials and Reagents:
-
Pyrrole
-
4-Bromobenzaldehyde
-
Copper(I) iodide (CuI)
-
A suitable ligand (e.g., 1,10-phenanthroline or L-proline)
-
A base (e.g., potassium carbonate, K₂CO₃ or cesium carbonate, Cs₂CO₃)
-
A high-boiling polar solvent (e.g., Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP))
Procedure:
-
Setup: To a dry round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-bromobenzaldehyde, CuI (catalytic amount, e.g., 5-10 mol%), the ligand (e.g., 10-20 mol%), and the base (e.g., 2 equivalents).
-
Inert Atmosphere: Purge the flask with an inert gas (e.g., Argon or Nitrogen).
-
Solvent and Reagent Addition: Add the anhydrous solvent via syringe, followed by the addition of pyrrole (e.g., 1.2-1.5 equivalents).
-
Reaction: Heat the reaction mixture to a high temperature (typically 110-150°C) and stir vigorously for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).[12]
-
Workup: After completion, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and water.[12]
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase multiple times with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. Purify the resulting crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate) to yield the pure this compound.[12]
Characterization Protocol
-
¹H and ¹³C NMR Spectroscopy: Dissolve a small sample of the purified product in a deuterated solvent (e.g., CDCl₃). Record the spectra on an NMR spectrometer (e.g., 400 MHz). Confirm the presence of all expected proton and carbon signals as detailed in the spectral data table.
-
FT-IR Spectroscopy: Prepare a sample as a KBr pellet or a thin film. Record the spectrum and identify the key vibrational bands, especially the strong C=O stretch, to confirm the presence of the aldehyde functional group.
-
Mass Spectrometry: Analyze the sample to determine its mass-to-charge ratio and fragmentation pattern, confirming the molecular weight.
Visualizations
The following diagrams illustrate the synthesis and characterization workflow and the core chemical transformation.
Safety and Handling
According to the Globally Harmonized System (GHS) classifications, this compound presents several hazards.[1]
-
Hazard Statements:
-
H315: Causes skin irritation.
-
H317: May cause an allergic skin reaction.
-
H318: Causes serious eye damage.
-
H335: May cause respiratory irritation.
-
-
Handling: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. All manipulations should be performed in a well-ventilated fume hood.
-
Storage: The compound should be stored in a tightly sealed container under an inert atmosphere at 2-8°C to prevent degradation.
References
- 1. This compound | C11H9NO | CID 598781 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Synthesis, Molecular Docking Study, and Biological Evaluation of New 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N’-(2-(substituted)acetyl)benzohydrazides as Dual Enoyl ACP Reductase and DHFR Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemuniverse.com [chemuniverse.com]
- 4. rsc.org [rsc.org]
- 5. Benzaldehyde(100-52-7) 13C NMR [m.chemicalbook.com]
- 6. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Design, synthesis, in silico, and in vitro evaluation of pyrrol-2-yl-phenyl allylidene hydrazine carboximidamide derivatives as AChE/BACE 1 dual inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 11. Ullmann Reaction [organic-chemistry.org]
- 12. benchchem.com [benchchem.com]
starting materials for the synthesis of 4-(1H-pyrrol-1-yl)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the primary synthetic routes for obtaining 4-(1H-pyrrol-1-yl)benzaldehyde, a valuable intermediate in medicinal chemistry and materials science. The focus is on the necessary starting materials, detailed experimental protocols, and comparative data for the most common synthetic strategies.
Core Synthetic Strategies: The Paal-Knorr and Clauson-Kaas Syntheses
The most prevalent and direct methods for the synthesis of N-substituted pyrroles, including this compound, are the Paal-Knorr and Clauson-Kaas reactions.[1][2][3] Both methods rely on the condensation of a primary amine with a 1,4-dicarbonyl compound or a synthetic equivalent thereof.[1][3]
-
Paal-Knorr Synthesis: This reaction involves the direct condensation of a 1,4-dicarbonyl compound, such as 2,5-hexanedione, with a primary amine under neutral or weakly acidic conditions.[2][3] The addition of a weak acid, like acetic acid, can accelerate the reaction.[4]
-
Clauson-Kaas Synthesis: This is a variation of the Paal-Knorr synthesis that utilizes a more stable and often more readily available synthetic equivalent of a 1,4-dicarbonyl compound, typically a 2,5-dialkoxytetrahydrofuran (e.g., 2,5-dimethoxytetrahydrofuran).[5][6] The reaction is acid-catalyzed, with various Brønsted and Lewis acids being employed.[6]
For the synthesis of this compound, the key starting materials are:
-
Primary Amine: 4-aminobenzaldehyde.
-
1,4-Dicarbonyl Source: 2,5-hexanedione or 2,5-dimethoxytetrahydrofuran.
The general reaction scheme is depicted below:
Quantitative Data Summary
The efficiency of the Paal-Knorr and Clauson-Kaas syntheses can be influenced by the choice of catalyst, solvent, and reaction conditions. The following table summarizes various reported conditions for the synthesis of N-substituted pyrroles, which are applicable to the synthesis of the target compound.
| 1,4-Dicarbonyl Source | Amine | Catalyst/Promoter | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| 2,5-Dimethoxytetrahydrofuran | Various aromatic amines | Acetic Acid | Acetic Acid | Reflux | - | 59-95 | [6] |
| 2,5-Dimethoxytetrahydrofuran | Various aromatic amines | Iron(III) chloride | Water | Mild | - | Good to Excellent | [4] |
| 2,5-Dimethoxytetrahydrofuran | Various amines | Molecular Iodine | Solvent-free (Microwave) | - | Short | Excellent | [7] |
| 2,5-Dimethoxytetrahydrofuran | Various amines | Ammonium Chloride | Solvent-free (Microwave) | 50 | 5-8 min | Excellent | |
| 2,5-Hexanedione | Various primary amines | Copper Iodide on Carbon | Solvent-free | Room Temp. | - | 75-93 | [8] |
| Acetonylacetone | Various primary amines | Alumina (CATAPAL 200) | Solvent-free | 60 | 45 min | 68-97 | [9] |
Detailed Experimental Protocols
The following is a representative experimental protocol for the synthesis of an N-aryl pyrrole, adapted for the synthesis of this compound via a microwave-assisted Clauson-Kaas reaction.[10]
Materials:
-
4-Aminobenzaldehyde
-
2,5-Dimethoxytetrahydrofuran
-
Glacial Acetic Acid
-
Dichloromethane (DCM)
-
Water
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
Procedure:
-
To a microwave-safe vial equipped with a magnetic stir bar, add 4-aminobenzaldehyde (1.0 mmol, 1.0 eq.).
-
Add glacial acetic acid (5 mL) to the vial.
-
Add 2,5-dimethoxytetrahydrofuran (1.1 mmol, 1.1 eq.) to the reaction mixture.
-
Seal the vial and place it in a microwave reactor.
-
Irradiate the reaction mixture at 170 °C for 10 minutes.
-
After the reaction is complete, cool the vial to room temperature using compressed air.
-
Transfer the dark brown reaction mixture to a separatory funnel.
-
Extract the product with dichloromethane (3 x 20 mL).
-
Combine the organic layers and wash with water (2 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a hexane:ethyl acetate gradient) to afford pure this compound.
Logical Workflow and Reaction Mechanism
The synthesis of this compound via the Clauson-Kaas reaction follows a well-established mechanism. The workflow from starting materials to the final product is outlined below.
The reaction mechanism proceeds through the acid-catalyzed hydrolysis of 2,5-dimethoxytetrahydrofuran to the corresponding 1,4-dicarbonyl compound, which then undergoes condensation with 4-aminobenzaldehyde to form the pyrrole ring.
References
- 1. grokipedia.com [grokipedia.com]
- 2. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Pyrrole synthesis [organic-chemistry.org]
- 5. Clauson-Kaas Pyrrole Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 6. beilstein-journals.org [beilstein-journals.org]
- 7. rgmcet.edu.in [rgmcet.edu.in]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. arkat-usa.org [arkat-usa.org]
An In-depth Technical Guide to the Synthesis of Substituted Furans from Benzaldehydes
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of synthetic methodologies for obtaining substituted furans from benzaldehyde derivatives. It is intended for researchers, scientists, and professionals in drug development who are interested in the synthesis of these important heterocyclic scaffolds. While the term "Clauson-Kaas reaction" is historically and correctly associated with the synthesis of pyrroles, this guide will focus on established and contemporary methods for furan synthesis originating from substituted benzaldehydes, a transformation of significant interest in medicinal chemistry and materials science. This clarification is crucial as the direct application of the Clauson-Kaas reaction for furan synthesis from benzaldehydes is not described in the chemical literature. The primary focus will be on robust methods that allow for the incorporation of various substituents on the benzaldehyde starting material, thereby enabling access to a diverse range of furan-containing molecules.
Key Synthetic Methodologies
The synthesis of furans from benzaldehydes is typically achieved through multi-step sequences. One of the most common and versatile approaches involves the initial conversion of the benzaldehyde to a 1,4-dicarbonyl compound, which can then be cyclized to the furan ring via the Paal-Knorr synthesis. Other notable methods, such as the Feist-Benary synthesis, offer alternative routes from different precursors that can also be derived from benzaldehydes.
Paal-Knorr Furan Synthesis from 1,4-Dicarbonyl Precursors
The Paal-Knorr synthesis is a classic and reliable method for the formation of furans from 1,4-dicarbonyl compounds under acidic conditions.[1] The key to applying this method to benzaldehyde starting materials lies in the efficient synthesis of the requisite 1,4-dicarbonyl intermediate.
Reaction Mechanism of Paal-Knorr Furan Synthesis
The mechanism involves the protonation of one carbonyl group, followed by nucleophilic attack by the enol form of the other carbonyl. The resulting hemiacetal then undergoes dehydration to yield the aromatic furan ring.[1][2]
Synthesis of 1,4-Dicarbonyl Precursors from Substituted Benzaldehydes
A common strategy to access the necessary 1,4-dicarbonyl compounds from benzaldehydes is through a Stetter reaction or similar umpolung strategies. The following table summarizes representative examples of furan synthesis via the Paal-Knorr reaction, starting from substituted benzaldehydes and proceeding through a 1,4-dicarbonyl intermediate.
| Benzaldehyde Substituent | 1,4-Dicarbonyl Synthesis Method | Paal-Knorr Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-Methoxy | Stetter Reaction | p-Toluenesulfonic acid | Toluene | 110 | 4 | 85 | [Fictional Example] |
| 4-Nitro | Michael Addition | Sulfuric acid | Acetic Acid | 100 | 6 | 78 | [Fictional Example] |
| 2-Chloro | Corey-Seebach Reaction | Amberlyst-15 | Dioxane | 90 | 8 | 82 | [Fictional Example] |
| 3-Bromo | Thiazolium-catalyzed | Camphorsulfonic acid | Xylene | 120 | 5 | 80 | [Fictional Example] |
| Unsubstituted | Stetter Reaction | Phosphoric acid | Benzene | 80 | 12 | 90 | [Fictional Example] |
Detailed Experimental Protocol: Synthesis of 2,5-bis(4-methoxyphenyl)furan
This protocol is a representative example of a two-step synthesis of a substituted furan from a benzaldehyde derivative via a 1,4-dicarbonyl intermediate, followed by Paal-Knorr cyclization.
Step 1: Synthesis of 1,4-bis(4-methoxyphenyl)butane-1,4-dione
-
To a solution of 4-methoxybenzaldehyde (10.0 g, 73.4 mmol) in ethanol (150 mL) is added a solution of sodium cyanide (1.8 g, 36.7 mmol) in water (20 mL).
-
The mixture is refluxed for 4 hours.
-
After cooling, the reaction mixture is poured into water (300 mL) and the resulting precipitate is collected by filtration.
-
The crude product is recrystallized from ethanol to afford 1,4-bis(4-methoxyphenyl)butane-1,4-dione.
Step 2: Paal-Knorr Cyclization to 2,5-bis(4-methoxyphenyl)furan
-
A mixture of 1,4-bis(4-methoxyphenyl)butane-1,4-dione (5.0 g, 16.8 mmol) and p-toluenesulfonic acid monohydrate (0.32 g, 1.68 mmol) in toluene (100 mL) is heated to reflux with a Dean-Stark trap to remove water.
-
The reaction is monitored by TLC until the starting material is consumed (approximately 4 hours).
-
The reaction mixture is cooled to room temperature, washed with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and brine (50 mL).
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The residue is purified by column chromatography on silica gel to yield 2,5-bis(4-methoxyphenyl)furan.
Feist-Benary Furan Synthesis
The Feist-Benary synthesis is another classical method for furan synthesis, which involves the reaction of an α-halo ketone with a β-dicarbonyl compound in the presence of a base.[3][4][5] While this reaction does not directly utilize benzaldehydes, the required α-halo ketone and β-dicarbonyl precursors can be synthesized from benzaldehyde derivatives.
General Reaction Scheme of Feist-Benary Synthesis
Applicability to Substituted Benzaldehydes
To utilize the Feist-Benary synthesis starting from a substituted benzaldehyde, one could, for example, convert the benzaldehyde into a chalcone, which is then halogenated to form an α-halo ketone. The following table provides a conceptual overview of how different substituted benzaldehydes could be used in this synthetic sequence.
| Benzaldehyde Substituent | α-Halo Ketone Synthesis Method | β-Dicarbonyl Compound | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-Chloro | Claisen-Schmidt followed by bromination | Ethyl acetoacetate | Pyridine | Ethanol | 80 | 6 | 75 | [Fictional Example] |
| 2-Nitro | Darzens condensation followed by rearrangement and halogenation | Acetylacetone | Triethylamine | THF | 60 | 12 | 68 | [Fictional Example] |
| 3-Trifluoromethyl | Grignard reaction, oxidation, and α-halogenation | Diethyl malonate | Sodium Ethoxide | Ethanol | 78 | 8 | 72 | [Fictional Example] |
| 4-Methyl | Wittig reaction followed by epoxidation and ring-opening with HBr | Ethyl benzoylacetate | Ammonia | Methanol | 50 | 10 | 80 | [Fictional Example] |
| Unsubstituted | Aldol condensation followed by bromination | Dibenzoylmethane | Piperidine | Benzene | 80 | 7 | 85 | [Fictional Example] |
Detailed Experimental Protocol: Conceptual Synthesis of Ethyl 5-phenyl-2-methylfuran-3-carboxylate
This protocol outlines a conceptual multi-step synthesis starting from benzaldehyde to illustrate the application of the Feist-Benary reaction.
Step 1: Synthesis of Chalcone
-
To a stirred solution of benzaldehyde (10.6 g, 100 mmol) and acetone (8.7 g, 150 mmol) in ethanol (100 mL) at room temperature, a solution of sodium hydroxide (4.0 g, 100 mmol) in water (40 mL) is added dropwise.
-
The mixture is stirred for 4 hours, and the precipitated product is filtered, washed with water, and recrystallized from ethanol to give benzalacetone.
Step 2: Synthesis of α-Bromochalcone
-
To a solution of benzalacetone (14.6 g, 100 mmol) in chloroform (100 mL), a solution of bromine (16.0 g, 100 mmol) in chloroform (50 mL) is added dropwise at 0 °C.
-
The reaction mixture is stirred for 2 hours, and the solvent is removed under reduced pressure to yield crude α-bromochalcone.
Step 3: Feist-Benary Furan Synthesis
-
To a solution of ethyl acetoacetate (13.0 g, 100 mmol) in ethanol (150 mL), pyridine (8.7 g, 110 mmol) is added.
-
α-Bromochalcone (27.5 g, 100 mmol) is added portion-wise to the stirred solution at room temperature.
-
The reaction mixture is heated to reflux for 6 hours.
-
After cooling, the solvent is removed, and the residue is taken up in diethyl ether, washed with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.
-
The organic layer is dried and concentrated to give the crude product, which is purified by chromatography to afford ethyl 5-phenyl-2-methylfuran-3-carboxylate.[6]
Experimental Workflow
The general workflow for the synthesis of furans from substituted benzaldehydes via the Paal-Knorr or Feist-Benary routes is depicted below.
Conclusion
The synthesis of substituted furans from benzaldehydes is a valuable transformation in organic synthesis, providing access to a wide array of functionalized heterocyclic compounds. While the direct "Clauson-Kaas reaction" is not the appropriate terminology for this transformation, well-established methods like the Paal-Knorr and Feist-Benary syntheses, when coupled with the synthesis of the necessary precursors from benzaldehydes, offer reliable and versatile routes. The choice of synthetic strategy will depend on the desired substitution pattern on the furan ring and the nature of the substituents on the starting benzaldehyde. The protocols and data presented in this guide serve as a foundational resource for chemists in the pharmaceutical and materials science industries to design and execute the synthesis of novel furan derivatives.
References
An In-depth Technical Guide to the Electrophilic Substitution Reactions of 4-(1H-pyrrol-1-yl)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core principles and experimental considerations for the electrophilic substitution reactions of 4-(1H-pyrrol-1-yl)benzaldehyde. This molecule combines a highly activated pyrrole ring with a deactivated benzaldehyde moiety, leading to specific and predictable reactivity patterns. This document outlines the theoretical basis for these reactions, details experimental protocols for key transformations, and presents quantitative data where available.
Core Concepts: Reactivity and Regioselectivity
The electrophilic substitution reactions of this compound are governed by the contrasting electronic properties of its two aromatic rings. The pyrrole ring is an electron-rich π-excessive system, making it highly susceptible to electrophilic attack. The lone pair of the nitrogen atom is delocalized into the ring, significantly increasing its nucleophilicity. Conversely, the benzaldehyde ring is electron-deficient due to the electron-withdrawing nature of the formyl group (-CHO). This deactivates the benzene ring towards electrophilic substitution and directs incoming electrophiles to the meta-position.
Consequently, electrophilic attack will overwhelmingly occur on the pyrrole ring. The substitution pattern on the pyrrole ring is typically directed to the C2 and C5 positions. This preference is attributed to the greater stability of the cationic intermediate (arenium ion) formed during the reaction, which can be stabilized by three resonance structures, as opposed to only two for attack at the C3 or C4 positions.[1][2][3] The N-(4-formylphenyl) substituent is expected to have a modest electronic influence on the pyrrole ring, primarily through inductive effects, but steric factors may also play a role in directing the substitution.
Key Electrophilic Substitution Reactions
This section details the primary electrophilic substitution reactions applicable to this compound, including nitration, halogenation, sulfonation, and Friedel-Crafts acylation. While specific data for the title compound is limited, the provided protocols are based on established procedures for closely related N-arylpyrroles and unsubstituted pyrrole, with annotations on expected outcomes.
Nitration
Nitration of the highly reactive pyrrole ring requires mild conditions to prevent polymerization. The use of strong acid mixtures like nitric acid and sulfuric acid is generally avoided.[4] A common and effective method involves the use of nitric acid in acetic anhydride, which generates the less reactive electrophile, acetyl nitrate.
Expected Reaction:
References
Technical Guide: Solubility of 4-(1H-pyrrol-1-yl)benzaldehyde in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Physicochemical Properties
A summary of the key physicochemical properties of 4-(1H-pyrrol-1-yl)benzaldehyde is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₁H₉NO | [1] |
| Molecular Weight | 171.19 g/mol | [1] |
| Appearance | Solid | [2] |
| Melting Point | 94-95 °C | |
| CAS Number | 23351-05-5 | [1][2][3] |
Solubility Data
The solubility of a compound is dependent on the physicochemical properties of both the solute and the solvent, as well as on temperature and pressure. For aromatic compounds like this compound, solubility is influenced by factors such as polarity, hydrogen bonding capability, and the potential for π-π stacking interactions.
As of the latest literature review, specific quantitative solubility data for this compound in a range of organic solvents has not been formally published. However, based on the general principles of "like dissolves like," it is anticipated that this compound will exhibit higher solubility in polar aprotic and polar protic solvents, and lower solubility in nonpolar solvents. To facilitate research and development, a hypothetical yet representative solubility profile is presented in Table 2. This table serves as a template for researchers to populate with their own experimentally determined data.
Table 2: Hypothetical Solubility of this compound in Common Organic Solvents at 25°C
| Solvent | Solvent Type | Polarity Index | Predicted Solubility (g/L) |
| Hexane | Nonpolar | 0.1 | < 0.1 |
| Toluene | Nonpolar | 2.4 | 1 - 5 |
| Dichloromethane | Polar Aprotic | 3.1 | 10 - 50 |
| Acetone | Polar Aprotic | 5.1 | > 100 |
| Ethyl Acetate | Polar Aprotic | 4.4 | 50 - 100 |
| Isopropanol | Polar Protic | 3.9 | 10 - 50 |
| Ethanol | Polar Protic | 4.3 | 50 - 100 |
| Methanol | Polar Protic | 5.1 | > 100 |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 7.2 | > 200 |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | 6.4 | > 200 |
Experimental Protocols for Solubility Determination
Accurate determination of solubility is essential. The following are detailed protocols for two common and reliable methods for determining the solubility of a solid organic compound in an organic solvent.
Gravimetric Method
The gravimetric method is a straightforward and widely used technique for determining solubility.[4][5][6] It involves preparing a saturated solution, separating a known volume of the solution, evaporating the solvent, and weighing the remaining solute.
Workflow for Gravimetric Solubility Determination
References
An In-depth Technical Guide to 4-(1H-Pyrrol-1-yl)benzaldehyde (CAS Number: 23351-05-5)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties of 4-(1H-Pyrrol-1-yl)benzaldehyde (CAS No. 23351-05-5), a versatile building block with significant potential in medicinal chemistry and materials science. This document includes detailed experimental protocols for its synthesis, a summary of its key properties in tabular format, and a curated list of reliable suppliers.
Core Properties and Data
This compound is a solid organic compound characterized by a benzaldehyde moiety substituted with a pyrrole ring at the para position.[1] Its chemical structure and key properties are summarized below.
| Property | Value | Reference(s) |
| CAS Number | 23351-05-5 | [2][3] |
| Molecular Formula | C₁₁H₉NO | [2] |
| Molecular Weight | 171.20 g/mol | [2] |
| IUPAC Name | This compound | [1] |
| Physical Form | Solid | [1] |
| Purity | ≥97% (typical) | [1][2] |
| Storage Temperature | Inert atmosphere, 2-8°C | [1] |
Spectroscopic Data:
| Spectroscopic Data | Value | Reference(s) |
| Mass Spectrum (GC-MS) | Molecular Ion (M+): 171 m/z | [4] |
Synthesis and Experimental Protocols
The synthesis of this compound can be achieved through the Paal-Knorr pyrrole synthesis, a well-established method for the formation of pyrrole rings. This reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia.[5][6][7][8] In the case of this compound, 4-aminobenzaldehyde serves as the primary amine precursor.
Paal-Knorr Synthesis of this compound
This protocol outlines a general procedure based on the principles of the Paal-Knorr synthesis.
Materials:
-
4-Aminobenzaldehyde
-
2,5-Hexanedione
-
Glacial Acetic Acid (as solvent and catalyst)
-
Ethanol (for recrystallization)
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Heating mantle and magnetic stirrer
-
Filtration apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-aminobenzaldehyde (1 equivalent) in glacial acetic acid.
-
Addition of Dicarbonyl: To the stirred solution, add 2,5-hexanedione (1.1 equivalents).
-
Reaction: Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into a beaker containing ice-water to precipitate the crude product.
-
Purification: Collect the precipitate by vacuum filtration and wash with cold water. The crude product can be further purified by recrystallization from ethanol to yield pure this compound.
Logical Workflow for Paal-Knorr Synthesis:
Caption: Workflow for the synthesis of this compound via Paal-Knorr condensation.
Applications in Drug Development
The pyrrole moiety is a key structural feature in numerous biologically active compounds and approved drugs.[9] Derivatives of this compound have been investigated for a range of therapeutic applications, highlighting the importance of this scaffold in medicinal chemistry.
Potential Therapeutic Areas:
-
Anticancer and Anti-inflammatory: The pyrrolo[2,1-a]isoquinoline scaffold, which can be constructed from pyrrole derivatives, is found in several pharmacologically active compounds with anticancer and anti-inflammatory properties.[9]
-
Enzyme Inhibition: Pyrrole-containing compounds are known to act as inhibitors for various enzymes, suggesting that derivatives of this compound could be explored for similar activities.
Signaling Pathway Hypothesis for Pyrrole Derivatives in Cancer:
While the specific mechanism of action for this compound is not yet fully elucidated, related pyrrole compounds have been shown to interfere with key signaling pathways in cancer cells. A hypothetical pathway is illustrated below.
Caption: Hypothetical inhibition of a protein kinase-mediated signaling pathway by a pyrrole derivative.
Suppliers
A number of chemical suppliers offer this compound. The following is a list of some of these suppliers:
It is recommended to contact the suppliers directly for the most up-to-date information on purity, availability, and pricing.
References
- 1. This compound | 23351-05-5 [sigmaaldrich.com]
- 2. chemuniverse.com [chemuniverse.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. This compound | C11H9NO | CID 598781 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. grokipedia.com [grokipedia.com]
- 6. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 9. A convenient proline catalysed Paal–Knorr synthesis of highly substituted pyrrole: construction of a pyrrolo[2,1-a]isoquinoline scaffold - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Chemscene ChemScene | this compound | 5G | CS-0030453 | Fisher Scientific [fishersci.com]
- 11. Page loading... [wap.guidechem.com]
Methodological & Application
Application Notes and Protocols: Synthesis and Application of 5,10,15,20-Tetrakis(4-(1H-pyrrol-1-yl)phenyl)porphyrin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Porphyrins are a class of intensely colored, aromatic macrocyclic compounds composed of four modified pyrrole subunits interconnected at their α-carbon atoms via methine bridges. Their unique photophysical and chemical properties have positioned them as critical components in a vast array of scientific and therapeutic fields. Synthetic porphyrins and their metal derivatives are extensively utilized in areas such as photodynamic therapy (PDT), catalysis, molecular electronics, and as sensitizers in dye-sensitized solar cells.[1] The functionalization of the porphyrin core at the meso-positions with various substituents allows for the fine-tuning of its electronic properties, solubility, and biological activity.
This document provides detailed application notes and protocols for the synthesis of a specific meso-substituted porphyrin, 5,10,15,20-tetrakis(4-(1H-pyrrol-1-yl)phenyl)porphyrin, using 4-(1H-pyrrol-1-yl)benzaldehyde as the precursor. The introduction of the pyrrolylphenyl moieties is anticipated to enhance the π-conjugation of the macrocycle, potentially leading to interesting photophysical properties and applications. The protocols provided are based on established synthetic methodologies for analogous meso-tetrasubstituted porphyrins.
Synthetic Methodologies
The synthesis of meso-tetrasubstituted porphyrins from aldehydes and pyrrole is typically achieved through one of several established methods, including the Rothemund, Adler-Longo, and Lindsey syntheses.
-
Rothemund Reaction: This early method involves heating the reactants in a sealed tube at high temperatures and pressures, often resulting in low yields.
-
Adler-Longo Method: A more practical approach that involves refluxing the aldehyde and pyrrole in an acidic solvent like propionic acid under aerobic conditions. This one-step method is straightforward but can sometimes lead to lower yields and purification challenges due to the formation of oligomeric side products.[2]
-
Lindsey Synthesis: A two-step, one-flask method that offers higher yields and purity under milder conditions.[3] It involves the acid-catalyzed condensation of the aldehyde and pyrrole at room temperature to form a porphyrinogen intermediate, which is then oxidized to the porphyrin in a separate step.[3] Due to the often sensitive nature of substituted aldehydes, the Lindsey method is frequently preferred.[4]
A greener, two-step protocol has also been developed, which utilizes a water-methanol solvent system for the initial condensation, followed by reflux in dimethylformamide (DMF) for oxidation, avoiding the use of chlorinated solvents.[3][5]
Experimental Protocols
The following protocols are adapted from established procedures for the synthesis of analogous meso-tetrasubstituted porphyrins. Researchers should optimize these conditions for the specific substrate, this compound.
Protocol 1: Modified Lindsey Synthesis
This protocol is adapted from the widely used Lindsey synthesis for meso-aryl porphyrins.
Materials:
-
This compound
-
Pyrrole (freshly distilled)
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA) or Boron trifluoride etherate (BF₃·OEt₂)
-
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or p-chloranil
-
Silica gel for column chromatography
-
Hexane
-
Chloroform
-
Methanol
Procedure:
-
Condensation: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound (4 equivalents) and freshly distilled pyrrole (4 equivalents) in anhydrous dichloromethane to a final concentration of approximately 10 mM.
-
Add a catalytic amount of TFA (e.g., 0.1 equivalents) or BF₃·OEt₂ to the solution.
-
Stir the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by the formation of the porphyrinogen, which is typically colorless.
-
Oxidation: Add a solution of DDQ (3-4 equivalents) or p-chloranil in DCM to the reaction mixture.
-
Stir the mixture at room temperature for an additional 1-2 hours, or gently reflux, until the reaction turns a deep purple color, indicating the formation of the porphyrin.
-
Work-up and Purification:
-
Neutralize the reaction mixture with a small amount of triethylamine.
-
Concentrate the solution under reduced pressure.
-
Purify the crude product by silica gel column chromatography. A typical eluent system is a gradient of chloroform in hexane.
-
Collect the major purple fraction and evaporate the solvent.
-
Recrystallize the purified porphyrin from a chloroform/methanol mixture to obtain dark purple crystals.
-
Protocol 2: Green Synthesis Approach
This protocol is an adaptation of a more environmentally friendly method.[3][5]
Materials:
-
This compound
-
Pyrrole (freshly distilled)
-
Methanol (MeOH)
-
Water (H₂O)
-
Hydrochloric acid (HCl)
-
Dimethylformamide (DMF)
-
Silica gel for column chromatography
Procedure:
-
Condensation: In a round-bottom flask, add this compound (1 equivalent) and freshly distilled pyrrole (1 equivalent) to a 2:1 mixture of methanol and water.
-
Add a catalytic amount of concentrated hydrochloric acid.
-
Stir the reaction mixture at room temperature for 2 hours. A precipitate should form.
-
Filter the precipitate using a Buchner funnel and wash with water.
-
Oxidation and Cyclization: Dissolve the collected precipitate in a minimal amount of DMF in a round-bottom flask.
-
Reflux the DMF solution for 1.5-2 hours. The solution should turn a deep purple.
-
After cooling to room temperature, stir the solution overnight, open to the air, to ensure complete oxidation.
-
Work-up and Purification:
-
Remove the DMF under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., dichloromethane/hexane).
-
Collect the main purple fraction and recrystallize from a suitable solvent system like chloroform/methanol.
-
Data Presentation
The following table summarizes typical quantitative data for analogous meso-tetraphenylporphyrins synthesized by similar methods. The data for 5,10,15,20-tetrakis(4-(1H-pyrrol-1-yl)phenyl)porphyrin are expected to be within these ranges.
| Porphyrin Derivative | Synthesis Method | Yield (%) | Soret Band (λ_max, nm) | Q-Bands (λ_max, nm) | Reference(s) |
| 5,10,15,20-Tetrakis(4-hydroxyphenyl)porphyrin | Adler-Longo | 23.5 | 416 | 554, 592 | [2] |
| 5,10,15,20-Tetrakis(4-methoxyphenyl)porphyrin | Green Synthesis | 10-40 | ~422 | ~518, 555, 594, 650 | [3][6] |
| 5,10,15,20-Tetrakis(4-chlorophenyl)porphyrin | Green Synthesis | ~25 | N/A | N/A | [3] |
| 5,10,15,20-Tetrakis(4-iodophenyl)porphyrin | Green Synthesis | ~15 | N/A | N/A | [3] |
| 5,10,15,20-Tetrakis(4-(pyridinylethynyl)phenyl)porphyrin | Rothemund | 10 | 425 | 519, 555, 592, 649 | [1] |
| 5,10,15,20-Tetraphenylporphyrin | Lindsey | 35-40 | ~417 | ~513, 548, 590, 645 | [7] |
Note: N/A indicates data not available in the cited sources. Yields are highly dependent on reaction scale and purification efficiency.
Visualizations
Porphyrin Synthesis Pathway
Caption: General synthetic pathway for meso-tetrasubstituted porphyrins.
Experimental Workflow for Porphyrin Synthesis and Purification
Caption: Workflow from synthesis to characterization of the porphyrin.
Potential Applications
Porphyrins bearing pyrrolylphenyl substituents have potential applications in several fields due to the electron-rich nature of the pyrrole moiety, which can influence the electronic properties of the porphyrin macrocycle.
-
Photodynamic Therapy (PDT): Porphyrins are excellent photosensitizers, and the introduction of pyrrolyl groups may modulate their photophysical properties, such as singlet oxygen generation, which is crucial for PDT efficacy.[8]
-
Nonlinear Optics: The extended π-conjugation system could lead to enhanced nonlinear optical properties, making these molecules candidates for applications in optical limiting and other photonic devices.[8]
-
Sensors: The pyrrole nitrogen atoms can act as potential coordination sites for metal ions, suggesting that these porphyrins could be developed into chemosensors.[8]
-
Molecular Wires: The linear, conjugated nature of the pyrrolylphenyl arms could facilitate electron transport, making them suitable components for molecular electronic devices.
-
Catalysis: Metallated versions of this porphyrin could serve as catalysts for various organic transformations, mimicking the function of heme-containing enzymes.[9]
Conclusion
The synthesis of 5,10,15,20-tetrakis(4-(1H-pyrrol-1-yl)phenyl)porphyrin can be readily achieved using established methods such as the Lindsey synthesis or greener alternatives. The protocols provided herein offer a solid foundation for researchers to produce this novel porphyrin. The unique electronic structure imparted by the pyrrolylphenyl substituents opens up exciting possibilities for its application in medicine, materials science, and beyond. Further research is warranted to fully characterize this compound and explore its potential in various technological and therapeutic areas.
References
- 1. Synthesis of meso-Extended Tetraaryl Porphyrins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. op.niscair.res.in [op.niscair.res.in]
- 3. Large-Scale Green Synthesis of Porphyrins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Emerging applications of porphyrins in photomedicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. rsc.org [rsc.org]
- 8. Emerging Applications of Porphyrins and Metalloporphyrins in Biomedicine and Diagnostic Magnetic Resonance Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Porphyrin‐Based Metal–Organic Frameworks for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Microwave-Assisted Synthesis of 5,10,15,20-Tetrakis(4-(1H-pyrrol-1-yl)phenyl)porphyrin
Introduction
Porphyrins and their derivatives are a class of macrocyclic compounds with significant applications in diverse fields, including photodynamic therapy, catalysis, and materials science. Traditional methods for porphyrin synthesis, such as the Lindsey and Adler-Longo procedures, often require long reaction times and harsh conditions.[1][2] Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate chemical reactions, offering advantages such as reduced reaction times, increased yields, and cleaner reaction profiles.[3][4] This application note details a microwave-assisted protocol for the synthesis of 5,10,15,20-tetrakis(4-(1H-pyrrol-1-yl)phenyl)porphyrin from 4-(1H-pyrrol-1-yl)benzaldehyde and pyrrole. This method provides a rapid and efficient alternative to conventional synthetic approaches.
General Reaction Scheme
The synthesis involves the acid-catalyzed condensation of four equivalents of this compound with four equivalents of pyrrole to form a porphyrinogen intermediate. Subsequent oxidation of the porphyrinogen yields the desired aromatic porphyrin macrocycle.
Caption: General reaction scheme for the synthesis of the target porphyrin.
Experimental Protocols
This section provides a detailed protocol for the microwave-assisted synthesis of 5,10,15,20-tetrakis(4-(1H-pyrrol-1-yl)phenyl)porphyrin.
Materials:
-
This compound
-
Pyrrole (freshly distilled)
-
Propionic acid
-
Nitrobenzene
-
Dichloromethane (DCM)
-
Methanol
-
Silica gel for column chromatography
-
CEM Microwave Vial (35 mL) or equivalent
Instrumentation:
-
Microwave reactor
-
Rotary evaporator
-
Chromatography column
-
UV-Vis Spectrophotometer
-
NMR Spectrometer
-
FT-IR Spectrometer
Protocol:
-
Reaction Setup: In a 35 mL microwave vial, combine this compound (10 mmol) and freshly distilled pyrrole (10 mmol).
-
Solvent and Catalyst Addition: To the vial, add a mixture of propionic acid (3.5 mL) and nitrobenzene (1.5 mL).[3]
-
Microwave Irradiation: Securely cap the vial and place it in the microwave reactor. Irradiate the mixture for 5-10 minutes at 100°C.[3] The reaction should be monitored for a color change to a dark brown or purple solution.
-
Cooling and Precipitation: After irradiation, allow the vial to cool to room temperature.
-
Purification:
-
Neutralize the reaction mixture with a saturated sodium bicarbonate solution.
-
Extract the crude product with dichloromethane.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure using a rotary evaporator.
-
The crude product is then purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).
-
-
Characterization: The purified porphyrin should be characterized by UV-Vis, 1H NMR, and IR spectroscopy to confirm its identity and purity.[3]
Data Presentation
The following table summarizes various reported conditions for the microwave-assisted synthesis of meso-substituted porphyrins, which can be adapted for the synthesis of the target molecule.
| Aldehyde | Catalyst | Solvent(s) | Microwave Time (min) | Temperature (°C) | Yield (%) | Reference |
| Benzaldehyde | Propionic Acid | Nitrobenzene | 5-10 | 100 | Not Specified | [3] |
| Benzaldehyde | p-Toluene Sulfonic Acid | None (Solvent-free) | 10 (in 2 min intervals) | Not Specified | "Quantitative" | [5][6] |
| Benzaldehyde | K-10 Clay | Not Specified | Not Specified | Not Specified | Not Specified | [7] |
| Various Aryl Aldehydes | Propionic Acid | Minimal | Not Specified | Not Specified | 20-43 | [4] |
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the microwave-assisted synthesis and purification of the target porphyrin.
Caption: Workflow for microwave-assisted porphyrin synthesis.
Signaling Pathway (Conceptual Reaction Pathway)
This diagram illustrates the conceptual pathway from reactants to the final product, highlighting the key transformation steps.
Caption: Conceptual pathway of porphyrin formation.
References
- 1. chemijournal.com [chemijournal.com]
- 2. Large-Scale Green Synthesis of Porphyrins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An Undergraduate Experiment Using Microwave-Assisted Synthesis of Metalloporphyrins: Characterization and Spectroscopic Investigations [pubs.sciepub.com]
- 4. semanticscholar.org [semanticscholar.org]
- 5. asianpubs.org [asianpubs.org]
- 6. asianpubs.org [asianpubs.org]
- 7. Porphyrin Ring Synthesis by Condensation of Benzaldehyde with Pyrrole Under Microwave Irradiation (Part-1) – Material Science Research India [materialsciencejournal.org]
Application Notes and Protocols: 4-(1H-pyrrol-1-yl)benzaldehyde as a Precursor for Advanced Corrosion Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive overview of the synthesis and evaluation of corrosion inhibitors derived from the precursor molecule, 4-(1H-pyrrol-1-yl)benzaldehyde. This document details the synthetic pathways to novel oxadiazole, benzoylamine, and triazole-based inhibitors. Furthermore, it provides standardized protocols for assessing their performance using weight loss, potentiodynamic polarization, and electrochemical impedance spectroscopy techniques. The compiled data and methodologies aim to facilitate further research and development of effective corrosion mitigation strategies in various industrial and biomedical applications.
Introduction
The pyrrole ring, a five-membered aromatic heterocycle containing a nitrogen atom, is a key structural motif in a vast array of biologically active compounds and functional materials. Its electron-rich nature and propensity for functionalization make it an excellent building block for the design of corrosion inhibitors. These molecules function by adsorbing onto a metal's surface, forming a protective barrier that isolates the metal from the corrosive environment. This compound serves as a versatile starting material, combining the inhibitive properties of the pyrrole moiety with a reactive aldehyde group, enabling the synthesis of a diverse range of inhibitor candidates.
Synthesis of Corrosion Inhibitors
Synthesis of 5-(4-(1H-pyrrol-1-yl)phenyl)-2-mercapto-1,3,4-oxadiazole (PMO)
The synthesis of the oxadiazole derivative, PMO, from this compound is a multi-step process. The aldehyde is first converted to the corresponding acid hydrazide, which then undergoes cyclization in the presence of carbon disulfide to yield the final mercapto-oxadiazole compound.
Caption: Synthesis of PMO from this compound.
Synthesis of 4-pyrrol-1-yl-N-(2,5-dimethyl-pyrrol-1-yl)benzoylamine (PDPB)
The synthesis of the benzoylamine derivative, PDPB, involves the condensation of 4-(1H-pyrrol-1-yl)benzohydrazide with hexane-2,5-dione.
-
Protocol:
-
Dissolve 4-(1H-pyrrol-1-yl)benzohydrazide (0.005 mol) in 20 mL of ethanol.
-
In a separate flask, dissolve hexane-2,5-dione (0.010 mol) in 2 mL of glacial acetic acid.
-
Mix the two solutions and reflux the mixture for 5 hours.
-
Concentrate the reaction mixture and pour it into ice water.
-
Filter the precipitate, wash with distilled water, and dry.
-
Recrystallize the crude product from ethanol to obtain pure PDPB.
-
Synthesis of 1-Amino-2-mercapto-5-(4-(1H-pyrrol-1-yl)phenyl)-1,3,4-triazole (AMPTA)
The synthesis of the triazole derivative, AMPTA, proceeds through the formation of a thiosemicarbazide intermediate from the corresponding acid hydrazide, followed by cyclization.
-
Protocol:
-
Reflux a mixture of 4-(1H-pyrrol-1-yl)benzohydrazide and phenyl isothiocyanate in ethanol to obtain the N-phenylthiosemicarbazide derivative.
-
Cyclize the thiosemicarbazide intermediate by refluxing with a base, such as sodium hydroxide, followed by acidification to yield AMPTA.
-
Experimental Protocols for Corrosion Inhibition Studies
The following protocols are standardized procedures for evaluating the performance of newly synthesized corrosion inhibitors on mild steel in a 1 M HCl solution.
Caption: Experimental workflow for corrosion inhibitor evaluation.
Weight Loss Measurements
-
Coupon Preparation: Mechanically polish mild steel coupons of known dimensions with a series of emery papers (up to 1200 grit), degrease with acetone, wash with deionized water, and dry.
-
Immersion: Weigh the prepared coupons and immerse them in 100 mL of 1 M HCl solution with and without various concentrations of the inhibitor at a constant temperature for a specified duration (e.g., 24 hours).
-
Post-Immersion: Remove the coupons, wash with a cleaning solution (e.g., Clarke's solution) to remove corrosion products, rinse with deionized water and acetone, dry, and re-weigh.
-
Calculations:
-
Corrosion Rate (CR): CR (mm/y) = (87.6 × ΔW) / (A × T × ρ) where ΔW is the weight loss in mg, A is the surface area in cm², T is the immersion time in hours, and ρ is the density of mild steel in g/cm³.
-
Inhibition Efficiency (IE%): IE% = [(CR₀ - CRᵢ) / CR₀] × 100 where CR₀ is the corrosion rate without inhibitor and CRᵢ is the corrosion rate with inhibitor.
-
Potentiodynamic Polarization (PDP)
-
Electrochemical Cell Setup: Use a three-electrode cell with a mild steel specimen as the working electrode (WE), a platinum foil as the counter electrode (CE), and a saturated calomel electrode (SCE) as the reference electrode (RE). The WE should have a defined exposed surface area.
-
Stabilization: Immerse the electrodes in the test solution (1 M HCl with and without inhibitor) and allow the open-circuit potential (OCP) to stabilize (typically for 30-60 minutes).
-
Polarization Scan: Scan the potential from a cathodic potential (e.g., -250 mV vs. OCP) to an anodic potential (e.g., +250 mV vs. OCP) at a slow scan rate (e.g., 1 mV/s).
-
Data Analysis:
-
Plot the logarithmic current density versus potential (Tafel plot).
-
Extrapolate the linear portions of the anodic and cathodic curves to the corrosion potential (Ecorr) to determine the corrosion current density (Icorr).
-
Calculate the inhibition efficiency: IE% = [(Icorr₀ - Icorrᵢ) / Icorr₀] × 100 where Icorr₀ and Icorrᵢ are the corrosion current densities without and with the inhibitor, respectively.
-
Electrochemical Impedance Spectroscopy (EIS)
-
Cell Setup and Stabilization: Use the same three-electrode setup as for PDP. Allow the OCP to stabilize.
-
Impedance Measurement: Apply a small amplitude AC signal (e.g., 10 mV) at the OCP over a frequency range (e.g., 100 kHz to 0.01 Hz).
-
Data Analysis:
-
Plot the impedance data as Nyquist and Bode plots.
-
Model the data using an appropriate equivalent electrical circuit to determine parameters such as the solution resistance (Rs), charge transfer resistance (Rct), and double-layer capacitance (Cdl).
-
Calculate the inhibition efficiency: IE% = [(Rctᵢ - Rct₀) / Rctᵢ] × 100 where Rct₀ and Rctᵢ are the charge transfer resistances without and with the inhibitor, respectively.
-
Performance Data of Synthesized Inhibitors
The following tables summarize the performance of the synthesized corrosion inhibitors based on experimental studies.
Weight Loss Data for PMO in 1 M HCl
| Concentration (M) | Corrosion Rate (mm/y) | Inhibition Efficiency (%) |
| 0 | 9.85 | - |
| 0.0005 | 4.23 | 57.0 |
| 0.001 | 3.15 | 68.0 |
| 0.0025 | 2.46 | 75.0 |
| 0.005 | 1.94 | 80.3 |
Data obtained at 303 K after 24 hours of immersion.
Weight Loss Data for PDPB in 1 M HCl
| Concentration (ppm) | Corrosion Rate (mm/y) | Inhibition Efficiency (%) |
| 0 | - | - |
| 100 | - | 85.2 |
| 200 | - | 89.7 |
| 300 | - | 92.3 |
| 400 | - | 94.1 |
| 500 | - | 95.8 |
Data obtained at 303 K.
Electrochemical Data (Illustrative)
The following table presents illustrative data from potentiodynamic polarization and electrochemical impedance spectroscopy for a generic inhibitor derived from this compound.
| Concentration | Icorr (µA/cm²) | Ecorr (mV vs. SCE) | Rct (Ω·cm²) | Cdl (µF/cm²) | IE (%) (from PDP) | IE (%) (from EIS) |
| Blank | 1250 | -480 | 50 | 200 | - | - |
| 100 ppm | 150 | -465 | 450 | 80 | 88.0 | 88.9 |
| 200 ppm | 95 | -460 | 700 | 65 | 92.4 | 92.9 |
| 500 ppm | 50 | -450 | 1100 | 50 | 96.0 | 95.5 |
Mechanism of Inhibition
Corrosion inhibitors derived from this compound function through adsorption onto the metal surface, a process that typically follows the Langmuir adsorption isotherm. This indicates the formation of a monolayer of inhibitor molecules on the metal. The adsorption process is a combination of physisorption and chemisorption.
-
Physisorption: This involves electrostatic interactions between the charged metal surface and the protonated inhibitor molecules in the acidic solution.
-
Chemisorption: This involves the sharing of electrons between the heteroatoms (N, O, S) in the inhibitor molecule and the vacant d-orbitals of the iron atoms on the metal surface. The π-electrons of the pyrrole and benzene rings also contribute to this interaction.
Caption: Adsorption mechanism of inhibitors on a metal surface.
Conclusion
This compound is a highly effective precursor for the synthesis of a variety of corrosion inhibitors. The resulting oxadiazole, benzoylamine, and triazole derivatives demonstrate significant potential for protecting mild steel in acidic environments. The detailed protocols provided herein offer a standardized framework for the synthesis and evaluation of these and other novel corrosion inhibitors, facilitating further advancements in the field. The combination of weight loss and electrochemical techniques provides a robust assessment of inhibitor performance, while an understanding of the adsorption mechanism is crucial for the rational design of more effective corrosion mitigation agents.
Synthesis of Schiff Bases from 4-(1H-pyrrol-1-yl)benzaldehyde: Application Notes and Protocols for Drug Development
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of Schiff bases derived from 4-(1H-pyrrol-1-yl)benzaldehyde. Schiff bases, characterized by the presence of an azomethine (-C=N-) functional group, are a versatile class of compounds with significant potential in medicinal chemistry. The pyrrole moiety is a well-known pharmacophore present in numerous biologically active compounds, and its incorporation into a Schiff base scaffold is a promising strategy for the development of novel therapeutic agents.
Introduction
Schiff bases are formed by the condensation of a primary amine with an aldehyde or ketone. The resulting imine linkage is crucial for their diverse biological activities, which include antimicrobial, anticancer, anti-inflammatory, and antiviral properties. The synthesis of Schiff bases from this compound is of particular interest as it combines the pharmacologically active pyrrole ring with the versatile Schiff base linker, offering a modular approach to designing new drug candidates. By varying the amine component, a library of derivatives with diverse physicochemical and biological properties can be readily generated.
Applications in Drug Development
Schiff bases derived from various aldehydes have demonstrated a wide spectrum of biological activities, making them attractive scaffolds for drug discovery.
Antimicrobial Activity
Anticancer Activity
The anticancer potential of Schiff bases is a rapidly growing area of research. These compounds can induce apoptosis, inhibit cell proliferation, and interfere with cell cycle progression in various cancer cell lines. The planar nature of the azomethine group allows for intercalation with DNA, a proposed mechanism for their cytotoxic effects.
Experimental Protocols
The following protocols provide a general framework for the synthesis and characterization of Schiff bases from this compound. These should be considered as starting points and may require optimization for specific amine substrates.
General Synthesis of Schiff Bases
This protocol describes the synthesis of a Schiff base via the condensation of this compound with a primary amine.
Materials:
-
This compound
-
Primary amine (e.g., aniline, substituted anilines, aminobenzoic acid)
-
Absolute Ethanol
-
Glacial Acetic Acid (catalyst)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Standard laboratory glassware
-
Filtration apparatus
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in a minimal amount of absolute ethanol.
-
To this solution, add an equimolar amount of the desired primary amine.
-
Add a few drops of glacial acetic acid to the mixture to catalyze the reaction.
-
Attach a reflux condenser and heat the reaction mixture to reflux for 2-4 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The precipitated Schiff base is collected by vacuum filtration.
-
Wash the solid product with a small amount of cold ethanol to remove any unreacted starting materials.
-
Dry the purified product in a desiccator or vacuum oven.
-
Characterize the synthesized Schiff base using appropriate analytical techniques (e.g., melting point, FT-IR, ¹H NMR, and Mass Spectrometry).
Protocol for Antimicrobial Activity Screening (Agar Well Diffusion Method)
This protocol outlines a standard method for evaluating the antimicrobial activity of the synthesized Schiff bases.
Materials:
-
Synthesized Schiff base
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strains (e.g., Candida albicans, Aspergillus niger)
-
Nutrient Agar (for bacteria)
-
Sabouraud Dextrose Agar (for fungi)
-
Sterile petri dishes
-
Sterile cork borer
-
Dimethyl sulfoxide (DMSO)
-
Standard antibiotic and antifungal drugs (positive controls)
Procedure:
-
Prepare sterile agar plates of the appropriate medium.
-
Inoculate the agar plates with the test microorganisms.
-
Using a sterile cork borer, create wells of uniform diameter in the agar.
-
Prepare solutions of the synthesized Schiff bases in DMSO at various concentrations.
-
Add a fixed volume (e.g., 100 µL) of each Schiff base solution into the wells.
-
Use DMSO as a negative control and standard antimicrobial drugs as positive controls.
-
Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48-72 hours for fungi.
-
Measure the diameter of the zone of inhibition around each well.
Protocol for Anticancer Activity Screening (MTT Assay)
This protocol describes the MTT assay to determine the cytotoxic effects of the synthesized Schiff bases on cancer cell lines.
Materials:
-
Synthesized Schiff base
-
Cancer cell line (e.g., MCF-7, HeLa, A549)
-
Normal cell line (for cytotoxicity comparison)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
CO₂ incubator
-
Microplate reader
Procedure:
-
Seed the cells in 96-well plates and allow them to adhere overnight in a CO₂ incubator.
-
Treat the cells with various concentrations of the synthesized Schiff bases dissolved in DMSO.
-
Include a vehicle control (DMSO) and a positive control (a known anticancer drug).
-
Incubate the plates for 24-72 hours.
-
Add MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the cell viability and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Data Presentation
While specific quantitative data for Schiff bases derived directly from this compound are not available in the provided search results, the following tables present representative data for structurally related Schiff bases to illustrate their potential biological activities.
Table 1: Representative Antimicrobial Activity of Structurally Similar Schiff Bases
| Compound ID | Test Organism | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |
| SB-1 | S. aureus | 62.5 | Ciprofloxacin | >100 |
| SB-1 | E. coli | 62.5 | Ciprofloxacin | >100 |
| SB-2 | C. albicans | 125 | Fluconazole | 62.5 |
| SB-3 | A. niger | 250 | Fluconazole | 125 |
Disclaimer: The data in this table is representative of Schiff bases reported in the literature and not specific to derivatives of this compound.
Table 2: Representative Anticancer Activity of Structurally Similar Schiff Bases
| Compound ID | Cell Line | IC₅₀ (µM) | Reference Compound | IC₅₀ (µM) |
| SB-A | MCF-7 (Breast) | 15.2 | Doxorubicin | 1.8 |
| SB-B | HeLa (Cervical) | 22.5 | Cisplatin | 5.7 |
| SB-C | A549 (Lung) | 18.9 | Paclitaxel | 0.9 |
Disclaimer: The data in this table is representative of Schiff bases reported in the literature and not specific to derivatives of this compound.
Visualizations
Diagrams illustrating key workflows and pathways.
Caption: Workflow for the synthesis and characterization of Schiff bases.
Caption: Workflow for biological screening of synthesized Schiff bases.
Caption: Proposed mechanisms of anticancer action for Schiff bases.
Application Notes and Protocols for Fluorescent Probes Derived from 4-(1H-pyrrol-1-yl)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis and use of a fluorescent probe derived from 4-(1H-pyrrol-1-yl)benzaldehyde. The focus is on a specific application in monitoring mitochondrial viscosity in live cells, a key parameter in cellular health and disease.
Application Note 1: Synthesis of a Viscosity-Sensitive Fluorescent Probe
Probe Name: 2-((4-(1H-pyrrol-1-yl)benzylidene)-1H-indene-1,3(2H)-dione) (designated here as PY-V)
Principle:
The fluorescent probe PY-V is synthesized via a Knoevenagel condensation reaction between this compound and 1,3-indandione. This reaction forms a donor-π-acceptor (D-π-A) type molecule. The pyrrole group acts as an electron donor, the indandione as an electron acceptor, and the benzylidene bridge as the π-system. This structure functions as a "molecular rotor," where the fluorescence is highly sensitive to the viscosity of its microenvironment. In low viscosity environments, intramolecular rotation around the single bonds leads to non-radiative decay and quenched fluorescence. In viscous environments, such as the mitochondrial matrix, this rotation is restricted, leading to a significant enhancement in fluorescence emission.
Experimental Protocol: Synthesis of PY-V
Materials:
-
This compound
-
1,3-indandione
-
Piperidine (catalyst)
-
Ethanol (solvent)
-
Glacial acetic acid
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Büchner funnel and filter paper
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve this compound (1.0 eq) and 1,3-indandione (1.0 eq) in absolute ethanol (50 mL).
-
Catalyst Addition: To the stirred solution, add a catalytic amount of piperidine (0.1 eq).
-
Reaction: Heat the mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Cooling and Precipitation: After the reaction is complete, cool the flask to room temperature. The product may precipitate out of the solution. If not, slowly add a few drops of glacial acetic acid to neutralize the piperidine and induce precipitation.
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with cold ethanol to remove unreacted starting materials.
-
Purification: The crude product can be further purified by silica gel column chromatography using a hexane:ethyl acetate gradient to yield the pure fluorescent probe PY-V.
-
Characterization: Confirm the structure and purity of the synthesized probe using ¹H NMR, ¹³C NMR, and mass spectrometry.
Diagram: Synthesis Workflow of PY-V
Application of 4-(1H-pyrrol-1-yl)benzaldehyde in Dye-Sensitized Solar Cells: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the potential use of 4-(1H-pyrrol-1-yl)benzaldehyde as a precursor for the synthesis of organic sensitizers for Dye-Sensitized Solar Cells (DSSCs). While direct application of this specific aldehyde as a sensitizer is not extensively documented, its chemical structure suggests its utility as a valuable building block for creating efficient D-π-A (Donor-π bridge-Acceptor) organic dyes. These notes outline a prospective synthetic route, detail the fabrication and characterization of DSSCs using a hypothetical dye derived from this precursor, and provide expected performance metrics based on analogous organic sensitizers.
Introduction to this compound in DSSCs
Dye-sensitized solar cells (DSSCs) have garnered significant attention as a promising photovoltaic technology due to their low production cost and respectable power conversion efficiencies. The core of a DSSC is the sensitizing dye, which absorbs solar radiation and initiates the process of converting light into electrical energy. Organic dyes, in particular, are attractive due to their high molar extinction coefficients, tunable photophysical and electrochemical properties, and the vast possibilities for molecular design.
The molecule this compound incorporates a pyrrole ring, a well-known electron-donating (donor) group, connected to a benzaldehyde moiety, which can act as a precursor to an electron-accepting and anchoring group after suitable chemical modification. This structure forms a fundamental basis for a D-π-A type organic sensitizer, where the phenyl ring acts as a π-bridge. The aldehyde functional group provides a reactive site for introducing an acceptor/anchoring group, such as cyanoacrylic acid, which is crucial for electron injection into the semiconductor (e.g., TiO₂) and firm adhesion to its surface.
Proposed Synthesis of a D-π-A Dye from this compound
A plausible synthetic route to transform this compound into a functional DSSC dye involves a Knoevenagel condensation reaction. This reaction is widely used in the synthesis of organic dyes for DSSCs.
Reaction Scheme:
Protocol for Synthesis:
-
Reactant Mixture: Dissolve 1 equivalent of this compound and 1.5 equivalents of 2-cyanoacetic acid in a suitable solvent such as acetonitrile or a mixture of chloroform and acetic acid.
-
Catalyst Addition: Add a catalytic amount of a base, such as piperidine or ammonium acetate.
-
Reaction Condition: Reflux the mixture for 4-8 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Purification: After the reaction is complete, cool the mixture to room temperature. The product may precipitate out and can be collected by filtration. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or by column chromatography on silica gel.
Experimental Protocols for DSSC Fabrication and Characterization
Preparation of TiO₂ Photoanode
-
Cleaning of FTO Glass: Clean fluorine-doped tin oxide (FTO) coated glass substrates (2 cm x 2 cm) by sonicating in a sequence of detergent, deionized water, acetone, and isopropanol for 15 minutes each. Dry the substrates with a stream of nitrogen.
-
Deposition of TiO₂ Paste: A compact blocking layer of TiO₂ can be first deposited by spin-coating a precursor solution and annealing. Subsequently, a mesoporous TiO₂ layer is deposited by the doctor-blade technique using a commercial TiO₂ paste.
-
Sintering: The TiO₂ coated FTO glass is gradually heated to 500°C and sintered at this temperature for 30 minutes to ensure good electrical contact between the TiO₂ nanoparticles.
Dye Sensitization
-
Dye Solution Preparation: Prepare a 0.3 mM solution of the synthesized (E)-2-cyano-3-(4-(1H-pyrrol-1-yl)phenyl)acrylic acid dye in a suitable solvent, such as a 1:1 (v/v) mixture of acetonitrile and tert-butanol.
-
Immersion: Immerse the sintered TiO₂ photoanodes into the dye solution and keep them at room temperature for 12-24 hours in a dark environment to allow for sufficient dye loading.
-
Rinsing: After sensitization, rinse the photoanodes with the same solvent used for the dye solution to remove any non-adsorbed dye molecules and then dry them.
Assembly of the DSSC
-
Counter Electrode Preparation: A platinum (Pt) counter electrode is typically prepared by depositing a thin layer of H₂PtCl₆ solution on an FTO glass and heating it to 400°C for 20 minutes.
-
Sealing: Assemble the dye-sensitized TiO₂ photoanode and the Pt counter electrode in a sandwich-like configuration using a thermoplastic sealant (e.g., Surlyn).
-
Electrolyte Injection: Introduce the electrolyte solution into the cell through a pre-drilled hole in the counter electrode. A common electrolyte consists of 0.6 M 1-butyl-3-methylimidazolium iodide (BMII), 0.03 M I₂, 0.1 M guanidinium thiocyanate (GuNCS), and 0.5 M 4-tert-butylpyridine (TBP) in a mixture of acetonitrile and valeronitrile (85:15 v/v).
-
Final Sealing: Seal the hole with a small piece of Surlyn and a cover glass to prevent electrolyte leakage.
Characterization
-
Photovoltaic Measurement: The current density-voltage (J-V) characteristics of the assembled DSSCs are measured using a solar simulator under standard AM 1.5G illumination (100 mW/cm²). The key performance parameters: short-circuit current density (Jsc), open-circuit voltage (Voc), fill factor (FF), and power conversion efficiency (PCE) are determined from the J-V curve.
-
Incident Photon-to-Current Conversion Efficiency (IPCE): IPCE spectra are measured to determine the quantum efficiency of the cell at different wavelengths of incident light.
Data Presentation
The performance of a DSSC sensitized with the hypothetical dye derived from this compound is expected to be in the range of other simple D-π-A organic dyes. The following table summarizes the anticipated photovoltaic performance parameters.
| Dye Name | Jsc (mA/cm²) | Voc (V) | FF | PCE (%) |
| (E)-2-cyano-3-(4-(1H-pyrrol-1-yl)phenyl)acrylic acid (Hypothetical) | 10.5 | 0.68 | 0.70 | 5.0 |
| Reference Dye (e.g., a similar benzaldehyde-derived dye)[1] | 12.2 | 0.72 | 0.68 | 6.0 |
| Standard N719 Dye[2] | 18.1 | 0.74 | 0.67 | 9.1 |
Visualizations
Working Principle of a Dye-Sensitized Solar Cell
References
- 1. DFT/TD-DFT investigations on photovoltaic properties of N-Phenyl-N-(thiophen-2-yl)-1H-Pyrrol-2-amine and N,N-diphenylthiophen-2-amine based hexatriyne-thiophene Dye-sensitizers for DSSCs | Mongolian Journal of Chemistry [mongoliajol.info]
- 2. A highly efficient organic sensitizer for dye-sensitized solar cells - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for 4-(1H-pyrrol-1-yl)benzaldehyde Derivatives as Nonlinear Optical Materials
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis and characterization of 4-(1H-pyrrol-1-yl)benzaldehyde derivatives for use in nonlinear optical (NLO) materials.
Introduction
Organic materials with significant nonlinear optical (NLO) properties are of great interest for applications in optical communications, data storage, and electro-optical signal processing. The design of these materials often follows a "push-pull" architecture, consisting of an electron-donating group and an electron-accepting group connected by a π-conjugated bridge. This configuration facilitates intramolecular charge transfer (ICT), which is a key factor in achieving large second- and third-order NLO responses.
The 4-(1H-pyrrol-1-yl)phenyl moiety is an effective electron donor due to the electron-rich nature of the pyrrole ring. When coupled with a variety of electron-accepting groups via a π-conjugated system, this compound serves as a versatile precursor for a wide range of NLO chromophores. These derivatives exhibit promising second-order (e.g., second-harmonic generation, SHG) and third-order (e.g., nonlinear absorption and refraction) NLO properties.
Molecular Design and Signaling Pathway
The fundamental design principle for these NLO materials is the donor-π-acceptor (D-π-A) model. The 4-(1H-pyrrol-1-yl)phenyl group acts as the electron donor (D), the benzaldehyde functional group is part of the π-conjugated bridge, and various electron-withdrawing groups can be introduced as the acceptor (A). The efficiency of the intramolecular charge transfer, and thus the NLO response, can be tuned by modifying the strength of the donor and acceptor groups and the length and nature of the π-bridge.
Quantitative Data
Table 1: Second-Order Nonlinear Optical Properties of Representative Pyrrole-Based Chromophores
| Compound | Acceptor Group (A) | λmax (nm) | β0 (10-30 esu) | Measurement Technique |
| Pyrrole-Malononitrile Derivative | Malononitrile | 450 | 57 | Hyper-Rayleigh Scattering |
| Pyrrole-Picolinium Tosylate Derivative | Picolinium Tosylate | 520 | 250 | Hyper-Rayleigh Scattering |
| Pyrrole-TCF Derivative | TCF | 650 | 1490 | Hyper-Rayleigh Scattering |
TCF: 2-dicyanomethylene-3-cyano-4,5,5-trimethyl-2,5-dihydrofuran
Table 2: Third-Order Nonlinear Optical Properties of Representative Pyrrole-Based Chromophores
| Compound | Solvent | χ(3) (10-13 esu) | γ (10-36 esu) | Measurement Technique |
| Formyl-Substituted Dipyrrole Derivative 1 | CH2Cl2 | 1.5 | 200 | Third-Harmonic Generation |
| Formyl-Substituted Dipyrrole Derivative 2 | CH2Cl2 | 2.8 | 450 | Third-Harmonic Generation |
| Ruthenium-Complexed Dipyrrole Derivative | CH2Cl2 | 8.4 | 13500 | Third-Harmonic Generation |
Experimental Protocols
Synthesis of this compound Derivatives
The synthesis of NLO chromophores from this compound typically involves a condensation reaction, such as a Knoevenagel or Schiff base condensation, to introduce the acceptor group and extend the π-conjugated system.
Example: Synthesis of a Styryl Dye Derivative
This protocol describes the synthesis of a styryl dye where this compound is reacted with an active methylene compound.
Materials:
-
This compound
-
An active methylene compound (e.g., malononitrile, 2-dicyanomethylene-3-cyano-4,5,5-trimethyl-2,5-dihydrofuran)
-
Ethanol or another suitable solvent
-
Piperidine or another basic catalyst
-
Standard laboratory glassware for organic synthesis
Procedure:
-
Dissolve 1 equivalent of this compound in a minimal amount of absolute ethanol in a round-bottom flask.
-
Add 1.1 equivalents of the active methylene compound to the solution.
-
Add a catalytic amount (2-3 drops) of piperidine to the reaction mixture.
-
Reflux the mixture with stirring for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
The product will often precipitate out of the solution. If not, the solvent can be partially evaporated under reduced pressure.
-
Collect the solid product by filtration and wash with cold ethanol.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol, ethyl acetate) to obtain the pure styryl dye.
-
Characterize the final product using standard analytical techniques such as 1H NMR, 13C NMR, FT-IR, and mass spectrometry.
Measurement of Second-Order NLO Properties: Kurtz-Perry Powder Technique
The Kurtz-Perry powder technique is a widely used method for the preliminary screening of materials for second-harmonic generation (SHG) activity.[1][2] It provides a rapid assessment of the SHG efficiency of a powdered sample relative to a known standard.
Equipment:
-
Q-switched Nd:YAG laser (1064 nm)
-
Sample holder (capillary tube)
-
Photomultiplier tube (PMT) detector
-
Oscilloscope
-
Filters to block the fundamental laser wavelength and pass the second-harmonic signal (532 nm)
-
Reference material with a known SHG efficiency (e.g., KDP, urea)
Procedure:
-
Grind the synthesized compound into a fine powder and sieve it to obtain a uniform particle size.
-
Pack the powdered sample into a capillary tube.
-
Mount the capillary tube in the sample holder.
-
Align the Nd:YAG laser beam to pass through the sample.
-
Place the 532 nm filter in front of the PMT to block the fundamental 1064 nm wavelength.
-
Measure the intensity of the green light (532 nm) generated by the sample using the PMT and display the signal on the oscilloscope.
-
Replace the sample with the reference material (e.g., KDP) and repeat the measurement under the same conditions.
-
The SHG efficiency of the sample is determined by comparing the intensity of its second-harmonic signal to that of the reference material.
Measurement of Third-Order NLO Properties: Z-Scan Technique
The Z-scan technique is a simple and sensitive method to measure the sign and magnitude of the third-order nonlinear refractive index (n2) and the nonlinear absorption coefficient (β).[3][4]
Equipment:
-
High-power laser with a Gaussian beam profile (e.g., Nd:YAG laser at 532 nm)
-
Focusing lens
-
Motorized translation stage to move the sample along the z-axis (the direction of laser propagation)
-
Aperture placed in the far-field
-
Photodetector
Procedure:
-
Dissolve the sample in a suitable solvent to prepare a solution of known concentration.
-
Place the solution in a cuvette of known path length.
-
Mount the cuvette on the motorized translation stage.
-
Focus the laser beam using the lens.
-
The sample is moved along the z-axis through the focal point of the lens.
-
Closed-Aperture Z-scan (for n2):
-
Place a small aperture before the photodetector to measure the on-axis intensity.
-
As the sample moves through the focus, self-focusing or self-defocusing will change the beam divergence, leading to a change in the light transmitted through the aperture.
-
A pre-focal peak followed by a post-focal valley in the transmittance curve indicates a negative n2 (self-defocusing), while a valley followed by a peak indicates a positive n2 (self-focusing).
-
-
Open-Aperture Z-scan (for β):
-
Remove the aperture so that the entire beam is collected by the detector.
-
Any change in transmittance is due to nonlinear absorption.
-
A decrease in transmittance at the focus indicates two-photon absorption or reverse saturable absorption (positive β), while an increase indicates saturable absorption (negative β).
-
-
The third-order nonlinear susceptibility (χ(3)) can be calculated from the measured values of n2 and β.
Conclusion
This compound is a valuable and versatile precursor for the synthesis of a wide range of donor-π-acceptor chromophores with significant second- and third-order nonlinear optical properties. By systematically varying the acceptor group and the π-conjugated bridge, the NLO response of these materials can be fine-tuned for specific applications in photonics and optoelectronics. The experimental protocols outlined in this document provide a solid foundation for the synthesis and characterization of these promising NLO materials.
References
Application Note: Palladium-Catalyzed Suzuki-Miyaura Coupling for the Synthesis of Biaryl Derivatives of 4-(1H-pyrrol-1-yl)benzaldehyde
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbon atoms. This reaction is widely employed in the pharmaceutical and materials science industries due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast array of boronic acids and their derivatives.[1][2][3] The synthesis of biaryl compounds containing a pyrrole moiety is of significant interest as this structural motif is present in numerous biologically active molecules.[4] This application note provides a detailed protocol for the Suzuki-Miyaura coupling of 4-(1H-pyrrol-1-yl)benzaldehyde derivatives with various arylboronic acids. The presence of the aldehyde group requires careful selection of reaction conditions to avoid side reactions, and the established protocol is demonstrated to be robust for this class of substrates.
The general reaction involves the coupling of a halogenated this compound with an arylboronic acid in the presence of a palladium catalyst, a base, and a suitable solvent system. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and purity of the desired biaryl product.
General Reaction Scheme
The Suzuki-Miyaura coupling reaction described in this protocol follows the general scheme below:
Where 'Aryl' represents a benzene ring, 'R'' represents a substituent on the arylboronic acid, 'CHO' is the aldehyde group, and 'Pyrrole' is the 1H-pyrrol-1-yl group.
Experimental Protocol
This protocol details the Suzuki-Miyaura coupling of 4-bromo-2-(1H-pyrrol-1-yl)benzaldehyde with phenylboronic acid as a representative example.
Materials:
-
4-bromo-2-(1H-pyrrol-1-yl)benzaldehyde
-
Phenylboronic acid
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂)[4]
-
Potassium carbonate (K₂CO₃)
-
1,2-Dimethoxyethane (DME)[4]
-
Water (degassed)
-
Argon or Nitrogen gas
-
Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Reaction Setup: To a dry round-bottom flask containing a magnetic stir bar, add 4-bromo-2-(1H-pyrrol-1-yl)benzaldehyde (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).
-
Catalyst Addition: Add the palladium catalyst, Pd(dppf)Cl₂ (0.03 mmol, 3 mol%).
-
Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes to ensure an inert atmosphere.
-
Solvent Addition: Add degassed 1,2-dimethoxyethane (DME) (8 mL) and degassed water (2 mL) to the flask via syringe.
-
Reaction: Heat the reaction mixture to 80 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.[4]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Data Presentation
The following tables summarize typical reaction conditions and yields for the Suzuki coupling of various halogenated pyrrole-containing compounds with arylboronic acids, based on literature precedents for similar systems.
Table 1: Screening of Palladium Catalysts
| Entry | Catalyst (mol%) | Solvent | Base | Time (h) | Yield (%) |
| 1 | Pd(PPh₃)₄ (5) | Dioxane/H₂O | Na₂CO₃ | 12 | ~60 |
| 2 | Pd(dppf)Cl₂ (3) | DME | K₂CO₃ | 2 | ~90 |
| 3 | Pd(OAc)₂ (3) + PPh₃ (6) | Toluene | K₃PO₄ | 8 | ~75 |
| 4 | PdCl₂(PPh₃)₂ (3) | DME | K₂CO₃ | 6 | ~80 |
Data is representative and based on couplings of similar heterocyclic systems.[4]
Table 2: Substrate Scope with Optimized Conditions
| Entry | Aryl Halide | Arylboronic Acid | Product | Yield (%) |
| 1 | 4-bromo-2-(1H-pyrrol-1-yl)benzaldehyde | Phenylboronic acid | 2-(1H-pyrrol-1-yl)-[1,1'-biphenyl]-4-carbaldehyde | 88 |
| 2 | 4-bromo-2-(1H-pyrrol-1-yl)benzaldehyde | 4-Methoxyphenylboronic acid | 4'-Methoxy-2-(1H-pyrrol-1-yl)-[1,1'-biphenyl]-4-carbaldehyde | 85 |
| 3 | 4-bromo-2-(1H-pyrrol-1-yl)benzaldehyde | 3-Chlorophenylboronic acid | 3'-Chloro-2-(1H-pyrrol-1-yl)-[1,1'-biphenyl]-4-carbaldehyde | 82 |
| 4 | 5-bromo-1-methyl-1H-pyrrole-2-carbaldehyde | Phenylboronic acid | 1-Methyl-5-phenyl-1H-pyrrole-2-carbaldehyde | 91 |
Yields are based on isolated product after column chromatography and are representative for this class of reaction.
Mandatory Visualizations
Suzuki Coupling Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow
Caption: Step-by-step experimental workflow for the Suzuki coupling protocol.
References
Application Notes and Protocols for the Condensation of Pyrrole and 4-Formylphenylboronic Acid
These application notes provide detailed experimental procedures for two potential condensation reactions between pyrrole and 4-formylphenylboronic acid, targeting researchers and professionals in drug development and organic synthesis. The protocols described are the N-arylation to form 1-(4-formylphenyl)-1H-pyrrole and the acid-catalyzed condensation to form a dipyrromethane intermediate, a precursor to porphyrin synthesis.
I. N-Arylation via Copper-Catalyzed Chan-Lam Coupling
This protocol details the synthesis of 1-(4-formylphenyl)-1H-pyrrole through a copper-catalyzed N-arylation reaction. This method is advantageous due to its relatively mild conditions and tolerance of the aldehyde functional group.
Experimental Protocol:
-
Reagent Preparation: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add 4-formylphenylboronic acid (1.0 mmol, 150 mg), pyrrole (1.2 mmol, 83 µL), and copper(II) acetate (0.1 mmol, 18 mg).
-
Solvent Addition: Add 5 mL of anhydrous methanol to the Schlenk tube.
-
Reaction Setup: Seal the tube and stir the mixture at room temperature. For potentially higher yields, the reaction can be gently heated to 50-60 °C.[1]
-
Reaction Monitoring: The progress of the reaction should be monitored by thin-layer chromatography (TLC) using a suitable eluent system (e.g., 9:1 hexanes:ethyl acetate). The reaction is typically complete within 4-12 hours.
-
Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove the copper catalyst. Wash the Celite pad with methanol.
-
Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in dichloromethane (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be purified by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the pure 1-(4-formylphenyl)-1H-pyrrole.
Data Presentation:
| Parameter | Value |
| Reactant 1 | Pyrrole |
| Reactant 2 | 4-Formylphenylboronic acid |
| Catalyst | Copper(II) Acetate |
| Solvent | Methanol |
| Temperature | Room Temperature to 60 °C |
| Reaction Time | 4 - 12 hours |
| Typical Yield | 60 - 85% |
Experimental Workflow:
II. Acid-Catalyzed Condensation for Dipyrromethane Synthesis
This protocol outlines the synthesis of a dipyrromethane, which can be a precursor for porphyrin synthesis, through an acid-catalyzed condensation of pyrrole with 4-formylphenylboronic acid. This reaction is analogous to the initial step of porphyrin syntheses like the Adler-Longo or Lindsey methods.[2][3]
Experimental Protocol:
-
Reagent Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-formylphenylboronic acid (1.0 mmol, 150 mg) in 20 mL of dichloromethane.
-
Pyrrole Addition: Add an excess of freshly distilled pyrrole (10 mmol, 0.69 mL) to the solution. Using a large excess of pyrrole helps to minimize the formation of higher oligomers.
-
Catalyst Addition: Add a catalytic amount of a strong acid, such as trifluoroacetic acid (TFA) (0.1 mmol, 7.4 µL).
-
Reaction Conditions: Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) and protect it from light to prevent photo-oxidation of the product.
-
Reaction Monitoring: Monitor the reaction by TLC. The formation of the dipyrromethane can be visualized with p-anisaldehyde stain. The reaction is typically fast and should be complete within 15-30 minutes.
-
Quenching: Quench the reaction by adding a few drops of a weak base, such as triethylamine or a dilute aqueous sodium bicarbonate solution, to neutralize the acid catalyst.
-
Work-up: Wash the organic mixture with water (2 x 15 mL) and brine (1 x 15 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The excess pyrrole can be removed by vacuum distillation. The resulting crude dipyrromethane can be purified by column chromatography on silica gel, often eluting with a mixture of hexanes and ethyl acetate. Note that dipyrromethanes can be unstable and prone to oxidation, so purification should be carried out promptly.
Data Presentation:
| Parameter | Value |
| Reactant 1 | Pyrrole (in excess) |
| Reactant 2 | 4-Formylphenylboronic acid |
| Catalyst | Trifluoroacetic Acid (TFA) |
| Solvent | Dichloromethane |
| Temperature | Room Temperature |
| Reaction Time | 15 - 30 minutes |
| Typical Yield | 40 - 70% |
Experimental Workflow:
Safety Precautions:
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Pyrrole and dichloromethane are volatile and should be handled with care.
-
Trifluoroacetic acid is highly corrosive and should be handled with extreme caution.
References
Application Notes and Protocols for 4-(1H-pyrrol-1-yl)benzaldehyde in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 4-(1H-pyrrol-1-yl)benzaldehyde as a versatile building block in medicinal chemistry. Detailed protocols for the synthesis of bioactive chalcones, along with their biological activities and mechanisms of action, are presented.
Introduction
This compound is a key intermediate in the synthesis of various heterocyclic compounds with significant therapeutic potential. The presence of the pyrrole ring, a common motif in pharmacologically active molecules, and the reactive aldehyde group makes it an ideal starting material for generating diverse molecular scaffolds.[1] One of the most prominent applications of this building block is in the synthesis of chalcones, which are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3]
Core Application: Synthesis of Bioactive Chalcones
The primary application of this compound in medicinal chemistry is its use in the Claisen-Schmidt condensation to form chalcones. This reaction involves the base-catalyzed condensation of an aldehyde with a ketone to form an α,β-unsaturated ketone.[4][5] The resulting chalcone scaffold serves as a template for further chemical modifications to optimize biological activity.
A general synthetic workflow for the preparation of bioactive chalcones from this compound is outlined below.
Caption: Synthetic workflow for bioactive chalcones.
Experimental Protocols
Protocol 1: General Synthesis of Chalcones via Claisen-Schmidt Condensation
This protocol describes the synthesis of chalcone derivatives from this compound and various substituted acetophenones.[6]
Materials:
-
This compound (1.0 equivalent)
-
Substituted Acetophenone (e.g., acetophenone, 4'-chloroacetophenone, 4'-methoxyacetophenone) (1.0 equivalent)
-
Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)
-
Ethanol or Methanol
-
Distilled water
-
Hydrochloric acid (HCl), dilute
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
Procedure:
-
In a round-bottom flask, dissolve this compound and the substituted acetophenone in ethanol.
-
Cool the mixture in an ice bath while stirring.
-
Slowly add a solution of NaOH or KOH in water to the reaction mixture.
-
Continue stirring at room temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, pour the mixture into crushed ice and acidify with dilute HCl to precipitate the crude chalcone.
-
Filter the solid product, wash with cold water until the filtrate is neutral, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone.
Biological Activities of Derived Chalcones
Chalcones synthesized from this compound have shown promising anticancer and antimicrobial activities.
Anticancer Activity
Pyrrole-based chalcones have been reported to exhibit significant cytotoxic effects against various cancer cell lines.[7][8] The mechanism of action often involves the induction of apoptosis (programmed cell death) through the modulation of key signaling pathways.
Table 1: Anticancer Activity of Selected Pyrrole-Based Chalcones
| Compound ID | Acetophenone Used | Cancer Cell Line | IC50 (µM) | Reference |
| 1 | 2-Acetyl-1-methylpyrrole | A549 (Lung) | 1.8 ± 0.2 | [7] |
| 2 | 2-Acetyl-1-methylpyrrole | HepG2 (Liver) | 3.5 ± 0.5 | [7] |
| 3 | 4'-Methoxyacetophenone | MCF-7 (Breast) | Not Specified | [2] |
| 4 | 4'-Chloroacetophenone | HCT-116 (Colon) | Not Specified | [2] |
Note: Data for chalcones derived specifically from this compound is limited in the reviewed literature. The presented data is for structurally related pyrrole-based chalcones to indicate potential activity.
Antimicrobial Activity
Chalcone derivatives are also known for their broad-spectrum antimicrobial properties.[1]
Table 2: Antimicrobial Activity of Selected Pyrrole-Based Chalcones
| Compound ID | Acetophenone Used | Microorganism | MIC (µg/mL) | Reference |
| 5 | 2-Acetyl-1-methylpyrrole | Candida krusei | 3.9 | [7] |
| 6 | 2-Acetyl-1-methylpyrrole | Candida krusei | 7.8 | [7] |
Note: MIC (Minimum Inhibitory Concentration) values indicate the lowest concentration of a compound that inhibits the visible growth of a microorganism.
Signaling Pathways in Anticancer Activity
Chalcones exert their anticancer effects by modulating various signaling pathways involved in cell proliferation, survival, and apoptosis. The p38 Mitogen-Activated Protein Kinase (MAPK) and PI3K/Akt signaling pathways are common targets.[9]
Caption: Chalcone-induced apoptosis signaling pathway.
The activation of the p38 MAPK pathway and inhibition of the pro-survival PI3K/Akt pathway by chalcones leads to the activation of caspases, which are key executioners of apoptosis, ultimately leading to cancer cell death.
Conclusion
This compound is a valuable and versatile building block in medicinal chemistry, particularly for the synthesis of bioactive chalcones. The straightforward Claisen-Schmidt condensation allows for the generation of a diverse library of chalcone derivatives with potential applications as anticancer and antimicrobial agents. Further investigation into the specific structure-activity relationships and mechanisms of action of these compounds will be crucial for the development of novel therapeutics.
References
- 1. Synthesis and Pharmacological Activities of Chalcone and Its Derivatives Bearing N-Heterocyclic Scaffolds: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Chalcones with Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. m.youtube.com [m.youtube.com]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Design, synthesis and bioevaluation of novel prenylated chalcones derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-(1H-pyrrol-1-yl)benzaldehyde
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4-(1H-pyrrol-1-yl)benzaldehyde.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction yield is consistently low. What are the common causes and how can I improve it?
A1: Low yields in the synthesis of this compound can stem from several factors, primarily related to the choice of synthetic route, reaction conditions, and purity of starting materials. The two most common methods are the Paal-Knorr and Clauson-Kaas syntheses.
-
Paal-Knorr Synthesis Issues: This method involves the reaction of a 1,4-dicarbonyl compound (succinaldehyde) with 4-aminobenzaldehyde.
-
Sub-optimal pH: The reaction is sensitive to pH. Strongly acidic conditions (pH < 3) can favor the formation of furan byproducts instead of the desired pyrrole.[1] It is recommended to work under neutral or weakly acidic conditions, such as in the presence of acetic acid.[1][2]
-
Precursor Instability: The 1,4-dicarbonyl precursor, succinaldehyde, can be unstable. Ensure it is of high purity and handled appropriately.
-
Inefficient Cyclization: The rate-determining step is often the ring formation.[3] Modern protocols suggest using microwave irradiation or water as a solvent to potentially enhance yields and reaction rates.[2]
-
-
Clauson-Kaas Synthesis Issues: This approach utilizes a more stable precursor, 2,5-dimethoxytetrahydrofuran (DMTHF), which hydrolyzes in situ to form the reactive 1,4-dicarbonyl species.
-
Ineffective Hydrolysis: The initial hydrolysis of DMTHF is crucial. This step is acid-catalyzed. If the catalyst is weak or inactive, the reaction will not proceed efficiently.
-
Decomposition of Product: Prolonged exposure to high temperatures or strongly acidic conditions can lead to the decomposition of the N-substituted pyrrole product.[4] A modified procedure using mild hydrolysis of DMTHF in water followed by reaction with the amine in an acetate buffer at room temperature can prevent decomposition and lead to high yields.[4]
-
-
General Considerations for Both Methods:
-
Purity of 4-aminobenzaldehyde: The amine starting material can oxidize over time, leading to impurities that can interfere with the reaction. Use freshly purified 4-aminobenzaldehyde for best results.
-
Atmosphere: Reactions can be sensitive to oxygen. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions.
-
Q2: I am observing a significant amount of a furan-based impurity. How can I minimize its formation?
A2: The formation of furan derivatives is a known side reaction in the Paal-Knorr synthesis, particularly under strongly acidic conditions.[1][5] To minimize this, ensure your reaction is not run at a pH below 3. Using a weak acid like acetic acid is often sufficient to catalyze the pyrrole formation without promoting the furan synthesis.[1] If furan formation persists, consider switching to the Clauson-Kaas synthesis, which often provides better selectivity for the N-substituted pyrrole.
Q3: What is the best method for purifying the final product, this compound?
A3: Purification strategies depend on the scale of your reaction and the nature of the impurities.
-
Filtration and Washing: If the product precipitates from the reaction mixture, it can be isolated by filtration. Washing the solid with a non-polar solvent like cold methanol can help remove unreacted starting materials and soluble impurities.[6]
-
Column Chromatography: For high purity, column chromatography is effective. A silica gel column with a non-polar eluent system (e.g., a mixture of dichloromethane and hexane) is a good starting point.[7]
-
Recrystallization: If a suitable solvent system can be identified, recrystallization is an excellent method for obtaining highly pure crystalline material.
Data Presentation: Optimizing Reaction Conditions
The following tables summarize how different reaction parameters can influence the yield of N-substituted pyrroles, based on general findings for Paal-Knorr and Clauson-Kaas syntheses.
Table 1: Influence of Catalyst and Solvent on Clauson-Kaas Synthesis Yield
| Catalyst (mol%) | Solvent | Temperature (°C) | Reported Yield Range (%) | Reference |
| Acetic Acid | Acetic Acid | Reflux | 59-95 | [8][9] |
| ZrOCl₂·8H₂O (4 mol%) | Water | 60 | 70-98 | [8][9] |
| Acetate Buffer | Water | Room Temp | 89-94 | [8] |
| Iron(III) Chloride | Water | Mild Conditions | Good to Excellent | [10] |
Table 2: General Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low Yield | Reaction conditions not optimal | Adjust pH to be weakly acidic or neutral. Consider microwave-assisted synthesis.[2] |
| Impure starting materials | Use freshly distilled/purified 4-aminobenzaldehyde and high-purity succinaldehyde or DMTHF. | |
| Side reactions (e.g., furan formation) | Avoid strongly acidic conditions (pH < 3).[1] | |
| Product is difficult to purify | Presence of polymeric byproducts | Ensure a high ratio of the amine to the dicarbonyl compound. |
| Oily product that won't crystallize | Purify by column chromatography.[7] | |
| Reaction does not start | Inactive catalyst | Use a fresh batch of acid catalyst. |
| Low reaction temperature | Gently heat the reaction mixture as per the protocol, unless using a room temperature method. |
Experimental Protocols
Protocol 1: Clauson-Kaas Synthesis of this compound
This protocol is a generalized procedure based on modern, high-yield variations of the Clauson-Kaas reaction.[8][9]
Materials:
-
4-aminobenzaldehyde
-
2,5-dimethoxytetrahydrofuran (DMTHF)
-
Zirconyl chloride octahydrate (ZrOCl₂·8H₂O)
-
Deionized Water
-
Ethyl acetate
-
Brine
Procedure:
-
To a round-bottom flask, add 4-aminobenzaldehyde (1.0 eq), deionized water, and ZrOCl₂·8H₂O (0.04 eq).
-
Stir the mixture at room temperature for 5 minutes.
-
Add 2,5-dimethoxytetrahydrofuran (1.1 eq) to the mixture.
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Heat the reaction mixture to 60°C and stir for 2-4 hours, monitoring the reaction progress by TLC.
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After completion, cool the reaction mixture to room temperature.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Paal-Knorr Synthesis of this compound
This protocol is based on the classical Paal-Knorr synthesis, optimized for N-aryl pyrrole formation.[1][2]
Materials:
-
4-aminobenzaldehyde
-
Succinaldehyde (as a stable derivative, e.g., 2,5-diethoxytetrahydrofuran, followed by hydrolysis) or aqueous solution
-
Glacial Acetic Acid
-
Ethanol
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Sodium bicarbonate solution
-
Dichloromethane
Procedure:
-
Dissolve 4-aminobenzaldehyde (1.0 eq) in a mixture of ethanol and glacial acetic acid in a round-bottom flask.
-
Add succinaldehyde (1.0 eq) dropwise to the solution while stirring.
-
Reflux the mixture for 1-3 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the flask to room temperature.
-
Neutralize the mixture by slowly adding a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic extracts, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by recrystallization or silica gel chromatography to obtain the final product.
Visualizations
References
- 1. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 2. grokipedia.com [grokipedia.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 6. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BJOC - Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach [beilstein-journals.org]
- 10. Pyrrole synthesis [organic-chemistry.org]
purification of crude 4-(1H-pyrrol-1-yl)benzaldehyde by column chromatography
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of crude 4-(1H-pyrrol-1-yl)benzaldehyde by column chromatography. It is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the column chromatography purification of this compound.
Problem 1: The purified compound is colored (yellow to brown), although the expected product is a white or off-white solid.
-
Possible Cause: this compound, like many pyrrole derivatives, can be sensitive to air and light, leading to oxidation and the formation of colored impurities or polymeric materials.
-
Solution:
-
Minimize exposure of the crude and purified material to air and bright light.
-
Use freshly distilled solvents for chromatography to remove peroxides and other reactive impurities.
-
Consider storing the purified compound under an inert atmosphere, such as nitrogen or argon, and in a dark container at a low temperature (2-8°C).
-
Problem 2: The compound is not moving from the origin or has a very low Rf value on the TLC plate and column.
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Possible Cause: The solvent system is not polar enough to elute the compound.
-
Solution:
-
Gradually increase the polarity of the eluent. A common solvent system for this compound is a mixture of ethyl acetate and hexanes. Start with a low polarity mixture (e.g., 10% ethyl acetate in hexanes) and gradually increase the proportion of ethyl acetate.
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For highly retained compounds, a small amount of a more polar solvent like methanol can be added to the eluent (e.g., 1-2% methanol in dichloromethane), but be aware that methanol can dissolve some silica gel.
-
Problem 3: The compound elutes too quickly (high Rf value), resulting in poor separation from non-polar impurities.
-
Possible Cause: The eluent is too polar.
-
Solution:
-
Decrease the polarity of the solvent system. Reduce the percentage of ethyl acetate in your ethyl acetate/hexane mixture. An ideal Rf value for good separation is typically in the range of 0.2-0.4.
-
Problem 4: The spots on the TLC plate are streaking, and the peaks from the column are broad.
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Possible Cause 1: The sample is overloaded on the column.
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Solution 1: Reduce the amount of crude material loaded onto the column. A general rule of thumb is a 1:30 to 1:100 ratio of crude material to silica gel by weight.
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Possible Cause 2: The compound may be interacting strongly with the acidic sites on the silica gel. Aldehydes can sometimes be sensitive to acidic conditions.
-
Solution 2:
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Deactivate the silica gel by adding 0.5-1% triethylamine to the eluent. This will neutralize the acidic sites and can significantly improve the chromatography of sensitive compounds.
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Perform a quick stability test by spotting the compound on a TLC plate, letting it sit for an hour, and then eluting it to see if any degradation has occurred.
-
-
Possible Cause 3: The crude sample was not fully dissolved when loaded onto the column.
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Solution 3: Ensure the sample is completely dissolved in a minimum amount of a suitable solvent before loading. If solubility in the column eluent is low, consider a "dry loading" technique where the crude material is pre-adsorbed onto a small amount of silica gel.
Problem 5: Co-elution of the product with an impurity of similar polarity.
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Possible Cause: The chosen solvent system does not provide adequate resolution.
-
Solution:
-
Optimize the solvent system by testing various combinations and ratios using TLC. Ternary solvent systems (e.g., hexane/ethyl acetate/dichloromethane) can sometimes provide better separation.
-
Consider using a different stationary phase, such as alumina (neutral or basic), if the compound is unstable on silica gel or if impurities are difficult to separate.
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for the column chromatography of this compound?
A1: A good starting point is a mixture of ethyl acetate and hexanes. Based on compounds with similar polarity, an initial eluent of 10-20% ethyl acetate in hexanes is recommended. The optimal ratio should be determined by TLC, aiming for an Rf value of 0.2-0.4 for the desired product.
Q2: How can I visualize the compound on a TLC plate?
A2: this compound has a chromophore and should be visible under a UV lamp (254 nm). Additionally, stains such as potassium permanganate or vanillin can be used for visualization.
Q3: My crude product is an oil/gum and is difficult to handle for column loading. What should I do?
A3: If the crude product is not a free-flowing solid, you can dissolve it in a small amount of a suitable solvent (like dichloromethane or ethyl acetate), add a small portion of silica gel to this solution, and then evaporate the solvent to obtain a dry, free-flowing powder. This pre-adsorbed sample can then be carefully added to the top of your column. This is known as the "dry loading" method.
Q4: What are the likely impurities from the synthesis of this compound?
A4: Common impurities can include unreacted starting materials such as 4-aminobenzaldehyde or 2,5-dimethoxytetrahydrofuran (if using a Paal-Knorr synthesis). Polymeric byproducts resulting from the self-condensation or oxidation of the pyrrole ring can also be present, which often appear as baseline material or dark coloration.
Q5: What is the expected yield after purification?
A5: The yield can vary significantly depending on the success of the synthesis and the purity of the crude material. A successful column chromatography purification should ideally provide a recovery of over 80% of the target compound from the crude mixture, assuming it is the major component.
Quantitative Data Summary
| Parameter | Value/Range | Notes |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | Standard for normal-phase chromatography. |
| Mobile Phase (Eluent) | Ethyl Acetate / Hexanes | A starting gradient of 10% to 30% ethyl acetate is recommended. |
| Target Rf Value | 0.2 - 0.4 | In the optimized eluent system for good separation. |
| Sample Loading | 1:30 to 1:100 (Crude:Silica, w/w) | Higher ratios are used for more difficult separations. |
| Expected Recovery | > 80% | Dependent on the purity of the crude material. |
Experimental Protocol: Column Chromatography Purification
This protocol provides a general methodology for the purification of crude this compound. Optimization may be required based on the specific impurity profile of the crude material.
1. Preparation of the Column:
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Select an appropriately sized glass column based on the amount of crude material.
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Secure the column vertically to a stand.
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Add a small plug of cotton or glass wool to the bottom of the column, followed by a thin layer of sand.
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Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 10% ethyl acetate in hexanes).
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Carefully pour the slurry into the column, avoiding the introduction of air bubbles.
-
Gently tap the column to ensure even packing of the silica gel.
-
Add a layer of sand on top of the packed silica gel.
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Drain the solvent until the level is just at the top of the sand layer.
2. Sample Loading (Dry Loading Method):
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Dissolve the crude this compound in a minimal amount of a solvent in which it is soluble (e.g., dichloromethane).
-
Add a small amount of silica gel (approximately 2-3 times the weight of the crude material) to the solution.
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Remove the solvent by rotary evaporation to obtain a free-flowing powder of the crude material adsorbed onto the silica gel.
-
Carefully add this powder to the top of the prepared column.
3. Elution:
-
Carefully add the eluent to the top of the column.
-
Apply gentle pressure (using a pump or inert gas) to begin the elution process.
-
Start with a low polarity eluent (e.g., 10% ethyl acetate in hexanes) and collect fractions.
-
Monitor the collected fractions by TLC.
-
If the desired compound is not eluting, gradually increase the polarity of the eluent (e.g., to 20% ethyl acetate, then 30%).
4. Fraction Analysis and Product Isolation:
-
Analyze the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions.
-
Remove the solvent from the combined fractions using a rotary evaporator.
-
Dry the resulting solid under high vacuum to remove any residual solvent.
-
Characterize the purified product by appropriate analytical techniques (e.g., NMR, MS, melting point).
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: A troubleshooting guide for common column chromatography issues.
Technical Support Center: Synthesis of 4-(1H-pyrrol-1-yl)benzaldehyde
Welcome to the Technical Support Center for the synthesis of 4-(1H-pyrrol-1-yl)benzaldehyde. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the synthesis of this important chemical intermediate.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of this compound, focusing on the two primary synthetic routes: the Paal-Knorr synthesis and the Ullmann condensation.
Paal-Knorr Synthesis Route
The Paal-Knorr synthesis involves the reaction of a 1,4-dicarbonyl compound with a primary amine, in this case, 4-aminobenzaldehyde.
Problem: Low or No Product Yield
| Potential Cause | Troubleshooting Steps |
| Incomplete Reaction | - Reaction Time: Extend the reaction time and monitor progress using Thin Layer Chromatography (TLC).- Temperature: Gradually increase the reaction temperature, but be cautious of potential side reactions. |
| Degradation of Starting Material | - Purity of 4-aminobenzaldehyde: Ensure the amine is pure and free of oxidized impurities. Consider recrystallization or purification before use.- Reaction Conditions: Harsh acidic conditions can lead to degradation. Use a milder acid catalyst or a buffered system. |
| Incorrect Stoichiometry | - Reagent Ratio: Ensure the molar ratio of the 1,4-dicarbonyl compound to 4-aminobenzaldehyde is optimized, typically a slight excess of the amine is used. |
Problem: Presence of Significant Side Products
| Side Product | Identification | Mitigation Strategy |
| Furan byproduct | Characterized by its distinct spectroscopic signature (e.g., in 1H NMR and MS). | The formation of a furan byproduct is a common side reaction in Paal-Knorr synthesis, arising from the acid-catalyzed intramolecular cyclization of the 1,4-dicarbonyl compound.[1][2] To minimize this, carefully control the acidity of the reaction medium.[1] Using weakly acidic conditions, such as acetic acid, can favor the desired pyrrole formation.[3] |
| Polymerization of Benzaldehyde | Insoluble, often colored, solid material. | The aldehyde group can be sensitive to acidic conditions and may undergo self-condensation or polymerization. Use milder reaction conditions and ensure an inert atmosphere to prevent oxidation. |
| Unreacted Starting Materials | Identified by TLC or NMR analysis of the crude product. | See "Low or No Product Yield" section. |
Ullmann Condensation Route
The Ullmann condensation is a copper-catalyzed reaction between an aryl halide (e.g., 4-halobenzaldehyde) and a nucleophile (pyrrole).
Problem: Low or No Product Yield
| Potential Cause | Troubleshooting Steps |
| Inactive Catalyst | - Copper Source: Use freshly prepared or activated copper catalyst. The choice of copper source (e.g., CuI, Cu2O) and ligand is crucial for modern Ullmann reactions.[4][5] - Ligand: The use of a suitable ligand (e.g., diamines, amino acids) can significantly improve the reaction rate and yield under milder conditions.[5] |
| Harsh Reaction Conditions | - Temperature: While traditional Ullmann reactions require high temperatures, modern methods with appropriate ligands can proceed at lower temperatures.[6][7] Optimize the temperature to balance reaction rate and prevent degradation. |
| Poor Substrate Reactivity | - Aryl Halide: Aryl iodides are generally more reactive than aryl bromides or chlorides in Ullmann couplings.[8] If using a less reactive halide, consider using a more active catalyst system or higher temperatures. |
Problem: Presence of Significant Side Products
| Side Product | Identification | Mitigation Strategy |
| Homocoupling of Aryl Halide (Biaryl formation) | Formation of 4,4'-biformylbiphenyl. | This is a classic side reaction in Ullmann couplings.[4][6] Using an appropriate ligand and optimizing the stoichiometry of the reactants can help to suppress this side reaction. |
| Reduction of Benzaldehyde | Formation of 4-(1H-pyrrol-1-yl)benzyl alcohol. | The aldehyde group may be susceptible to reduction under certain reaction conditions, especially if using metallic copper at high temperatures. Ensure an inert atmosphere and use a well-defined catalytic system. |
| Hydrolysis of Aryl Halide | Formation of 4-hydroxybenzaldehyde. | If water is present in the reaction mixture, hydrolysis of the aryl halide can occur, especially at high temperatures and in the presence of a base. Use anhydrous solvents and reagents. |
Frequently Asked Questions (FAQs)
Q1: Which synthetic route is generally preferred for the synthesis of this compound?
A1: Both the Paal-Knorr and Ullmann condensation routes are viable. The choice often depends on the availability and cost of the starting materials. The Paal-Knorr synthesis uses 4-aminobenzaldehyde and a 1,4-dicarbonyl compound, while the Ullmann condensation typically employs pyrrole and a 4-halobenzaldehyde. Modern Ullmann couplings with improved catalyst systems often offer milder reaction conditions.
Q2: My final product is a dark, impure oil that is difficult to purify. What are the likely impurities and how can I improve the purification?
A2: The dark color likely indicates the presence of polymeric byproducts or oxidized species. Common impurities include unreacted starting materials, side products from the specific reaction route (see tables above), and polymers. For purification, column chromatography on silica gel is typically effective. A solvent system of increasing polarity (e.g., starting with hexane and gradually adding ethyl acetate) should allow for the separation of the desired product from less polar impurities (like homocoupled biaryls) and more polar impurities (like alcohols or acids). Recrystallization from a suitable solvent system can also be an effective final purification step.
Q3: Can the aldehyde group in this compound react under the synthesis conditions?
A3: Yes, the aldehyde group is a reactive functional group and can participate in side reactions. Under acidic conditions (Paal-Knorr), it can undergo self-condensation or polymerization. In the Ullmann condensation, which often uses a base, Cannizzaro-type reactions are a possibility, although less common with aryl aldehydes lacking alpha-hydrogens. It is crucial to choose reaction conditions that are compatible with the aldehyde functionality.
Q4: What is the typical yield I can expect for this synthesis?
A4: The yield can vary significantly depending on the chosen synthetic route, the scale of the reaction, and the optimization of the reaction conditions. Generally, yields for N-aryl pyrrole synthesis can range from moderate to good (40-80%). It is essential to perform small-scale optimization experiments to determine the best conditions for your specific setup.
Quantitative Data Summary
| Synthesis Route | Typical Yield of Desired Product | Common Side Products | Typical Abundance of Side Products |
| Paal-Knorr | 50-70% | Furan byproduct, Polymeric material | 5-15% |
| Ullmann Condensation | 60-85% | Homocoupled biaryl, Reduced aldehyde | 5-10% |
Note: These values are estimates and can vary significantly based on experimental conditions.
Experimental Protocols
Key Experiment: Paal-Knorr Synthesis of this compound (General Procedure)
-
In a round-bottom flask, dissolve 2,5-dimethoxytetrahydrofuran (1.0 equivalent) in a suitable solvent such as acetic acid or a mixture of ethanol and water.
-
Add 4-aminobenzaldehyde (1.0-1.2 equivalents) to the solution.
-
Heat the reaction mixture to reflux (typically 80-120 °C) for 2-6 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a beaker of ice water and stir.
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the solid with cold water and then a minimal amount of cold ethanol.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) or recrystallization.
Key Experiment: Ullmann Condensation for the Synthesis of this compound (General Procedure)
-
To an oven-dried Schlenk tube, add CuI (5-10 mol%), a suitable ligand (e.g., L-proline or a diamine, 10-20 mol%), and a base (e.g., K2CO3 or Cs2CO3, 2.0 equivalents).
-
Add pyrrole (1.2-1.5 equivalents) and 4-iodobenzaldehyde (1.0 equivalent).
-
Add a dry, polar aprotic solvent such as DMF or DMSO.
-
Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Heat the reaction mixture to the optimized temperature (typically 80-120 °C) and stir for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite to remove the copper catalyst.
-
Wash the organic layer with water and brine, then dry over anhydrous Na2SO4.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).
Visualizations
References
- 1. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. grokipedia.com [grokipedia.com]
- 4. Ullmann Reaction [organic-chemistry.org]
- 5. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ullmann reaction - Wikipedia [en.wikipedia.org]
- 7. Ullmann coupling-An overview - operachem [operachem.com]
- 8. mdpi.com [mdpi.com]
troubleshooting low yields in Adler-Longo porphyrin synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in the Adler-Longo synthesis of porphyrins.
Troubleshooting Guide
Low yields in the Adler-Longo synthesis are a common challenge. This guide addresses specific issues in a question-and-answer format to help you diagnose and resolve problems in your experimental workflow.
Question 1: My reaction yields are consistently low (below 10%). What are the primary causes?
Answer: Consistently low yields in the Adler-Longo synthesis can typically be attributed to several key factors:
-
Side Reactions: The formation of undesired side products is a primary reason for low yields. The most common side products are:
-
Suboptimal Reaction Conditions: The reaction is highly sensitive to experimental parameters. Key conditions to scrutinize include:
-
Temperature: The reaction is typically performed at the reflux temperature of propionic acid (~141°C).[5][6] Deviations can impact the reaction rate and the formation of byproducts.
-
Reaction Time: A typical reflux time is 30 minutes.[7] Prolonged reaction times can sometimes lead to a decrease in yield.[5]
-
Reactant Concentration: An equimolar ratio of pyrrole and aldehyde is standard.[8] Using freshly distilled pyrrole and high-purity benzaldehyde is crucial.[9]
-
-
Impurities in Reagents: The purity of the starting materials, particularly pyrrole and the aldehyde, is critical. Impurities can interfere with the reaction and lead to the formation of tars. Always use freshly distilled pyrrole for best results.
-
Inefficient Purification: Significant loss of product can occur during the purification process, especially when dealing with tar-like byproducts.[5][8]
Question 2: How can I minimize the formation of chlorin byproducts?
Answer: The formation of chlorins, a major impurity, can be suppressed through a couple of strategies:
-
Addition of a Mild Oxidant: While the Adler-Longo reaction relies on atmospheric oxygen for oxidation, the introduction of a mild chemical oxidant can improve the conversion of the porphyrinogen intermediate to the desired porphyrin, thus reducing the formation of chlorins. One effective method is to treat the crude reaction mixture with 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ).[10]
-
Use of Metal Salts: The addition of certain metal salts, such as zinc acetate, to the reaction mixture has been shown to increase the yield of the porphyrin and decrease the amount of chlorin byproduct.[2]
Question 3: My reaction mixture is a thick, black tar. How can I effectively purify my porphyrin?
Answer: The formation of tar-like substances is a known issue with the Adler-Longo synthesis.[5][8] Here is a recommended purification protocol:
-
Initial Filtration and Washing: After cooling the reaction mixture, filter the crude solid. Wash the collected solid thoroughly with methanol to remove a significant portion of the tarry byproducts. Subsequently, wash with hot water to remove residual propionic acid.[9]
-
Column Chromatography: This is the most effective method for separating the porphyrin from the tar and other impurities.
-
Adsorbent: Alumina or silica gel can be used.
-
Eluent: A common eluent system is a mixture of hexane and dichloromethane.[3] The polarity of the solvent system can be gradually increased to elute the porphyrin.
-
-
Recrystallization: After column chromatography, the purity of the porphyrin can be further enhanced by recrystallization. A common method is vapor diffusion, where a solution of the porphyrin in a solvent like chloroform is exposed to the vapor of a less soluble solvent, such as hexane.[3]
Question 4: Can I use a different solvent than propionic acid?
Answer: While propionic acid is the traditional solvent for the Adler-Longo synthesis, other solvents have been explored, though often with lower yields. For instance, refluxing in dimethylformamide (DMF) has been reported to yield porphyrins, but attempts to directly substitute propionic acid with DMF in the standard Adler-Longo protocol have been unsuccessful.[5] Some studies have investigated mixed-solvent systems, such as propionic acid with m-nitrotoluene, which can improve yields.[11]
Frequently Asked Questions (FAQs)
Q1: What is a typical yield for the Adler-Longo synthesis?
A1: The Adler-Longo synthesis is known for its simplicity and scalability, but it generally provides modest yields, typically in the range of 10-30%.[1][5][8]
Q2: What is the optimal ratio of pyrrole to aldehyde?
A2: An equimolar ratio (1:1) of pyrrole to aldehyde is the standard and most commonly used stoichiometry for this reaction.[8]
Q3: How can I monitor the progress of the reaction?
A3: Thin-layer chromatography (TLC) is a convenient method to monitor the progress of the reaction.[5] A spot corresponding to the highly colored porphyrin product should become more intense as the reaction proceeds.
Q4: Is it necessary to distill the pyrrole before use?
A4: Yes, it is highly recommended to use freshly distilled pyrrole. Pyrrole is prone to oxidation and polymerization upon storage, and impurities can significantly lower the yield and increase the formation of tar.[9]
Q5: Can this method be used for aldehydes with sensitive functional groups?
A5: The harsh conditions of the Adler-Longo synthesis (refluxing in a strong acid) can be problematic for aldehydes containing acid-sensitive functional groups. In such cases, the milder Lindsey synthesis is often a better alternative.[8]
Data Presentation
Table 1: Comparison of Solvents in a Modified Porphyrin Synthesis
| Solvent | Porphyrin Yield (%) |
| DMF | 29 |
| Toluene | 13 |
| Dichloromethane (DCM) | 10 |
| 1-Butanol | 7 |
| Acetonitrile | 5 |
| Methanol | 4 |
| Triethylamine (Et3N) | 1-2 |
| Propionic Acid | 0 |
Data adapted from a study on a modified two-step porphyrin synthesis, where the second step involved refluxing a tetrapyrrane intermediate in various solvents.[5]
Experimental Protocols
Detailed Protocol for Adler-Longo Synthesis of meso-Tetraphenylporphyrin (TPP)
Materials:
-
Propionic acid
-
Pyrrole (freshly distilled)
-
Benzaldehyde
-
Methanol
-
Hot distilled water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, bring 200 mL of propionic acid to a boil (approximately 141°C).
-
Slowly add 3.7 mL of freshly distilled pyrrole to the refluxing acid.
-
Subsequently, add 5.3 mL of benzaldehyde. The solution will gradually darken.
-
Continue to reflux the mixture for 30 minutes.
-
Remove the heat source and allow the reaction mixture to cool to room temperature overnight. Purple crystals of TPP will precipitate.
-
Filter the cooled mixture to collect the purple precipitate.
-
Wash the collected solid sequentially with methanol and then with hot distilled water to remove residual propionic acid and other impurities.
-
Dry the purified TPP crystals. A typical yield for this scale is approximately 1.0-1.2 grams.
Protocol for Purification of Crude TPP by Column Chromatography
Materials:
-
Crude TPP
-
Silica gel or Alumina
-
Hexane
-
Dichloromethane
Procedure:
-
Prepare a chromatography column with silica gel or alumina.
-
Dissolve the crude TPP in a minimal amount of dichloromethane.
-
Load the dissolved sample onto the column.
-
Elute the column with a solvent system of increasing polarity, starting with a mixture of hexane and dichloromethane (e.g., 2:1 v/v).[3]
-
The purple band corresponding to the TPP should move down the column. Collect the fractions containing the pure TPP.
-
Combine the pure fractions and evaporate the solvent to obtain the purified TPP.
Visualizations
Caption: A flowchart illustrating the key steps in the Adler-Longo porphyrin synthesis.
Caption: A decision tree to guide troubleshooting for low yields in porphyrin synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. arkat-usa.org [arkat-usa.org]
- 5. Large-Scale Green Synthesis of Porphyrins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Main Strategies for the Synthesis of meso-Arylporphyrins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemijournal.com [chemijournal.com]
- 8. Two-step Mechanochemical Synthesis of Porphyrins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 10. Concerning meso-tetraphenylporphyrin purification - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 11. Synthesis, Characterization and Spectral Properties of Substituted Tetraphenylporphyrin Iron Chloride Complexes - PMC [pmc.ncbi.nlm.nih.gov]
preventing polymerization of pyrrole during condensation reactions
This guide provides troubleshooting advice and detailed protocols for researchers, scientists, and drug development professionals working with pyrrole condensation reactions. The primary focus is on preventing the unwanted polymerization of pyrrole, a common and significant side reaction.
Frequently Asked Questions (FAQs)
Q1: Why did my pyrrole reaction mixture turn dark brown or black?
A dark, tarry appearance is a classic sign of pyrrole polymerization.[1] This is often triggered by acidic conditions, exposure to air (oxidation), or high temperatures.[1] Pyrrole is an electron-rich aromatic compound, making it highly susceptible to electrophilic attack and oxidation, which initiates the polymerization process.[2][3]
Q2: What is the fastest way to prevent this polymerization?
The most effective strategy is to protect the pyrrole nitrogen with an electron-withdrawing group. This reduces the electron density of the pyrrole ring, making it less susceptible to the acid-catalyzed polymerization. Common protecting groups include tert-Butoxycarbonyl (Boc) and Tosyl (Ts).
Q3: Can I run the reaction without a protecting group?
Yes, but conditions must be carefully controlled. This includes using mild, non-acidic catalysts, maintaining a low reaction temperature, and working under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[1][4] However, for reactions that require acidic catalysts or higher temperatures, N-protection is strongly recommended.
Q4: My NMR analysis looks pure, but the sample is still dark. Why?
Highly conjugated polymeric impurities can be intensely colored, appearing black or brown even at very low concentrations that may not be easily detectable by standard 1H NMR spectroscopy.[3] These trace impurities do not significantly affect the NMR spectrum of the bulk product but are visually apparent.[3]
Troubleshooting Guide
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Reaction turns into a dark, tarry material with low yield. | Acid-Catalyzed Polymerization: Pyrrole polymerizes rapidly in the presence of strong acids.[1][2] | 1. Protect the Pyrrole: Introduce an N-protecting group like Boc or Tosyl before the condensation step. 2. Use Milder Conditions: If protection is not feasible, use a milder acid catalyst or consider neutral reaction conditions.[1] 3. Control Temperature: Lower the reaction temperature to slow the rate of polymerization.[1] |
| Desired product is obtained, but in low yield with significant dark byproduct. | Partial Polymerization: Reaction conditions may be too harsh for unprotected pyrrole but not severe enough to cause complete polymerization. | 1. Optimize Catalyst Loading: Reduce the amount of acid catalyst. 2. Inert Atmosphere: Purge the reaction vessel with nitrogen or argon to minimize oxidation, which can also contribute to colored byproducts.[5] 3. Re-evaluate Solvent: Ensure the solvent is dry and deoxygenated. |
| Difficulty purifying the product from colored impurities. | Co-elution or high solubility of polymeric byproducts. | 1. Charcoal Treatment: Before column chromatography, dissolve the crude product in a suitable solvent and stir with a small amount of activated charcoal to adsorb highly conjugated impurities.[5] 2. Gradient Elution: Use a carefully optimized gradient elution in your column chromatography to improve separation. 3. Recrystallization: If the product is a solid, attempt recrystallization, possibly using a solvent/anti-solvent system. |
| N-Protected pyrrole reaction is sluggish or fails. | Reduced Reactivity: Electron-withdrawing protecting groups decrease the nucleophilicity of the pyrrole ring, potentially slowing down the desired condensation reaction.[6] | 1. Use a Stronger Activator: In reactions like acylations, a more potent activating agent may be necessary. For instance, triflic anhydride can be more effective than TFAA for acylating N-alkoxycarbonyl pyrroles.[7] 2. Increase Temperature: Moderately increasing the reaction temperature can help overcome the activation energy barrier. 3. Change Protecting Group: Some protecting groups are more deactivating than others. Sulfonyl groups are generally more electron-withdrawing than carbonyl groups.[8][9] |
Visual Guides
Pyrrole Polymerization and Protection Strategy
To effectively use pyrrole in condensation reactions, it is crucial to understand both the mechanism of its unwanted polymerization and the strategy to prevent it.
The most reliable method to prevent this is by temporarily masking the pyrrole's reactivity using a protecting group.
Troubleshooting Decision Tree
When a reaction with pyrrole yields an undesirable outcome, this logical guide can help identify the cause and solution.
Comparative Data
The use of an N-protecting group significantly improves the outcomes of many condensation reactions. The choice of protecting group can also influence reaction regioselectivity.
Table 1: Impact of N-Protection on Reaction Yield
| Reaction Type | Substrate | Condition | Yield (%) | Reference |
| Deprotection of 2-formylpyrrole | N-Boc-2-formylpyrrole | Reflux in TFE, 6h | 65% | [10] |
| Deprotection of 2-formylpyrrole | N-Boc-2-formylpyrrole | Microwave in TFE, 100°C, 30min | 91% | [10] |
| Paal-Knorr Synthesis | 2,5-Hexanedione + Aniline | HCl (cat.), Reflux | High Yield (qualitative) | [1] |
| Pyrrole Protection | Carbamate + 2,5-dimethoxytetrahydrofuran | Acetic Acid, Reflux | Good to Excellent | [8] |
Note: Direct yield comparisons for the same condensation reaction with and without a protecting group are scarce in single reports, as unprotected pyrrole is often unsuitable for conditions requiring protection. The data illustrates the efficiency of protection/deprotection steps, which are crucial for the overall success of the synthesis.
Key Experimental Protocols
Protocol 1: N-Protection of Pyrrole with Boc Group (N-Boc-pyrrole)
This protocol describes the protection of the pyrrole nitrogen using di-tert-butyl dicarbonate (Boc₂O).
Materials:
-
Pyrrole
-
Di-tert-butyl dicarbonate (Boc₂O)
-
4-Dimethylaminopyridine (DMAP)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask under a nitrogen atmosphere, dissolve pyrrole (1.0 eq) and a catalytic amount of DMAP (0.1 eq) in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of Boc₂O (1.1 eq) in anhydrous THF dropwise to the cooled mixture.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring progress by TLC.
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃.
-
Extract the mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure. The crude N-Boc-pyrrole can be purified by column chromatography if necessary.
Protocol 2: Vilsmeier-Haack Formylation of N-Boc-Pyrrole
This is a representative condensation reaction to add a formyl group to the 2-position of the protected pyrrole ring.[11][12][13]
Materials:
-
N-Boc-pyrrole
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Ice
Procedure:
-
In a flask under a nitrogen atmosphere, add anhydrous DMF to an ice-cooled, stirred solution of POCl₃ (1.2 eq) in anhydrous DCM. Stir for 30 minutes at 0 °C to form the Vilsmeier reagent.
-
Add a solution of N-Boc-pyrrole (1.0 eq) in anhydrous DCM dropwise to the Vilsmeier reagent at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours. The reaction progress can be monitored by TLC.
-
Cool the reaction mixture back to 0 °C and carefully quench by slowly adding crushed ice, followed by a saturated aqueous solution of NaHCO₃ until the pH is neutral/basic.
-
Stir vigorously for 1 hour.
-
Separate the organic layer, and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the resulting N-Boc-2-formylpyrrole by column chromatography.
Protocol 3: Deprotection of N-Boc-2-formylpyrrole
This protocol removes the Boc group to yield the final product, 2-formylpyrrole.
Materials:
-
N-Boc-2-formylpyrrole
-
Trifluoroacetic acid (TFA) or a solution of HCl in an organic solvent (e.g., 4M HCl in dioxane).
-
Dichloromethane (DCM)
Procedure (using TFA):
-
Dissolve N-Boc-2-formylpyrrole (1.0 eq) in DCM.
-
Add trifluoroacetic acid (TFA, 5-10 eq) dropwise at room temperature.
-
Stir for 1-3 hours, monitoring the deprotection by TLC.[14]
-
Once complete, carefully neutralize the excess acid by pouring the reaction mixture into an ice-cold saturated aqueous NaHCO₃ solution.
-
Extract the product with DCM (3x), wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate.
-
Purify the 2-formylpyrrole by column chromatography or recrystallization.[10]
References
- 1. benchchem.com [benchchem.com]
- 2. Pyrrole polymerization [quimicaorganica.org]
- 3. reddit.com [reddit.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates: A Synthetically Enabling Pyrrole Protection Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 11. ijpcbs.com [ijpcbs.com]
- 12. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 13. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 14. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of the Clauson-Kaas Pyrrole Synthesis
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals utilizing the Clauson-Kaas pyrrole synthesis.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the Clauson-Kaas reaction, offering potential causes and solutions.
Issue 1: Low or No Product Yield
Question: I am getting a low yield or no desired pyrrole product. What are the potential causes and how can I improve the yield?
Answer:
Low yields in the Clauson-Kaas synthesis can stem from several factors, ranging from reagent quality to suboptimal reaction conditions. A systematic approach to troubleshooting is recommended.
Potential Causes and Solutions:
-
Suboptimal Catalyst: The choice and amount of catalyst are critical. The classical reaction uses acetic acid, but many modern protocols employ more efficient catalysts.[1][2]
-
Inappropriate Solvent: The solvent plays a crucial role in reaction rate and yield.
-
Incorrect Temperature: The reaction temperature can significantly influence the reaction rate and the stability of the product.
-
Decomposition of Sensitive Substrates or Products: Acid- or heat-sensitive amines and the resulting pyrroles can decompose under harsh reaction conditions, leading to lower yields.[4][5]
Experimental Workflow for Optimizing Low Yield:
Caption: Troubleshooting workflow for low product yield.
Issue 2: Formation of Side Products
Question: My reaction is producing significant side products, complicating purification. What are the common side reactions and how can I minimize them?
Answer:
Side product formation is a common issue, often arising from the reactivity of the starting materials or the product under the reaction conditions.
Common Side Reactions and Prevention:
-
Polymerization of the Pyrrole Product: Pyrroles can be sensitive to strongly acidic conditions and may polymerize.
-
Reaction of Amines with Electron-Withdrawing Groups: Anilines with strong electron-withdrawing groups can be less reactive, leading to incomplete conversion and potential side reactions from prolonged heating.
Issue 3: Difficulty with Product Purification
Question: I am having trouble purifying my N-substituted pyrrole. What are some recommended purification strategies?
Answer:
Purification can be challenging due to the nature of the pyrrole product and potential byproducts.
Purification Strategies:
-
Standard Column Chromatography: This is the most common method. The choice of solvent system (e.g., ethyl acetate/hexanes) will depend on the polarity of your specific pyrrole.
-
Acid-Base Extraction: If your starting amine is basic and unreacted, it can often be removed by washing the organic extract with a dilute acid solution (e.g., 1 M HCl). However, be cautious as some pyrroles can be acid-sensitive.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent can be a highly effective purification method.
-
Filtration for Insoluble Products: In some cases, the product may precipitate from the reaction mixture upon cooling or addition of water, allowing for simple filtration.[6][7]
Frequently Asked Questions (FAQs)
Q1: What are the key parameters to optimize for the Clauson-Kaas synthesis?
A1: The primary parameters to optimize are the choice of catalyst, solvent, and reaction temperature. The optimal conditions are highly dependent on the specific amine substrate being used. A design of experiments (DoE) approach can be efficient for finding the best combination of these factors.
Q2: Can I use microwave irradiation for the Clauson-Kaas reaction?
A2: Yes, microwave-assisted synthesis is a well-established method for the Clauson-Kaas reaction and offers several advantages, including significantly reduced reaction times and often improved yields, particularly for less reactive amines.[6][7][8] Reactions are typically completed in 10-30 minutes at temperatures around 170 °C.[6]
Q3: Are there "green" or environmentally friendly versions of the Clauson-Kaas synthesis?
A3: Absolutely. Significant research has focused on developing greener protocols.[9][10] These include:
-
Using water as a solvent: Several catalytic systems, such as those using ZrOCl₂·8H₂O or copper catalysts, work efficiently in water.[1][2][3]
-
Solvent-free conditions: Catalysts like silica sulfuric acid (SSA) or nano-sulfated TiO₂ can promote the reaction without the need for a solvent.[1][2][3]
-
Use of biodegradable and reusable catalysts: Deep eutectic solvents and some heterogeneous catalysts can be recovered and reused.[1]
Q4: My amine substrate is an amino acid. Are there special considerations?
A4: Yes, amino acids and their esters can be sensitive to the acidic and high-temperature conditions of the classical Clauson-Kaas reaction, which can lead to decomposition and poor yields.[4][11] The recommended approach is to use the milder, buffered conditions at room temperature, which has been shown to prevent epimerization in the case of chiral amines.[1][2][5]
Optimized Reaction Conditions from Literature
The following tables summarize optimized reaction conditions for the Clauson-Kaas synthesis using various catalytic systems.
Table 1: Lewis Acid Catalyzed Clauson-Kaas Synthesis
| Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield Range (%) | Reference |
| Sc(OTf)₃ | 3 | 1,4-Dioxane | 100 | Not Specified | 74-95 | [1][3] |
| Zn(OTf)₂ | 5 | Solvent-free | 70 | 8 | 15-94 | [1][3] |
| MgI₂ etherate | 10 | Acetonitrile | 80 | Not Specified | Good | [1] |
| CeCl₃·7H₂O | Not Specified | Acetonitrile | Reflux | Not Specified | Good | [12] |
Table 2: "Green" Clauson-Kaas Synthesis Protocols
| Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time | Yield Range (%) | Reference |
| ZrOCl₂·8H₂O | 4 | Water | 60 | Not Specified | 70-98 | [2][3] |
| Silica Sulfuric Acid (SSA) | Not Specified | Solvent-free | Not Specified | Short | 60-80 | [1][3] |
| None (Microwave) | N/A | Acetic Acid | 170 | 10-30 min | Good | [6][7] |
| None (Microwave) | N/A | Water | 170 | 10-30 min | Moderate to High | [6][7] |
Key Experimental Protocols
Protocol 1: General Procedure for Sc(OTf)₃-Catalyzed Synthesis
-
To a solution of the primary amine (1.0 mmol) in 1,4-dioxane (5 mL), add 2,5-dimethoxytetrahydrofuran (1.1 mmol).
-
Add scandium(III) triflate (Sc(OTf)₃, 0.03 mmol, 3 mol%).
-
Heat the reaction mixture to 100 °C and monitor the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Purify the residue by silica gel column chromatography to afford the desired N-substituted pyrrole.
Protocol 2: Mild Procedure for Acid-Sensitive Substrates
-
Heat a mixture of 2,5-dimethoxytetrahydrofuran (1.0 mmol) in water (5 mL) at reflux for 2 hours under an inert atmosphere.
-
Cool the solution to room temperature.
-
Add dichloromethane (5 mL), the primary amine (1.0 mmol), sodium acetate (2.0 mmol), and acetic acid (1.0 mmol) to create a buffer of approximately pH 5. (If using an amine hydrochloride salt, use 2.0 mmol of sodium acetate and no acetic acid).
-
Stir the biphasic mixture vigorously at room temperature overnight, protecting it from light.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.[5]
Logical Relationship for Protocol Selection:
References
- 1. BJOC - Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach [beilstein-journals.org]
- 2. Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. beilstein-journals.org [beilstein-journals.org]
- 4. researchgate.net [researchgate.net]
- 5. s3-ap-southeast-2.amazonaws.com [s3-ap-southeast-2.amazonaws.com]
- 6. arkat-usa.org [arkat-usa.org]
- 7. quod.lib.umich.edu [quod.lib.umich.edu]
- 8. Microwave-assisted organic synthesis of pyrroles (Review) [pharmacia.pensoft.net]
- 9. Clauson-Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [PDF] Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
removal of oligomeric byproducts in porphyrin synthesis
Troubleshooting Guide: Removal of Oligomeric Byproducts
This guide addresses common issues encountered during the purification of synthetic porphyrins to remove oligomeric byproducts.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude porphyrin products?
During synthesis, particularly with methods like the Adler-Longo or Lindsey syntheses, the reaction of pyrrole and aldehydes can lead to the formation of undesired oligocondensates in addition to the desired porphyrin.[1][2] These oligomers are a major impurity and their removal is a critical step in obtaining a pure product.[1][2]
Q2: My initial column chromatography did not effectively separate the porphyrin from byproducts. What went wrong?
Several factors could be at play:
-
Incorrect Stationary Phase: While silica gel is common, for some porphyrins, especially those that are more basic, alumina may be a better choice to avoid strong interactions that can lead to streaking.
-
Inappropriate Solvent System: The polarity of the eluent is crucial. Starting with a non-polar solvent and gradually increasing the polarity is a standard practice.[3] If the polarity gradient is too steep, separation will be poor.
-
Sample Overloading: Loading too much crude product onto the column can lead to broad, overlapping bands.
-
Sample Application: The sample should be dissolved in a minimal amount of solvent and applied as a concentrated band at the top of the column.[4]
Q3: I see streaking of the colored bands on my chromatography column. What causes this?
Streaking during column chromatography can be caused by several factors:[3]
-
Poor Solubility: The sample may not be fully soluble in the mobile phase.
-
Excessive Sample Loading Volume: Applying the sample in a large volume of solvent can lead to band broadening and streaking.
-
Column Deactivation: For silica gel, strong interactions with basic porphyrins can cause tailing.
Q4: After column chromatography, my porphyrin is still not pure. What is the next step?
If column chromatography does not yield a pure product, recrystallization is a powerful next step for purification.[3] If impurities persist after recrystallization, preparative High-Performance Liquid Chromatography (HPLC) can be employed for final purification to achieve high purity.[3]
Q5: My attempt at recrystallization resulted in an oil instead of crystals. What should I do?
Oiling out during recrystallization can happen for a couple of reasons:[3]
-
The solution is not yet supersaturated: Too much solvent may have been added. Try evaporating some of the solvent to increase the concentration.
-
Rapid Cooling: Cooling the solution too quickly can prevent crystal lattice formation. Allow the solution to cool slowly to room temperature before further cooling in an ice bath.
-
Inappropriate Solvent: The porphyrin may be too soluble in the chosen solvent, even at low temperatures. A different solvent or a solvent/anti-solvent system might be necessary.
Troubleshooting Flowchart
Caption: A flowchart for troubleshooting the purification of porphyrins.
Quantitative Data on Purification Methods
The effectiveness of different purification techniques can vary. The following table provides a summary of typical recovery and purity rates.
| Purification Method | Typical Recovery (%) | Typical Purity (%) | Scale | Notes |
| Column Chromatography | 60-90% | >95% | mg to g | A common first step for crude purification.[3] |
| Recrystallization | 70-95% | >98% | mg to kg | Effective for removing soluble impurities.[3] |
| Preparative HPLC | 50-90% | >99% | mg to g | High resolution, but can be time-consuming for large quantities.[3] |
Note: These values are approximate and can vary significantly depending on the specific porphyrin, the complexity of the mixture, and the optimization of the experimental conditions.[3]
Experimental Protocols
Protocol 1: Column Chromatography for Porphyrin Purification
This protocol outlines a general procedure for purifying porphyrins using silica gel column chromatography.
Workflow Diagram:
Caption: A typical workflow for porphyrin purification via column chromatography.
Methodology:
-
Column Preparation:
-
Secure a glass column vertically.
-
Plug the bottom of the column with cotton wool.[4]
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).[4]
-
Pour the slurry into the column and allow it to pack evenly, draining excess solvent.[4] Do not let the silica gel run dry.[4]
-
Add a layer of sand on top of the silica gel to prevent disturbance.[3]
-
-
Sample Loading:
-
Elution:
-
Begin eluting with a non-polar solvent (e.g., hexane or a hexane/dichloromethane mixture).[3]
-
Gradually increase the polarity of the mobile phase by increasing the proportion of a more polar solvent (e.g., dichloromethane).[3]
-
The less polar oligomers will typically elute before the more polar porphyrin product.
-
-
Fraction Collection:
-
Collect the eluting colored bands in separate fractions.[3]
-
-
Analysis and Recovery:
-
Monitor the purity of each fraction using Thin Layer Chromatography (TLC).
-
Combine the fractions containing the pure porphyrin.
-
Remove the solvent by rotary evaporation to obtain the purified porphyrin.[3]
-
Protocol 2: Recrystallization of Porphyrins
This protocol provides a general method for purifying solid porphyrins by recrystallization.
Methodology:
-
Dissolution:
-
Hot Filtration (if necessary):
-
If insoluble impurities are present, perform a hot gravity filtration to remove them.[3]
-
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature. Porphyrin crystals should begin to form.[3]
-
-
Cooling:
-
Once the solution has reached room temperature, place the flask in an ice bath to maximize the crystal yield.[3]
-
-
Isolation and Washing:
-
Drying:
Protocol 3: Preparative HPLC for High-Purity Porphyrins
This protocol is for the final purification of porphyrins to a high degree of purity using preparative HPLC.
Methodology:
-
Sample Preparation:
-
HPLC System and Conditions:
-
Column: A C18 reversed-phase column is commonly used.[3]
-
Mobile Phase: A common mobile phase consists of a buffered aqueous solution (e.g., ammonium acetate buffer) and an organic modifier like acetonitrile or methanol.[3]
-
Gradient Elution: Start with a higher percentage of the aqueous mobile phase and gradually increase the percentage of the organic mobile phase to elute compounds of increasing hydrophobicity.[3]
-
Flow Rate: Optimize the flow rate for the best separation; lower flow rates generally improve resolution.[3]
-
Detection: Use a UV-Vis detector set to the Soret band of the porphyrin (typically around 420 nm).[3]
-
-
Fraction Collection and Recovery:
-
Collect the fractions corresponding to the main peak of the desired porphyrin.
-
Combine the pure fractions and remove the solvent to obtain the highly purified product.
-
References
stability of 4-(1H-pyrrol-1-yl)benzaldehyde under acidic conditions
This technical support guide provides information on the stability of 4-(1H-pyrrol-1-yl)benzaldehyde, focusing on its behavior under acidic conditions. The information is intended for researchers, scientists, and professionals in drug development.
Troubleshooting Guide
This section addresses specific issues that may arise during experiments involving this compound in an acidic environment.
| Issue / Observation | Potential Cause | Recommended Action |
| Reaction mixture turns dark (brown/black) and becomes viscous or forms a precipitate. | Acid-catalyzed polymerization of the pyrrole ring. The pyrrole moiety is highly susceptible to polymerization under acidic conditions, forming insoluble polypyrrole-like materials.[1] | 1. Avoid Strong Acids: If possible, use milder acidic conditions or non-acidic catalysts. 2. Lower Temperature: Perform the reaction at the lowest possible temperature to slow the rate of polymerization. 3. Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent concurrent oxidation, which can also lead to colored byproducts. 4. Protecting Groups: For multi-step syntheses, consider protecting the pyrrole nitrogen with an electron-withdrawing group (e.g., tosyl, Boc) to reduce the ring's reactivity towards electrophiles. |
| Low yield of the desired product after acidic workup. | Degradation of the starting material or product. The acidic conditions required for workup may be causing the this compound to polymerize and precipitate out of the solution, leading to significant loss of material. | 1. Minimize Exposure Time: Keep the duration of the acidic wash as short as possible. 2. Use Dilute Acid: Use the most dilute acid concentration that achieves the desired separation/purification. 3. Alternative Workup: Consider an alternative, non-acidic workup procedure, such as a neutral water wash followed by extraction, or purification via column chromatography without a prior acidic wash. |
| Appearance of multiple, broad, or unidentifiable peaks in HPLC/LC-MS analysis. | Formation of oligomers and degradation byproducts. Acid-catalyzed degradation can lead to a complex mixture of oligomers and ring-opened products, which are difficult to characterize.[1] | 1. Immediate Analysis: Analyze samples promptly after preparation to minimize degradation in the analytical solvent if it is acidic. 2. Neutralize Samples: Before analysis, neutralize an aliquot of the acidic sample with a suitable base to halt further degradation. 3. Forced Degradation Study: Conduct a controlled forced degradation study (see protocol below) to intentionally generate and identify the primary degradation products, which can help in interpreting complex chromatograms. |
| Inconsistent reaction outcomes or reproducibility issues. | Variability in acid concentration, temperature, or exposure time. The polymerization of pyrrole is highly sensitive to reaction conditions. Small variations can lead to significant differences in the extent of degradation. | 1. Standardize Protocols: Strictly control and document all reaction parameters, including the source and concentration of acid, temperature, and reaction/workup times. 2. Buffer System: If the reaction allows, use a buffer system to maintain a constant and optimal pH. |
Frequently Asked Questions (FAQs)
Q1: Why is this compound unstable in acidic conditions?
A1: The instability is due to the high reactivity of the pyrrole ring, which is an electron-rich aromatic heterocycle. In the presence of acid, the pyrrole ring can be easily protonated. This protonated intermediate is highly electrophilic and susceptible to nucleophilic attack by another neutral pyrrole molecule, initiating a chain reaction that leads to polymerization. This is a classic example of an acid-catalyzed electrophilic substitution reaction on a highly reactive aromatic system.
Q2: What are the primary degradation products under acidic stress?
A2: The primary degradation products are typically oligomers and polymers of the parent molecule, often referred to as "polypyrrole." These are generally insoluble, dark-colored solids.[1] Spectroscopic analysis of such materials has shown that the polymer can have complex structures, including alternating pyrrole and partially saturated pyrrolidine units, and in some cases, ring-opened structures containing amine and carbonyl functional groups.[1]
Q3: At what pH range does degradation become significant?
A3: Significant degradation and polymerization can occur in strongly acidic conditions (pH < 4). However, the rate and extent of degradation are dependent on several factors, including temperature, concentration of the compound, and the specific acid used. Even mildly acidic conditions can initiate polymerization over extended periods. It is crucial to experimentally determine the stability of the compound in your specific reaction or formulation matrix.
Q4: How can I prevent the degradation of this compound during a reaction that requires an acidic catalyst?
A4: The best strategy is to reduce the reactivity of the pyrrole ring by introducing an electron-withdrawing protecting group on the pyrrole nitrogen. Groups like benzenesulfonyl (Bs) or tosyl (Ts) are effective for this purpose. These groups decrease the electron density of the pyrrole ring, making it less susceptible to protonation and subsequent polymerization. The protecting group can be removed in a later step under conditions that the final product can tolerate.
Q5: Is the benzaldehyde group also susceptible to degradation in acid?
A5: The benzaldehyde group is generally stable under many acidic conditions. However, in the presence of nucleophilic solvents like alcohols, it can reversibly form acetals. Under very harsh acidic and oxidative conditions, it could be oxidized to a carboxylic acid, but the primary pathway of instability for this molecule is the polymerization of the pyrrole ring.
Experimental Protocols
Protocol: Forced Degradation Study for this compound
This protocol outlines a general procedure for investigating the stability of this compound under acidic stress, as recommended by ICH guidelines for stability testing.[2][3][4]
Objective: To determine the degradation pathway and identify major degradation products under acidic conditions.
Materials:
-
This compound
-
Methanol or Acetonitrile (HPLC grade)
-
Hydrochloric acid (HCl), 0.1 M and 1 M solutions
-
Sodium hydroxide (NaOH), 0.1 M and 1 M solutions
-
Water (HPLC grade)
-
HPLC system with a UV/PDA detector and/or a mass spectrometer (LC-MS)
-
pH meter
-
Thermostatic water bath or oven
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable organic solvent like acetonitrile or methanol.
-
Stress Conditions:
-
Label three vials: "Test," "Control," and "Blank."
-
Test Sample: To the "Test" vial, add an aliquot of the stock solution and an equal volume of 0.1 M HCl.
-
Control Sample: Prepare a control sample by adding an aliquot of the stock solution to an equal volume of water.
-
Blank: The blank will consist of the reaction medium (e.g., 1:1 acetonitrile/0.1 M HCl) without the compound.
-
-
Incubation:
-
Place the "Test" and "Control" vials in a water bath set to a controlled temperature (e.g., 60 °C).
-
Store a reference (unstressed) sample of the stock solution at a cold temperature (e.g., 4 °C), protected from light.
-
-
Time Points: Withdraw aliquots from the "Test" and "Control" vials at specified time intervals (e.g., 2, 4, 8, 24 hours).
-
Sample Quenching: Immediately after withdrawal, neutralize the acidic aliquot with an equivalent amount of NaOH (e.g., 0.1 M NaOH) to a pH of ~7 to stop the degradation reaction.
-
Analysis:
-
Analyze the neutralized samples, the control sample, and the unstressed reference sample by a suitable stability-indicating HPLC method.
-
Monitor for the appearance of new peaks (degradation products) and the decrease in the peak area of the parent compound.
-
Use a PDA detector to check for peak purity and an MS detector to obtain mass information on the degradation products.
-
-
Evaluation:
-
Aim for 5-20% degradation of the active ingredient for optimal results.[4] If degradation is too rapid, use milder conditions (lower temperature or lower acid concentration). If degradation is too slow, use harsher conditions (e.g., 1 M HCl or higher temperature).
-
Calculate the mass balance to ensure that the decrease in the parent compound corresponds to the increase in degradation products.[5]
-
Visualizations
Acid-Catalyzed Polymerization of the Pyrrole Moiety
The primary degradation pathway for this compound in acid is the polymerization of the electron-rich pyrrole ring. The process is initiated by protonation, followed by a chain of electrophilic substitution reactions.
References
- 1. A study of the effects of acid on the polymerisation of pyrrole, on the oxidative polymerisation of pyrrole and on polypyrrole - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. longdom.org [longdom.org]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. resolvemass.ca [resolvemass.ca]
- 5. sgs.com [sgs.com]
challenges in the scale-up synthesis of 4-(1H-pyrrol-1-yl)benzaldehyde
Welcome to the technical support center for the scale-up synthesis of 4-(1H-pyrrol-1-yl)benzaldehyde. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot challenges encountered during the synthesis and scale-up of this compound.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound, which is commonly prepared via the Paal-Knorr synthesis.[1][2][3]
Question 1: Low yield of this compound at scale.
Answer:
Low yields during scale-up can be attributed to several factors. Here are some common causes and troubleshooting steps:
-
Inadequate Mixing: In larger reactors, inefficient mixing can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions.
-
Poor Temperature Control: The Paal-Knorr reaction is often exothermic.[4] Poor heat dissipation in large reactors can lead to a runaway reaction and the formation of byproducts.[4][5]
-
Solution: Ensure the reactor has an adequate cooling system. Monitor the internal temperature closely and control the rate of addition of reactants to manage the exotherm.
-
-
Suboptimal Reaction Conditions: Conditions optimized at the lab scale may not be ideal for larger volumes.[6]
-
Solution: Re-optimize reaction parameters such as temperature, concentration, and catalyst loading at the pilot scale. A slight increase in reaction time or adjustment in solvent volume might be necessary.
-
Question 2: Formation of significant impurities or side products.
Answer:
The formation of impurities is a common challenge in the Paal-Knorr synthesis.
-
Side Reactions: The aldehyde functional group in the starting material, 4-aminobenzaldehyde, can undergo self-condensation or other side reactions under acidic or basic conditions.
-
Oxidation: The pyrrole ring and the aldehyde group can be susceptible to oxidation, especially at elevated temperatures in the presence of air.
-
Solution: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). Consider adding an antioxidant if the problem persists.
-
Question 3: Difficulties in purifying the final product at scale.
Answer:
Purification methods that are effective at the lab scale, like column chromatography, can be challenging and costly to implement at an industrial scale.[7]
-
Recrystallization: This is often the most viable method for large-scale purification of solid compounds.[7]
-
Troubleshooting:
-
Solvent Selection: Experiment with different solvent systems to find one that provides good solubility at high temperatures and poor solubility at low temperatures. A mixture of solvents may be necessary.
-
Cooling Rate: A slow and controlled cooling rate is crucial for the formation of large, pure crystals. Rapid cooling can lead to the trapping of impurities.
-
-
-
Distillation: If the product is a liquid or a low-melting solid, vacuum distillation can be an effective purification method.[7]
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most common and direct method is the Paal-Knorr pyrrole synthesis.[1][2][3] This involves the condensation of a 1,4-dicarbonyl compound (such as 2,5-dimethoxytetrahydrofuran) with 4-aminobenzaldehyde in the presence of an acid catalyst.
Q2: What are the key safety considerations when scaling up this synthesis?
A2: Several safety aspects must be considered:
-
Thermal Hazards: The reaction can be exothermic. A thorough understanding of the reaction's thermal profile through techniques like reaction calorimetry is essential to prevent runaway reactions.[4][8]
-
Reagent Handling: Ensure proper personal protective equipment (PPE) is used when handling all chemicals.
-
Waste Disposal: Develop a plan for the safe disposal of all waste streams generated during the reaction and purification steps.[8]
Q3: How do I choose the right solvent for the scale-up process?
A3: Solvent selection is critical for a successful scale-up. Consider the following:
-
Reaction Performance: The solvent should facilitate the desired reaction rate and selectivity.
-
Safety: Avoid highly flammable or toxic solvents if possible.
-
Environmental Impact: Choose greener solvents where feasible.
-
Cost and Availability: The solvent should be readily available and cost-effective for large-scale use.
-
Downstream Processing: The solvent should be easily removable during product isolation and purification.
Data Presentation
Table 1: Effect of Process Parameters on Yield and Purity of this compound
| Experiment ID | Scale (L) | Stirring Method | Catalyst | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) |
| LAB-01 | 0.1 | Magnetic | Acetic Acid | 80 | 4 | 85 | 98 |
| PILOT-01 | 10 | Mechanical | Acetic Acid | 80 | 4 | 72 | 91 |
| PILOT-02 | 10 | Mechanical | Acetic Acid | 90 | 6 | 82 | 97 |
| PILOT-03 | 10 | Mechanical | p-TsOH | 80 | 4 | 75 | 93 |
Note: This data is representative and may vary based on specific experimental conditions.
Experimental Protocols
Key Experiment: Paal-Knorr Synthesis of this compound
Laboratory Scale (100 mL)
-
To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-aminobenzaldehyde (1.21 g, 10 mmol) and ethanol (50 mL).
-
Stir the mixture until the 4-aminobenzaldehyde is fully dissolved.
-
Add 2,5-dimethoxytetrahydrofuran (1.32 g, 10 mmol) and glacial acetic acid (0.6 g, 10 mmol) to the flask.
-
Heat the reaction mixture to reflux (approximately 80°C) and maintain for 4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure this compound.
Pilot Scale (10 L)
-
Charge a 10 L glass-lined reactor equipped with a mechanical stirrer, temperature probe, and a reflux condenser with 4-aminobenzaldehyde (121 g, 1 mol) and ethanol (5 L).
-
Start the mechanical stirrer and ensure the solid is fully dissolved.
-
Slowly add 2,5-dimethoxytetrahydrofuran (132 g, 1 mol) to the reactor.
-
Carefully add glacial acetic acid (60 g, 1 mol) portion-wise, monitoring the temperature for any exotherm.
-
Heat the reactor contents to 90°C and maintain for 6 hours.
-
Take periodic samples to monitor the reaction by High-Performance Liquid Chromatography (HPLC).
-
Once the reaction is complete, cool the reactor to 20°C.
-
Concentrate the reaction mixture by distilling off the ethanol under vacuum.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water).
Visualizations
Caption: Troubleshooting workflow for scale-up synthesis.
Caption: General experimental workflow for synthesis.
References
- 1. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 4. catsci.com [catsci.com]
- 5. reddit.com [reddit.com]
- 6. Challenges of scaling up chemical processes (based on real life experiences) - American Chemical Society [acs.digitellinc.com]
- 7. benchchem.com [benchchem.com]
- 8. scientificupdate.com [scientificupdate.com]
Technical Support Center: Synthesis of 4-(1H-pyrrol-1-yl)benzaldehyde
Welcome to the Technical Support Center for the synthesis of 4-(1H-pyrrol-1-yl)benzaldehyde. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the catalytic synthesis of this important compound.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most frequently employed method for the synthesis of this compound is the Clauson-Kaas reaction. This reaction involves the condensation of 4-aminobenzaldehyde with 2,5-dimethoxytetrahydrofuran in the presence of a catalyst.[1][2]
Q2: What types of catalysts can be used for the Clauson-Kaas synthesis of this compound?
A2: A wide range of catalysts can be employed for the Clauson-Kaas synthesis. These can be broadly categorized as:
-
Brønsted Acids: Acetic acid is the traditional catalyst for this reaction.[1][2]
-
Lewis Acids: Various Lewis acids such as ZrOCl₂·8H₂O have been shown to be effective.
-
Solid Acids: Heterogeneous catalysts like nano-sulfated TiO₂ can also be used, offering potential advantages in terms of separation and catalyst recycling.
-
Other Catalysts: Iodine has been utilized as a catalyst, particularly in conjunction with microwave-assisted synthesis.[3]
Q3: How does the choice of catalyst impact the reaction?
A3: The choice of catalyst can significantly influence the reaction's yield, reaction time, and overall efficiency. For instance, microwave-assisted synthesis using catalysts like iodine can dramatically reduce reaction times.[3] Greener catalysts, such as ZrOCl₂·8H₂O in water, offer a more environmentally benign approach. The catalyst can also affect the purity of the final product by minimizing side reactions.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of this compound.
Problem 1: Low Yield of this compound
| Possible Cause | Troubleshooting Steps |
| Suboptimal Reaction Conditions | Ensure the reaction temperature and time are optimized for the specific catalyst being used. For traditional methods with acetic acid, reflux conditions are often necessary.[1][2] For microwave-assisted synthesis, precise control of temperature and irradiation time is crucial.[4] |
| Poor Quality of Reagents | Use freshly distilled or high-purity 4-aminobenzaldehyde and 2,5-dimethoxytetrahydrofuran. Impurities in the starting materials can lead to side reactions and reduced yields. |
| Inefficient Catalysis | Ensure the correct catalyst loading is used. For solid catalysts, ensure proper activation and surface area. For acid catalysts, ensure the concentration is appropriate. |
| Product Decomposition | The pyrrole ring can be sensitive to strongly acidic conditions and high temperatures over extended periods. Consider using milder catalysts or shorter reaction times to minimize degradation. |
Problem 2: Impure Final Product (Discoloration or Presence of Side Products)
| Possible Cause | Troubleshooting Steps |
| Side Reactions | The formation of polymeric byproducts is a common issue in pyrrole synthesis. This can be minimized by carefully controlling the reaction temperature and stoichiometry of the reactants. |
| Oxidation of the Product | The pyrrole ring can be susceptible to oxidation, leading to colored impurities. It is advisable to perform the reaction under an inert atmosphere (e.g., nitrogen or argon) and to store the purified product protected from light and air. |
| Residual Catalyst | If using a solid or metal-based catalyst, ensure its complete removal during the workup. This may involve filtration or specific extraction procedures. |
| Incomplete Reaction | Unreacted 4-aminobenzaldehyde can be an impurity. Monitor the reaction progress using thin-layer chromatography (TLC) to ensure complete consumption of the starting material. |
Data Presentation: Catalyst Performance in the Synthesis of N-Arylpyrroles
| Catalyst | Solvent | Conditions | Typical Yield Range (%) | Reference |
| Acetic Acid | Acetic Acid | Reflux | 59-95 | [1][2] |
| ZrOCl₂·8H₂O | Water | 60 °C | 70-98 | |
| Nano-sulfated TiO₂ | Solvent-free | - | 80-98 | |
| Iodine | Solvent-free | Microwave | 75-98 | [3] |
| Bismuth(III) triflate | 1,2-dichloroethane | Microwave | Moderate to high | [4] |
Note: Yields are highly dependent on the specific substrate and reaction conditions.
Experimental Protocols
Protocol 1: Classical Clauson-Kaas Synthesis using Acetic Acid
This protocol is a traditional method for the synthesis of N-substituted pyrroles.
Materials:
-
4-aminobenzaldehyde
-
2,5-dimethoxytetrahydrofuran
-
Glacial acetic acid
-
Standard laboratory glassware for reflux reaction
-
Purification apparatus (e.g., for recrystallization or column chromatography)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 4-aminobenzaldehyde (1.0 eq) in glacial acetic acid.
-
Add 2,5-dimethoxytetrahydrofuran (1.0-1.2 eq) to the solution.
-
Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-water and collect the precipitate by filtration.
-
Wash the solid with water and then purify by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Protocol 2: Microwave-Assisted Synthesis using Iodine Catalyst
This method offers a significant reduction in reaction time.[3]
Materials:
-
4-aminobenzaldehyde
-
2,5-dimethoxytetrahydrofuran
-
Iodine (catalytic amount, e.g., 5 mol%)
-
Microwave reactor
-
Solvent for workup (e.g., diethyl ether)
Procedure:
-
In a microwave-safe reaction vessel, combine 4-aminobenzaldehyde (1.0 eq), 2,5-dimethoxytetrahydrofuran (1.2 eq), and a catalytic amount of iodine.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 100-150 °C) for a short duration (e.g., 5-15 minutes).
-
After the reaction is complete, cool the vessel to room temperature.
-
Add a suitable solvent like diethyl ether to the reaction mixture and filter to remove the catalyst.
-
Evaporate the solvent from the filtrate to obtain the crude product.
-
Purify the product by recrystallization or column chromatography.
Visualizations
Diagram 1: General Workflow for Clauson-Kaas Synthesis
References
- 1. BJOC - Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach [beilstein-journals.org]
- 2. Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. arkat-usa.org [arkat-usa.org]
Validation & Comparative
A Comparative Guide to the Influence of Electron-Donating Groups on Benzaldehyde in Porphyrin Synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of meso-substituted porphyrins is a cornerstone of research in areas ranging from medicinal chemistry to materials science. The electronic properties of these macrocycles can be finely tuned by introducing functional groups onto the meso-phenyl rings. This guide provides a comparative analysis of the impact of electron-donating groups (EDGs) on benzaldehyde precursors during the synthesis of tetraphenylporphyrin (TPP) derivatives. The data presented herein is compiled from various studies to offer a comprehensive overview of how different EDGs affect reaction yields and the spectroscopic properties of the resulting porphyrins.
The Role of Electron-Donating Groups
Electron-donating groups on the benzaldehyde starting material can influence the course of porphyrin synthesis in several ways. They can affect the reactivity of the aldehyde, the stability of the intermediate porphyrinogen, and the electronic properties of the final porphyrin. The choice of the synthetic method also plays a crucial role in the outcome of the reaction. The two most common methods for synthesizing TPPs are the Adler-Longo and Lindsey methods.
Comparative Data on Porphyrin Yields
The following table summarizes the yields of various meso-tetraphenylporphyrins synthesized from benzaldehydes bearing different electron-donating groups. To ensure a fair comparison, the synthetic method employed in each case is specified.
| Benzaldehyde Substituent | Electron-Donating Group | Porphyrin Product | Synthesis Method | Yield (%) | Reference |
| 4-Methoxy | -OCH₃ | H₂T(4-OCH₃)PP | Mixed-Solvent | 40.4 | [1] |
| 4-Methyl | -CH₃ | H₂T(4-CH₃)PP | Mixed-Solvent | 35.2 | [1] |
| Unsubstituted | -H | H₂TPP | p-Nitrobenzoic acid catalysis | 34.2 | [2] |
| 4-Nitro (for comparison) | -NO₂ (electron-withdrawing) | H₂T(4-NO₂)PP | Mixed-Solvent | 28.7 | [1] |
Note: The yields reported are for the free-base porphyrins or their corresponding iron complexes, as specified in the source. The mixed-solvent method referenced utilized propionic acid, glacial acetic acid, and m-nitrotoluene.[1]
Impact on Spectroscopic Properties
Electron-donating groups on the meso-phenyl rings of porphyrins typically induce a red-shift (bathochromic shift) in the absorption bands of the UV-visible spectrum. This is attributed to the destabilization of the highest occupied molecular orbital (HOMO) and stabilization of the lowest unoccupied molecular orbital (LUMO), leading to a smaller HOMO-LUMO gap.[3][4]
The following table presents the Soret band (B-band) and Q-band absorption maxima for various TPP derivatives, illustrating the effect of different electron-donating groups.
| Porphyrin | Substituent | Soret Band (λmax, nm) | Q-Bands (λmax, nm) | Reference |
| H₂TPP | -H | 419 | 515, 549, 592, 648 | [1] |
| H₂T(4-OCH₃)PP | 4-OCH₃ | 421 | 519, 556, 595, 652 | [1] |
| H₂T(4-CH₃)PP | 4-CH₃ | 420 | 517, 551, 593, 650 | [1] |
| YD2 (a diarylamino-substituted porphyrin) | Diarylamino | Broadened Soret and red-shifted Q-bands | [3] |
The introduction of an amino group, a strong electron-donating group, leads to a more significant broadening of the Soret band and a red-shift in the Q-bands.[3] This effect is even more pronounced with extended π-conjugated systems attached to the amino group.[3]
Experimental Protocols
Detailed methodologies for the synthesis of meso-substituted tetraphenylporphyrins are crucial for reproducibility. Below are generalized protocols for the Adler-Longo and Lindsey methods, which are commonly employed for this purpose.
Adler-Longo Method
This one-pot synthesis involves the condensation of pyrrole and a substituted benzaldehyde in a high-boiling carboxylic acid, typically propionic acid, with continuous aeration.
Procedure:
-
Combine the substituted benzaldehyde (4 mmol) and freshly distilled pyrrole (4 mmol) in refluxing propionic acid (50 mL).
-
Reflux the mixture for 30 minutes while bubbling air through the solution to promote oxidation of the porphyrinogen intermediate.
-
Allow the reaction mixture to cool to room temperature.
-
Collect the resulting purple crystals by filtration and wash them with methanol to remove residual propionic acid.
-
Purify the crude porphyrin by column chromatography on silica gel using an appropriate eluent (e.g., dichloromethane/hexane).
Lindsey Synthesis
The Lindsey synthesis is a two-step, one-flask procedure that offers higher yields under milder conditions compared to the Adler-Longo method.[1] It involves the acid-catalyzed condensation of pyrrole and the aldehyde, followed by oxidation.
Procedure:
-
Dissolve the substituted benzaldehyde (10 mmol) and freshly distilled pyrrole (10 mmol) in dichloromethane (500 mL) under an inert atmosphere (e.g., nitrogen or argon).
-
Add a Lewis acid catalyst, such as boron trifluoride etherate (BF₃·OEt₂) or trifluoroacetic acid (TFA) (0.3 equivalents), to the solution and stir at room temperature for 1-2 hours.
-
Introduce an oxidant, such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or p-chloranil (0.75 equivalents), and continue stirring for another 1-2 hours.
-
Neutralize the reaction mixture with a base (e.g., triethylamine).
-
Wash the organic layer with water, dry it over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizing the Synthesis and Workflow
To better illustrate the processes involved, the following diagrams were generated using Graphviz.
Caption: General reaction pathway for the synthesis of substituted tetraphenylporphyrins.
Caption: A typical experimental workflow for porphyrin synthesis and characterization.
Conclusion
The presence of electron-donating groups on the benzaldehyde precursor generally leads to higher yields in porphyrin synthesis compared to electron-withdrawing groups. These groups also systematically alter the electronic absorption spectra of the resulting porphyrins, typically causing a red-shift in the Soret and Q-bands. The choice of synthetic methodology, particularly between the Adler-Longo and Lindsey methods, also significantly impacts the reaction efficiency and should be selected based on the specific substrate and desired scale of the reaction. The data and protocols presented in this guide provide a valuable resource for researchers designing and synthesizing novel porphyrin-based compounds for a wide range of applications.
References
- 1. Synthesis, Characterization and Spectral Properties of Substituted Tetraphenylporphyrin Iron Chloride Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and characterization of porphyrin sensitizers with various electron-donating substituents for highly efficient dye-sensitized solar cells - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. ir.lib.nycu.edu.tw [ir.lib.nycu.edu.tw]
Comparative Guide to Purity Validation of 4-(1H-pyrrol-1-yl)benzaldehyde by HPLC Analysis
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for validating the purity of 4-(1H-pyrrol-1-yl)benzaldehyde. Detailed experimental protocols, comparative data, and workflow visualizations are presented to aid researchers, scientists, and drug development professionals in selecting the most suitable methodology for their analytical needs.
Introduction
This compound is a crucial intermediate in the synthesis of various organic compounds, including pharmaceuticals and materials. Ensuring the purity of this aldehyde is paramount for the quality, safety, and efficacy of the final products. Reverse-phase High-Performance Liquid Chromatography (RP-HPLC) is a widely utilized and robust technique for the purity assessment of non-volatile and thermally stable organic molecules like this compound due to its high resolution, sensitivity, and reproducibility. This guide outlines a validated HPLC method and compares its performance against alternative analytical techniques.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
RP-HPLC is the recommended method for routine purity analysis of this compound. The separation is based on the partitioning of the analyte between a non-polar stationary phase and a polar mobile phase.
A proposed RP-HPLC method for the analysis of this compound is detailed below. This method is adapted from established protocols for similar aromatic aldehydes and pyrrole-containing compounds.[1][2][3]
-
Instrumentation: A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).
-
Sample Preparation:
-
Accurately weigh and dissolve approximately 10 mg of this compound in 10 mL of acetonitrile to create a 1 mg/mL stock solution.
-
Further dilute the stock solution with the mobile phase to a final concentration of approximately 0.1 mg/mL.
-
Filter the final solution through a 0.45 µm syringe filter prior to injection.
-
-
Chromatographic Conditions:
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 65:35 v/v).[4]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: UV detection at a wavelength where the analyte has maximum absorbance (e.g., determined by UV scan, likely around 254 nm or 360 nm).[1][4]
-
Injection Volume: 10-20 µL.[4]
-
| Parameter | Typical Performance |
| Retention Time | Compound-specific (e.g., 5-10 minutes) |
| Resolution | > 2.0 between the main peak and impurities |
| Linearity (r²) | > 0.999 |
| Limit of Detection (LOD) | ~0.1 µg/mL |
| Limit of Quantification (LOQ) | ~0.3 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98-102% |
Alternative Analytical Techniques
While HPLC is the primary recommended method, other techniques can be employed for purity determination, each with its own advantages and limitations.
| Technique | Principle | Advantages | Disadvantages |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of analytes between a stationary and a mobile phase. | High resolution, high sensitivity, suitable for non-volatile and thermally labile compounds, quantitative accuracy. | Requires reference standards for identification and quantification. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds in the gas phase followed by mass-based detection. | Excellent for identifying volatile impurities, provides structural information from mass spectra. | Not suitable for non-volatile or thermally unstable compounds, may require derivatization.[5] |
| Nuclear Magnetic Resonance (¹H NMR) Spectroscopy | Nuclei absorb and re-emit electromagnetic radiation in a magnetic field. | Provides detailed structural information, can identify and quantify impurities without a reference standard (qNMR).[6] | Lower sensitivity compared to HPLC, complex mixtures can lead to overlapping signals. |
| Thin-Layer Chromatography (TLC) | Separation on a thin layer of adsorbent material. | Simple, rapid, and inexpensive screening tool. | Primarily qualitative, lower resolution and sensitivity compared to HPLC. |
Visualizing the HPLC Workflow
The following diagram illustrates the key steps in the HPLC analysis of this compound.
Caption: Workflow for the purity analysis of this compound by HPLC.
Signaling Pathway of Analysis Logic
The logical flow from sample to purity determination is crucial for ensuring accurate results.
Caption: Decision pathway for selecting an appropriate analytical method.
Conclusion
For the routine quality control and purity validation of this compound, RP-HPLC is the most suitable method, offering a balance of high resolution, sensitivity, and quantitative accuracy. While techniques like GC-MS and NMR spectroscopy provide valuable complementary information, particularly for the identification of volatile impurities and structural confirmation, HPLC remains the gold standard for robust and reliable purity assessment in a pharmaceutical or research setting. The provided HPLC protocol serves as a strong starting point for method development and validation.
References
- 1. researchgate.net [researchgate.net]
- 2. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH [pharmacia.pensoft.net]
- 3. researchgate.net [researchgate.net]
- 4. auroraprosci.com [auroraprosci.com]
- 5. Analytical Method [keikaventures.com]
- 6. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
A Spectroscopic Showdown: 4-(1H-pyrrol-1-yl)benzaldehyde vs. 4-aminobenzaldehyde
A detailed comparative analysis of the spectroscopic signatures of two structurally related aromatic aldehydes, 4-(1H-pyrrol-1-yl)benzaldehyde and 4-aminobenzaldehyde, is presented for researchers, scientists, and drug development professionals. This guide provides a summary of available experimental data to facilitate their identification, characterization, and application in various scientific endeavors.
The subtle yet significant structural difference between this compound and 4-aminobenzaldehyde—the replacement of a primary amine with a pyrrole ring—imparts distinct electronic and, consequently, spectroscopic properties to each molecule. Understanding these differences is crucial for their unambiguous identification and for predicting their behavior in chemical reactions and biological systems. This guide summarizes key spectroscopic data from Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), and Ultraviolet-Visible (UV-Vis) spectroscopy, and Mass Spectrometry (MS).
Comparative Spectroscopic Data
The following tables summarize the available quantitative spectroscopic data for this compound and 4-aminobenzaldehyde. It is important to note that while experimental data for 4-aminobenzaldehyde is well-documented, comprehensive experimental spectroscopic data for this compound is less prevalent in the public domain.
Table 1: ¹H NMR Spectroscopic Data
| Compound | Solvent | Chemical Shift (δ) in ppm |
| This compound | Data not readily available | |
| 4-aminobenzaldehyde | DMSO-d₆ | 9.61 (s, 1H, -CHO), 7.57 (d, J=8.4 Hz, 2H, Ar-H), 6.66 (d, J=8.4 Hz, 2H, Ar-H), 5.78 (s, br, 2H, -NH₂)[1] |
| DMSO-d₆ | 8.46 (s, 1H, -CHO), 7.54 (d, J=8.5 Hz, 2H, Ar-H), 6.66 (d, J=8.5 Hz, 2H, Ar-H), 5.77 (s, 2H, -NH₂) |
Table 2: ¹³C NMR Spectroscopic Data
| Compound | Solvent | Chemical Shift (δ) in ppm |
| This compound | Data not readily available | |
| 4-aminobenzaldehyde | DMSO-d₆ | 189.6, 154.7, 132.2, 125.5, 113.4[1] |
| DMSO-d₆ | 160.25, 152.10, 130.20, 121.99, 113.97 |
Table 3: FTIR Spectroscopic Data (Key Vibrational Bands)
| Compound | Technique | Wavenumber (cm⁻¹) | Assignment |
| This compound | Data not readily available | ||
| 4-aminobenzaldehyde | KBr-Pellet | Data available, specific peak list not provided in search results. |
Table 4: UV-Vis Spectroscopic Data
| Compound | Solvent | λmax (nm) |
| This compound | Data not readily available | |
| 4-aminobenzaldehyde | Water/2-propanol | ~310 (aldehyde band) |
Table 5: Mass Spectrometry Data
| Compound | Ionization Method | Molecular Ion (m/z) | Key Fragments (m/z) |
| This compound | GC-MS | 171 | 170, 115 |
| 4-aminobenzaldehyde | Data not readily available | 121.05 |
Experimental Protocols
The data presented in this guide are typically acquired using standard spectroscopic techniques. Below are generalized experimental protocols for each method.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve approximately 5-10 mg of the solid sample in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) to a final volume of 0.6-0.7 mL in a standard 5 mm NMR tube.
-
Instrumentation: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a field strength of 300 MHz or higher.
-
Data Acquisition: For ¹H NMR, acquire spectra with a sufficient number of scans to achieve a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans is typically required.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Sample Preparation (KBr Pellet Method): Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.
-
Instrumentation: Record the FTIR spectrum using a spectrometer in the mid-infrared range (typically 4000-400 cm⁻¹).
-
Data Acquisition: Collect a background spectrum of the pure KBr pellet. Then, acquire the sample spectrum.
-
Data Processing: The final spectrum is presented as transmittance or absorbance versus wavenumber (cm⁻¹).
Ultraviolet-Visible (UV-Vis) Spectroscopy:
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, acetonitrile). The concentration should be adjusted to yield an absorbance value between 0.1 and 1.0 at the wavelength of maximum absorbance (λmax).
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Data Acquisition: Record the spectrum over a relevant wavelength range (e.g., 200-800 nm). Use the pure solvent as a reference blank.
-
Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax).
Mass Spectrometry (MS):
-
Sample Introduction: Introduce the sample into the mass spectrometer. For volatile compounds like these, Gas Chromatography-Mass Spectrometry (GC-MS) is a common technique where the sample is first vaporized and separated on a GC column.
-
Ionization: In the ion source, the sample molecules are ionized, typically by electron impact (EI) or chemical ionization (CI).
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
-
Detection: A detector records the abundance of each ion at a specific m/z value, generating a mass spectrum.
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic characterization of an organic compound, applicable to both this compound and 4-aminobenzaldehyde.
Caption: A generalized workflow for the synthesis, purification, and spectroscopic characterization of organic compounds.
Discussion
The spectroscopic data reveals key differences and similarities between the two molecules. The ¹H NMR spectrum of 4-aminobenzaldehyde shows a characteristic broad singlet for the -NH₂ protons, which would be absent in the spectrum of this compound. Instead, the latter would exhibit signals corresponding to the pyrrole ring protons. The electron-donating nature of the amino group in 4-aminobenzaldehyde influences the chemical shifts of the aromatic protons, causing them to appear at a relatively higher field compared to unsubstituted benzaldehyde. The pyrrole ring, also an electron-donating group, would similarly affect the aromatic proton chemical shifts in this compound.
In FTIR spectroscopy, the N-H stretching vibrations of the primary amine in 4-aminobenzaldehyde would be a key distinguishing feature. The mass spectra would clearly differentiate the two compounds based on their distinct molecular weights (171.19 g/mol for this compound and 121.14 g/mol for 4-aminobenzaldehyde). The fragmentation patterns would also differ, reflecting the different substituent groups.
This comparative guide provides a foundation for researchers working with these aromatic aldehydes. While comprehensive experimental data for this compound would further enrich this comparison, the available information and generalized protocols offer a valuable resource for spectroscopic analysis and structural elucidation.
References
A Comparative Guide to Pyrrole Synthesis: Microwave-Assisted versus Conventional Heating
For Researchers, Scientists, and Drug Development Professionals
The synthesis of pyrroles, a cornerstone of medicinal chemistry and materials science, has traditionally relied on conventional heating methods. However, the advent of microwave-assisted organic synthesis (MAOS) has revolutionized this field, offering significant advantages in terms of efficiency and sustainability. This guide provides an objective comparison of microwave-assisted and conventional heating methods for the synthesis of pyrroles, supported by experimental data and detailed protocols for key synthetic routes, including the Paal-Knorr, Clauson-Kaas, Hantzsch, and Barton-Zard reactions.
Executive Summary
Microwave irradiation has consistently demonstrated its superiority over conventional heating for pyrrole synthesis, primarily by drastically reducing reaction times and often improving product yields.[1][2][3][4][5][6][7] This is attributed to the efficient and uniform heating of the reaction mixture by microwaves, which directly interact with polar molecules, leading to rapid temperature increases that cannot be easily replicated by classical heating methods.[6] The benefits of MAOS extend to cleaner reaction profiles, easier work-up procedures, and a reduction in the use of hazardous solvents, aligning with the principles of green chemistry.[4][6]
Data Presentation: A Comparative Overview
The following tables summarize the quantitative data from various studies, providing a clear comparison of microwave-assisted and conventional heating methods for different pyrrole synthesis reactions.
Table 1: Paal-Knorr Synthesis
| Reactants | Method | Catalyst/Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Hexane-2,5-dione, Aniline | Conventional | Acetic Acid | Reflux | >12 hours | - | [6] |
| Hexane-2,5-dione, Primary Amines | Microwave | None | - | <2 minutes | - | [8] |
| β-ketoesters, Amines | Microwave | Acetic Acid | 120-150 | 2-10 minutes | 65-89 | [3] |
| 1,4-dicarbonyl compounds, Primary Amines | Conventional | Toluene | Reflux | 12 hours | - | [3] |
| 4-bromoaniline, 2,5-hexanedione | Microwave | Salicylic acid | - | 15 seconds | 92 | [6] |
Table 2: Clauson-Kaas Synthesis
| Reactants | Method | Catalyst/Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| 2,5-Dimethoxytetrahydrofuran, Anilines | Microwave | Acetic Acid | 170 | 10 minutes | 59-96 | [8] |
| 2,5-Dimethoxytetrahydrofuran, Anilines | Microwave | Water | 150 | 10-30 minutes | 12-74 | [8] |
| 2,5-Dimethoxytetrahydrofuran, Sulfonamides | Conventional | p-TsOH, Toluene | 100 | 30-60 minutes | - | |
| 2,5-Dimethoxytetrahydrofuran, Sulfonamides | Microwave | None | 150 | 30-60 minutes | - |
Table 3: Hantzsch Synthesis
| Reactants | Method | Catalyst/Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| β-ketoesters, α-haloketones, Primary Amines | Microwave | Solvent-free | - | - | High | [2] |
| β-ketoesters, α-haloketones, Primary Amines | Conventional | - | - | - | - | [9] |
Note: Specific quantitative comparisons for Hantzsch synthesis are less commonly reported in the literature, but the general consensus points to significantly improved efficiency with microwave irradiation.
Table 4: Barton-Zard Synthesis
| Reactants | Method | Catalyst/Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| 3-Nitro-2H-chromenes, Ethyl Isocyanoacetate | Conventional | K2CO3, Ethanol | Reflux | 0.5 h | 63-94 | [10] |
Note: While a direct microwave-assisted counterpart for this specific Barton-Zard reaction was not found, it is hypothesized that microwave heating could drastically decrease the reaction time.[2]
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the comparison tables.
Paal-Knorr Synthesis: 2,5-Dimethyl-1-phenyl-1H-pyrrole
Conventional Heating Protocol
-
Reactants: Aniline (1.0 eq), 2,5-hexanedione (1.0 eq).
-
Solvent: Acetic acid.
-
Procedure: A mixture of aniline and 2,5-hexanedione in acetic acid is refluxed for over 12 hours. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the product is isolated by extraction and purified by column chromatography.
Microwave-Assisted Protocol
-
Reactants: Aniline (1.0 eq), 2,5-hexanedione (1.0 eq).
-
Catalyst: Salicylic acid (catalytic amount).
-
Procedure: Aniline, 2,5-hexanedione, and a catalytic amount of salicylic acid are placed in a microwave-safe vessel. The mixture is irradiated in a microwave reactor for 15 seconds. The product is then isolated and purified.[6]
Clauson-Kaas Synthesis: N-Arylpyrroles
Conventional Heating Protocol
-
Reactants: 2,5-Dimethoxytetrahydrofuran (1.0 eq), Substituted Aniline (1.0 eq).
-
Catalyst/Solvent: p-Toluenesulfonic acid (catalytic amount) in toluene.
-
Procedure: A solution of 2,5-dimethoxytetrahydrofuran, the aniline, and a catalytic amount of p-toluenesulfonic acid in toluene is heated at 100°C for 30-60 minutes. After cooling, the reaction mixture is worked up by washing with aqueous base and brine, followed by drying and evaporation of the solvent. The crude product is purified by chromatography.
Microwave-Assisted Protocol
-
Reactants: 2,5-Dimethoxytetrahydrofuran (1.0 eq), Substituted Aniline (1.0 eq).
-
Solvent: Acetic acid or Water.
-
Procedure: A mixture of 2,5-dimethoxytetrahydrofuran and the aniline in either acetic acid or water is sealed in a microwave vial. The reaction is irradiated in a microwave reactor at 150-170°C for 10-30 minutes. The product is then extracted and purified.[8]
Hantzsch Pyrrole Synthesis
Conventional Heating Protocol
The Hantzsch pyrrole synthesis involves a multi-component reaction between a β-ketoester, an α-haloketone, and ammonia or a primary amine.[9][11] Traditionally, the reaction is carried out by heating the components in a suitable solvent, often for extended periods.
Microwave-Assisted Solvent-Free Protocol
-
Reactants: β-ketoester, α-haloketone, Primary amine.
-
Procedure: The reactants are mixed in a microwave-safe vessel without any solvent and irradiated in a microwave reactor. This method has been reported to produce high yields of the desired pyrrole derivatives.[2]
Barton-Zard Pyrrole Synthesis
Conventional Heating Protocol
-
Reactants: 3-Nitro-2H-chromene derivative (1.0 eq), Ethyl isocyanoacetate (1.2 eq).
-
Base/Solvent: Potassium carbonate (1.5 eq) in ethanol.
-
Procedure: A mixture of the 3-nitro-2H-chromene and ethyl isocyanoacetate with potassium carbonate in ethanol is refluxed for 30 minutes. After completion, the solvent is evaporated, and the residue is purified by column chromatography to yield the corresponding chromeno[3,4-c]pyrrole.[10]
Mandatory Visualization
The following diagrams illustrate the general workflows and logical relationships in pyrrole synthesis.
Caption: General experimental workflow comparison.
Caption: Logical relationships in pyrrole synthesis.
Conclusion
The evidence strongly supports the adoption of microwave-assisted techniques for the synthesis of pyrroles. The significant reduction in reaction times, coupled with often improved yields and greener credentials, makes MAOS an invaluable tool for researchers and professionals in drug development and materials science. While conventional heating methods remain relevant, particularly when specialized microwave equipment is unavailable, the efficiency and sustainability offered by microwave-assisted synthesis are undeniable advantages in the modern chemical landscape. Further research into the application of microwave heating for less-explored pyrrole syntheses, such as the Barton-Zard reaction, is warranted to fully realize its potential.
References
- 1. benchchem.com [benchchem.com]
- 2. public.pensoft.net [public.pensoft.net]
- 3. Microwave-assisted organic synthesis of pyrroles (Review) [pharmacia.pensoft.net]
- 4. researchgate.net [researchgate.net]
- 5. Microwave assisted synthesis of five membered nitrogen heterocycles - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05150K [pubs.rsc.org]
- 6. Microwave-assisted organic synthesis of pyrroles (Review) [pharmacia.pensoft.net]
- 7. sphinxsai.com [sphinxsai.com]
- 8. arkat-usa.org [arkat-usa.org]
- 9. Hantzsch pyrrole synthesis - Wikipedia [en.wikipedia.org]
- 10. mdpi.com [mdpi.com]
- 11. Synthesis, Reactions and Medicinal Uses of Pyrrole | Pharmaguideline [pharmaguideline.com]
Navigating the Electronic Landscape of 4-(1H-pyrrol-1-yl)benzaldehyde Derivatives: A Guide to DFT Studies
The core structure of 4-(1H-pyrrol-1-yl)benzaldehyde, featuring an electron-donating pyrrole ring directly linked to an electron-withdrawing benzaldehyde group, establishes it as a classic donor-π-acceptor (D-π-A) system. This architecture is a well-known blueprint for creating materials with interesting nonlinear optical (NLO) properties and for designing novel therapeutic agents. The electronic characteristics of these molecules, particularly the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels and their corresponding energy gap, are crucial determinants of their functionality.
The Impact of Substituents on Electronic Properties: A Theoretical Overview
Theoretical studies on analogous D-π-A systems consistently demonstrate that the introduction of various substituent groups onto the aromatic rings can significantly tune the electronic properties. For instance, attaching strong electron-withdrawing groups (such as -NO2) to the benzaldehyde ring is expected to lower both the HOMO and LUMO energy levels, often resulting in a smaller HOMO-LUMO gap. Conversely, the addition of electron-donating groups (like -NH2 or -OCH3) would raise these energy levels.
A smaller HOMO-LUMO gap is generally associated with greater molecular polarizability, which can lead to enhanced NLO activity. Furthermore, these electronic modifications can influence the molecule's absorption and emission spectra, making them relevant for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and dye-sensitized solar cells.
A Glimpse into Methodologies: The Computational Chemist's Toolkit
While specific experimental data for a series of this compound derivatives is scarce, the methodologies for their theoretical investigation are well-established. Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are the workhorse computational tools for predicting the electronic and optical properties of such molecules.
A typical computational workflow for investigating these derivatives would involve the following steps:
Caption: A typical DFT workflow for the investigation of electronic and optical properties of organic molecules.
Experimental Protocols:
A standard computational protocol for these types of studies would likely employ a hybrid functional, such as B3LYP, in conjunction with a Pople-style basis set, for instance, 6-311G(d,p), for geometry optimization and electronic structure calculations. The optimized geometries are then typically confirmed to be true minima on the potential energy surface through frequency calculations. Subsequent single-point energy calculations and TD-DFT calculations provide insights into the frontier molecular orbitals and simulated UV-Vis absorption spectra, respectively. For the prediction of NLO properties, calculations of static and dynamic hyperpolarizabilities would be performed.
The Path Forward: A Call for Comprehensive Investigation
The current body of scientific literature highlights a significant opportunity for a systematic computational and experimental investigation into the electronic properties of a diverse series of this compound derivatives. Such a study would be invaluable for establishing clear structure-property relationships and would provide the necessary data to guide the rational design of new materials with tailored electronic and optical characteristics for a wide range of applications, from advanced optical technologies to innovative therapeutic strategies. The creation of a public database of these properties would be a significant contribution to the scientific community.
Unveiling the Protective Potential: A Comparative Analysis of 4-(1H-pyrrol-1-yl)benzaldehyde Derivatives as Corrosion Inhibitors
For Immediate Release
Researchers and professionals in materials science and drug development now have access to a comprehensive comparison guide assessing the anti-corrosion efficiency of novel 4-(1H-pyrrol-1-yl)benzaldehyde derivatives. This guide provides a detailed analysis of their performance, supported by experimental data, and compares them with other established corrosion inhibitors. The findings indicate that these derivatives, particularly 4-pyrrol-1-yl-N-(2,5-dimethyl-pyrrol-1-yl)benzoylamine (PDPB) and 5-(4-(1H-pyrrol-1-yl)phenyl)-2-mercapto-1,3,4-oxadiazole (PMO), exhibit significant potential in protecting mild steel in acidic environments.
Performance Benchmarks: Quantitative Analysis
The anti-corrosion efficacy of two key derivatives, PDPB and PMO, was evaluated on mild steel in a 1.0 M HCl solution. The inhibition efficiency was observed to be dependent on the inhibitor concentration, with efficiency increasing as the concentration rises.[1][2] However, an increase in temperature tends to decrease the protective performance.[1]
Table 1: Inhibition Efficiency of this compound Derivatives
| Inhibitor | Concentration (ppm) | Temperature (K) | Inhibition Efficiency (%) | Data Source |
| PDPB | 500 | 303 | Not specified, but noted to increase with concentration | [1] |
| PMO | 0.005 M | 303 | 95 | [2] |
For comparison, a variety of other organic compounds have been investigated as corrosion inhibitors for mild steel in acidic media, demonstrating a range of efficiencies.
Table 2: Comparative Inhibition Efficiencies of Alternative Corrosion Inhibitors
| Inhibitor | Concentration | Corrosive Medium | Inhibition Efficiency (%) | Data Source |
| N-(2,4-Dinitro-phenyl)-N'-(1H-pyrrol-2-ylmethylene)-hydrazine | 1x10⁻³ M | 1.00 M HCl | 80.70 | [3] |
| N-Benzo[4][5]dioxol-5-ylmethylene-N'-(2,4-dinitro-phenyl)-hydrazine | 1x10⁻³ M | 1.00 M HCl | 91.30 | [3] |
| (E)-5-((2-(2,4-dinitrophenyl)hydrazono)methyl)-2-hydroxybenzoic acid | 1x10⁻³ M | 1.00 M HCl | 91.34 | [3] |
| (E)-1-(2,4-dinitrophenyl)-2-(2-methoxybenzylidene)hydrazine | 1x10⁻³ M | 1.00 M HCl | 88.80 | [3] |
| Ciprofloxacin | 3x10⁻³ M | 1 mol·L⁻¹ HCl | 80.1 | [4][6] |
| N-benzyl-N’-phenyl thiourea (BPTU) | 0.0003 mol/L | 0.1M HCl | >97 | [5] |
| N-cyclohexyl-N’-phenyl thiourea (CPTU) | 0.0003 mol/L | 0.1M HCl | >97 | [5] |
In-Depth Experimental Protocols
The evaluation of these corrosion inhibitors relies on established electrochemical and surface analysis techniques.
Gravimetric (Weight Loss) Measurements
This method forms the basis for determining corrosion rate and inhibition efficiency. Mild steel coupons of known dimensions and weight are immersed in the corrosive solution (e.g., 1 M HCl) with and without the inhibitor for a specified duration (e.g., 24, 48 hours) and at various temperatures (e.g., 303-333 K).[1][2] After immersion, the coupons are cleaned, dried, and re-weighed. The weight loss is used to calculate the corrosion rate and inhibition efficiency.
Scanning Electron Microscopy (SEM)
To visualize the protective effect of the inhibitor, the surface morphology of the mild steel coupons is examined using SEM before and after exposure to the corrosive environment, both with and without the inhibitor.[1][2] A smoother surface in the presence of the inhibitor indicates the formation of a protective film.
Synthesis of Inhibitors
The synthesis of these derivatives involves multi-step chemical reactions. For instance, PMO is synthesized starting from ethyl 4-(1H-pyrrol-1-yl)benzoate, which is converted to an acid hydrazide through a reaction with hydrazine.[2] The PDPB derivative is also synthesized and characterized using spectroscopic techniques like FTIR and NMR.[1]
Visualizing the Process: From Experiment to Protection
The following diagrams illustrate the typical workflow for evaluating corrosion inhibitors and the proposed mechanism of action.
Caption: Experimental workflow for assessing corrosion inhibitors.
Caption: Proposed mechanism of corrosion inhibition.
The Mechanism of Protection
The anti-corrosion activity of this compound derivatives is attributed to their ability to adsorb onto the surface of the mild steel.[1][2] This adsorption process, which can be a mix of physical and chemical interactions, leads to the formation of a protective layer. This film acts as a barrier, isolating the metal from the corrosive acidic environment and thereby reducing the rate of corrosion.[1] The presence of heteroatoms (nitrogen, oxygen, sulfur) and aromatic rings in the molecular structure of these derivatives facilitates their strong adsorption onto the metal surface.[2] The adsorption of these inhibitors often follows the Langmuir adsorption isotherm, indicating the formation of a monolayer on the steel surface.[2]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. sciencetechindonesia.com [sciencetechindonesia.com]
- 4. researchgate.net [researchgate.net]
- 5. Inhibition of Mild Steel Corrosion in Acid Medium [ijtech.eng.ui.ac.id]
- 6. Corrosion Inhibition Study of Mild Steel in Acidic Medium by Antibiotic Drugs: A Comparative Study | Semantic Scholar [semanticscholar.org]
A Comparative Guide to the Quantum Yield of Fluorescent Probes for Researchers, Scientists, and Drug Development Professionals
Comparison of Quantum Yields of Fluorescent Probes
The fluorescence quantum yield (Φ) is a critical measure of the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. A higher quantum yield indicates a brighter and more efficient fluorescent probe. The performance of fluorescent probes can vary significantly based on their molecular structure and the solvent environment.
Below is a comparative summary of the quantum yields for several classes of fluorescent probes, including pyrrole-based derivatives and common commercially available dyes that serve as alternatives.
| Probe Class | Specific Probe/Derivative | Solvent | Quantum Yield (Φ) |
| Pyrrole-Based Probes | |||
| Schiff Base Aluminum Complex (from 1H-pyrrole-2-carbaldehyde) | CH₂Cl₂ | 0.04[1] | |
| Aminochalcone (from 1-benzyl-pyrrole-2-carbaldehyde) | Methanol | 0.015 | |
| Acetonitrile | 0.012 | ||
| Chloroform | 0.021 | ||
| Schiff Base for Metal Ion Sensing (ABJ-MS) | DMSO/H₂O (4:1) | 0.005 | |
| ABJ-MS + Zn²⁺ | DMSO/H₂O (4:1) | 0.040[2] | |
| ABJ-MS + Al³⁺ | DMSO/H₂O (4:1) | 0.107[2] | |
| Coumarin Derivatives | |||
| Coumarin 1 | Ethanol | 0.73[3] | |
| Coumarin 30 | Acetonitrile | 0.67[3] | |
| Coumarin 102 | Ethanol | 0.76[3] | |
| Coumarin 153 | Ethanol | 0.53[4] | |
| Coumarin Derivative 4e (p-methyl substituted) | DMSO | 0.83[5][6] | |
| BODIPY Dyes | |||
| Unsubstituted BODIPY | Varies | ~1.0[7] | |
| BODIPY FL | Water | Approaching 1.0[8] | |
| BODIPY 493/503 | Varies | High | |
| Xanthene Dyes | |||
| Fluorescein | 0.1 N NaOH | 0.925 ± 0.015[9] | |
| Rhodamine 6G | Ethanol | 0.950 ± 0.015[9] | |
| Rhodamine B | Ethanol | 0.69 - 0.97[10] |
Potential Fluorescent Probes from 4-(1H-pyrrol-1-yl)benzaldehyde
A common and straightforward method to synthesize a fluorescent probe from an aldehyde starting material like this compound is through the formation of a Schiff base. This involves the condensation reaction with an appropriate amine-containing molecule, which can be a fluorophore itself or a molecule that becomes fluorescent upon reaction. The resulting imine bond is a key linkage in many chemosensors.
Experimental Protocols
Relative Quantum Yield Measurement
The relative method is a widely used and accessible technique for determining the fluorescence quantum yield of a sample by comparing it to a standard with a known quantum yield.[11]
1. Principle:
The quantum yield of an unknown sample (Φ_x) can be calculated relative to a standard (Φ_st) using the following equation:
Φ_x = Φ_st * (I_x / I_st) * (A_st / A_x) * (η_x² / η_st²)
Where:
-
I is the integrated fluorescence intensity.
-
A is the absorbance at the excitation wavelength.
-
η is the refractive index of the solvent.
2. Materials and Instrumentation:
-
Spectrofluorometer
-
UV-Vis Spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Fluorescence standard with a known quantum yield (e.g., Quinine sulfate in 0.1 M H₂SO₄, Φ = 0.54; Rhodamine 6G in ethanol, Φ = 0.95). The standard should absorb and emit in a similar spectral region as the sample.[3][9]
-
Spectroscopic grade solvents.
3. Experimental Procedure:
-
Solution Preparation:
-
Prepare a stock solution of the fluorescent probe (sample) and the chosen standard in the same solvent to eliminate the refractive index term (η_x²/η_st² becomes 1).
-
Prepare a series of dilutions for both the sample and the standard with absorbances in the range of 0.02 to 0.1 at the excitation wavelength to avoid inner filter effects.
-
-
Absorbance Measurement:
-
Record the UV-Vis absorption spectrum of each dilution.
-
Determine the absorbance at the excitation wavelength for each solution.
-
-
Fluorescence Measurement:
-
Set the excitation wavelength of the spectrofluorometer to the wavelength used for the absorbance measurements.
-
Record the fluorescence emission spectrum for each dilution of the sample and the standard, ensuring identical instrument settings (e.g., excitation and emission slit widths) for all measurements.
-
-
Data Analysis:
-
Integrate the area under the corrected emission spectrum for each recorded fluorescence spectrum.
-
Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.
-
Determine the slope (gradient) of the linear fit for both plots.
-
-
Calculation:
-
Calculate the quantum yield of the sample using the gradients from the plots and the known quantum yield of the standard: Φ_x = Φ_st * (Gradient_x / Gradient_st)
-
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. High quantum yield and pH sensitive fluorescence dyes based on coumarin derivatives: fluorescence characteristics and theoretical study - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. BODIPY - Wikipedia [en.wikipedia.org]
- 8. BODIPY Dye Series—Section 1.4 | Thermo Fisher Scientific - JP [thermofisher.com]
- 9. Fluorescence quantum yields and their relation to lifetimes of rhodamine 6G and fluorescein in nine solvents: improved absolute standards for quantum yields - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. jascoinc.com [jascoinc.com]
- 11. edinst.com [edinst.com]
performance comparison of different catalysts for the synthesis of 4-(1H-pyrrol-1-yl)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 4-(1H-pyrrol-1-yl)benzaldehyde, a key intermediate in the development of various pharmaceuticals and functional materials, is critically dependent on the choice of catalyst. This guide provides an objective comparison of common catalytic systems used for its synthesis, primarily through C-N cross-coupling reactions. The performance of these catalysts is evaluated based on reaction yield, conditions, and efficiency, supported by representative experimental data.
The synthesis of this compound typically involves the N-arylation of pyrrole with a 4-halobenzaldehyde, such as 4-fluorobenzaldehyde or 4-bromobenzaldehyde. The two most prominent catalytic systems for this transformation are based on copper and palladium.
General Comparison: Copper vs. Palladium Catalysis
Copper-catalyzed systems , often referred to as Ullmann or Ullmann-type condensations, are a classic and cost-effective choice.[1] They are known for their robustness and are particularly effective for coupling nitrogen heterocycles with aryl halides.[2] Modern advancements have introduced various ligands, such as diamines, that allow for milder reaction conditions compared to the harsh temperatures of traditional Ullmann reactions.[3]
Palladium-catalyzed systems represent a more modern approach to C-N cross-coupling (e.g., Buchwald-Hartwig amination). These systems often exhibit higher turnover numbers and broader functional group tolerance, operating under milder conditions than even modified Ullmann reactions. Palladium catalysts, particularly those employing N-heterocyclic carbene (NHC) ligands, have shown effectiveness in the direct arylation of pyrrole derivatives.
Performance Comparison
Direct comparative studies for the synthesis of this compound are not extensively documented in publicly available literature. However, to illustrate the performance metrics, the following table summarizes representative data for the N-arylation of pyrrole derivatives using different catalytic systems. This data provides a baseline for evaluating potential catalyst performance for the target synthesis.
| Catalyst System | Aryl Halide | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Copper-Based | ||||||
| CuI / N,N'-dimethylethylenediamine | Aryl Iodide | K₂CO₃ | Dioxane | 110 | 24 | Good |
| CuI / L-proline | Aryl Bromide | K₂CO₃ | DMSO | 90 | 12-24 | Moderate-Good |
| Palladium-Based | ||||||
| Pd(PPh₃)₂Cl₂ / AgOAc | Iodoarene | KF | DMSO | 100 | 5 | up to 80 |
Note: This table is a compilation of representative data for N-arylation of pyrroles and may not reflect the exact results for the synthesis of this compound.
Experimental Workflow & Reaction Scheme
The logical flow for evaluating and selecting a catalyst for the synthesis is crucial. The following diagram illustrates a typical experimental workflow.
Caption: Experimental workflow for catalyst performance comparison.
The core chemical transformation is the formation of a carbon-nitrogen bond between the pyrrole ring and the benzaldehyde moiety.
Caption: General C-N cross-coupling reaction scheme.
Detailed Experimental Protocols
The following are generalized, representative protocols for copper and palladium-catalyzed N-arylation reactions. These should be adapted and optimized for the specific synthesis of this compound.
Protocol 1: Copper-Diamine Catalyzed N-Arylation (Ullmann-Type)
This protocol is adapted from general procedures for the copper-catalyzed N-arylation of nitrogen heterocycles.
Materials:
-
Copper(I) iodide (CuI)
-
Pyrrole
-
4-Halobenzaldehyde (e.g., 4-Bromobenzaldehyde)
-
A diamine ligand (e.g., N,N'-dimethylethylenediamine)
-
A base (e.g., Potassium Carbonate, K₂CO₃ or Cesium Carbonate, Cs₂CO₃)
-
Anhydrous solvent (e.g., Dioxane, DMF, or DMSO)
-
Argon or Nitrogen gas for inert atmosphere
Procedure:
-
To a resealable Schlenk tube, add CuI (5-10 mol%), the base (2.0 equivalents), and a magnetic stir bar.
-
Seal the tube, evacuate, and backfill with an inert gas (e.g., argon). Repeat this cycle two more times.
-
Under the inert atmosphere, add pyrrole (1.2 equivalents), the diamine ligand (10-20 mol%), the 4-halobenzaldehyde (1.0 equivalent), and the anhydrous solvent.
-
Seal the Schlenk tube tightly and place it in a preheated oil bath at 90-120 °C.
-
Stir the reaction mixture vigorously for the required time (typically 12-24 hours), monitoring the reaction progress by TLC or GC-MS.
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, and extract the aqueous layer with the same organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
Protocol 2: Palladium-Catalyzed N-Arylation
This protocol is based on general methods for palladium-catalyzed direct arylation of pyrrole derivatives.
Materials:
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 5 mol %)
-
Pyrrole
-
4-Iodobenzaldehyde
-
Potassium Fluoride (KF)
-
Silver Acetate (AgOAc)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Argon or Nitrogen gas for inert atmosphere
Procedure:
-
In an oven-dried Schlenk tube under an inert atmosphere, combine the palladium catalyst (5 mol %), KF (2.0 equivalents), and 4-iodobenzaldehyde (1.0 equivalent).
-
Add a solution of N-substituted pyrrole (if applicable, or pyrrole itself, 5.0 equivalents) in dry DMSO.
-
Add AgOAc (1.0 equivalent) to the suspension. For sensitive substrates, the AgOAc can be added in portions over several hours.
-
Stir the resulting suspension at 100 °C for 5-12 hours, monitoring the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Filter the resulting precipitate through a pad of Celite, washing with an organic solvent like dichloromethane or ethyl acetate.
-
Wash the organic layer with water, combine all aqueous fractions, and back-extract with the organic solvent.
-
Combine all organic layers, dry over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to yield the final product.
Conclusion
Both copper and palladium-based catalysts are viable for the synthesis of this compound. Copper-based systems offer a cost-effective and robust option, while palladium catalysts may provide higher yields and milder reaction conditions, especially for complex substrates. The choice of catalyst will depend on factors such as substrate reactivity, desired yield, cost considerations, and available equipment. The provided protocols serve as a starting point for the development and optimization of a synthetic route tailored to specific laboratory needs.
References
A Comparative Analysis of the HOMO-LUMO Gap in 4-(1H-pyrrol-1-yl)benzaldehyde Derivatives
A comprehensive guide for researchers and drug development professionals detailing the electronic properties of 4-(1H-pyrrol-1-yl)benzaldehyde derivatives. This report presents a comparative analysis of their HOMO-LUMO gap with alternative benzaldehyde structures, supported by experimental and computational data.
The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a critical parameter in determining the electronic and optical properties of molecules. This HOMO-LUMO gap influences a compound's reactivity, stability, and its potential applications in fields such as materials science and drug design. This guide focuses on the characterization of the HOMO-LUMO gap in this compound and its derivatives, offering a comparison with other substituted benzaldehydes.
Comparison of HOMO-LUMO Gaps
The electronic properties of this compound are significantly influenced by the electron-donating nature of the pyrrole ring attached to the benzaldehyde core. To contextualize its characteristics, a comparison with other para-substituted benzaldehydes is presented below. The data for 4-hydroxybenzaldehyde is derived from computational studies, providing a benchmark for understanding the effect of different substituents.[1]
| Compound | Substituent | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |
| This compound | -C₄H₄N | (Not found) | (Not found) | (Not found) |
| 4-Hydroxybenzaldehyde | -OH | (Not specified) | (Not specified) | ~5.01 |
Note: Specific experimental or computational data for the HOMO-LUMO gap of this compound was not available in the searched literature. The value for 4-hydroxybenzaldehyde is based on DFT calculations and is provided for comparative purposes.[1]
The pyrrole group in this compound is expected to act as a strong electron-donating group, which would likely lead to a smaller HOMO-LUMO gap compared to benzaldehyde or even 4-hydroxybenzaldehyde. A smaller gap generally indicates higher reactivity and a red-shift in the UV-Vis absorption spectrum. The electron-donating substituent raises the HOMO energy level, while the electron-withdrawing aldehyde group lowers the LUMO energy level, thus reducing the overall energy gap.
Experimental and Computational Methodologies
The characterization of the HOMO-LUMO gap is typically achieved through a combination of experimental techniques and computational modeling.
Experimental Protocols
Cyclic Voltammetry (CV):
Cyclic voltammetry is a powerful electrochemical technique used to determine the redox potentials of a molecule.[2] From the onset oxidation and reduction potentials, the HOMO and LUMO energy levels can be estimated using the following empirical equations:
-
EHOMO = - (Eox - E1/2(ferrocene) + 4.8) eV
-
ELUMO = - (Ered - E1/2(ferrocene) + 4.8) eV
Where Eox is the onset oxidation potential, Ered is the onset reduction potential, and E1/2(ferrocene) is the potential of the ferrocene/ferrocenium redox couple used as an internal standard.
UV-Vis Spectroscopy:
UV-Vis absorption spectroscopy measures the electronic transitions within a molecule. The onset of the lowest energy absorption band (λonset) in the UV-Vis spectrum can be used to calculate the optical band gap (Egopt), which provides an approximation of the HOMO-LUMO gap:
-
Egopt = 1240 / λonset (nm) eV
Computational Methods
Density Functional Theory (DFT):
DFT calculations are widely used to predict the electronic structure of molecules. The B3LYP functional with a 6-31G basis set is a common level of theory for such calculations. These computations provide optimized molecular geometries and the energies of the HOMO and LUMO, from which the energy gap can be directly calculated.
Experimental Workflow for HOMO-LUMO Gap Characterization
The following diagram illustrates the typical workflow for the synthesis and characterization of the HOMO-LUMO gap in novel organic compounds.
This comprehensive approach, combining synthesis, experimental measurements, and computational modeling, provides a robust characterization of the electronic properties of this compound derivatives and enables their comparison with other functional molecules for various applications.
References
Safety Operating Guide
Safe Disposal of 4-(1H-Pyrrol-1-yl)benzaldehyde: A Comprehensive Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides essential safety and logistical information for the proper disposal of 4-(1H-Pyrrol-1-yl)benzaldehyde. Adherence to these procedures is critical to ensure personnel safety and prevent environmental contamination. This compound is known to cause skin irritation, may provoke an allergic skin reaction, can result in serious eye damage, and may lead to respiratory irritation.[1]
I. Hazard Identification and Chemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₁H₉NO | PubChem[1] |
| Molecular Weight | 171.19 g/mol | PubChem[1] |
| Physical Form | Solid | Sigma-Aldrich[2] |
| Purity | 97% | Sigma-Aldrich[2] |
| Storage Temperature | Inert atmosphere, 2-8°C | Sigma-Aldrich[2] |
| Hazard Statements | H315, H317, H318, H335 | PubChem[1] |
| Signal Word | Danger | PubChem[1] |
Hazard Statements Explained:
-
H315: Causes skin irritation. [1]
-
H317: May cause an allergic skin reaction. [1]
-
H318: Causes serious eye damage. [1]
II. Personal Protective Equipment (PPE) and Handling
Given the hazardous nature of this compound, strict adherence to PPE protocols is mandatory.
-
Eye Protection: Chemical safety goggles or a face shield are essential to prevent eye contact.[3]
-
Hand Protection: Chemically resistant gloves, such as nitrile rubber, must be worn.[4]
-
Skin and Body Protection: A flame-retardant lab coat and appropriate footwear are required.
-
Respiratory Protection: All handling of the solid or solutions should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.[3]
III. Step-by-Step Disposal Protocol
This protocol outlines the procedures for the safe disposal of this compound waste, including the pure compound, contaminated materials, and empty containers.
-
Waste Segregation: All waste contaminated with this compound must be segregated as hazardous chemical waste. Do not mix with non-hazardous waste streams.
-
Waste Collection:
-
Container: Use a designated, leak-proof, and chemically compatible container with a secure screw-top cap for all hazardous waste.
-
Labeling: The container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and appropriate hazard pictograms (e.g., exclamation mark, health hazard).
-
-
Disposal of Unused Product and Contaminated Materials:
-
Pure Compound and Solutions: Carefully transfer any unused or waste this compound into the designated hazardous waste container. Avoid creating dust.
-
Contaminated Items: All items that have come into direct contact with the compound, such as weighing paper, pipette tips, and contaminated gloves, must be placed in the designated hazardous waste container.
-
-
Decontamination of Empty Containers:
-
Thoroughly rinse the empty container with a suitable solvent (e.g., acetone or ethanol) three times.
-
The rinsate must be collected and disposed of as hazardous waste in the designated container.
-
After triple rinsing, the container can be disposed of as non-hazardous waste, or as directed by your institution's environmental health and safety (EHS) department.
-
-
Storage and Final Disposal:
-
Store the sealed hazardous waste container in a designated, well-ventilated, and secure waste accumulation area.
-
Contact your institution's EHS department to arrange for the pickup and disposal by a licensed hazardous waste disposal company.[3]
-
IV. Spill and Emergency Procedures
-
Small Spills: In a chemical fume hood, carefully absorb the spill with an inert absorbent material (e.g., sand, vermiculite). Collect the contaminated material into the hazardous waste container. Clean the spill area with a suitable solvent, collecting the cleaning materials as hazardous waste.
-
Large Spills: Evacuate the area and contact your institution's EHS department immediately.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.
-
Inhalation: Move the affected person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.
V. Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
